MitoMark Red I
Description
Structure
2D Structure
3D Structure of Parent
Propriétés
IUPAC Name |
16-[4-(chloromethyl)phenyl]-3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32ClN2O.ClH/c33-19-20-9-11-21(12-10-20)28-26-17-22-5-1-13-34-15-3-7-24(29(22)34)31(26)36-32-25-8-4-16-35-14-2-6-23(30(25)35)18-27(28)32;/h9-12,17-18H,1-8,13-16,19H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEOZQLIVHGQLJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=CC=C(C=C8)CCl)CCC7.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167095-09-2 | |
| Record name | Chloromethyl-X-rosamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167095-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
MitoMark Red I: An In-depth Technical Guide for Cellular Research
For Researchers, Scientists, and Drug Development Professionals
Core Principles and Mechanism of Action
MitoMark Red I is a red-fluorescent stain that selectively accumulates in the mitochondria of living cells.[1][2] Its fluorescence intensity is directly dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health and function.[2][3][4] The dye is cell-permeable and becomes sequestered in mitochondria due to the negative mitochondrial membrane potential.[1][3] In healthy cells with a high mitochondrial membrane potential, the dye aggregates in the mitochondria and emits a bright red fluorescence. Conversely, in apoptotic or unhealthy cells with a depolarized mitochondrial membrane, the dye's accumulation and fluorescence are significantly reduced.
Technical Specifications
A summary of the key quantitative data for this compound is presented below for easy reference and comparison.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~578 nm | [1][2][3] |
| Emission Maximum (λem) | ~599 nm | [1][2][3] |
| Molecular Weight | 531.52 g/mol | [3][5] |
| Formula | C₃₂H₃₂Cl₂N₂O | [3][5] |
| Purity | ≥90% | [2][3] |
| Extinction Coefficient (ε) | 117,000 M⁻¹cm⁻¹ | [2][3] |
| Storage | Store at -20°C | [2][3][5] |
| CAS Number | 167095-09-2 | [2][3] |
Experimental Protocols
General Guidelines and Reagent Preparation
-
Stock Solution Preparation: It is recommended to prepare a stock solution of this compound in high-quality anhydrous dimethylsulfoxide (DMSO).[2][3]
-
Working Concentration: The optimal working concentration can vary depending on the cell type and experimental conditions. For live-cell imaging, a concentration range of 25–500 nM is recommended.[6] For staining cells that will be fixed and permeabilized, a concentration of 100–500 nM is suggested.[6] It is advisable to keep the dye concentration as low as possible to minimize potential artifacts.[6]
Protocol 1: Staining of Live Cells for Fluorescence Microscopy
This protocol is adapted for staining live HeLa cells and can be optimized for other cell types.[2]
Materials:
-
This compound
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Live HeLa cells cultured on coverslips or in imaging dishes
-
Incubator at 37°C
Procedure:
-
Prepare a fresh working solution of this compound by diluting the DMSO stock solution in HBSS to the desired final concentration (e.g., 200 nM).[2]
-
Remove the culture medium from the cells.
-
Add the this compound working solution to the cells.
-
Incubate the cells for 30 minutes at 37°C.[2]
-
Wash the cells with fresh, pre-warmed growth medium.[6]
-
Image the cells using a fluorescence microscope with appropriate filters for red fluorescence.
Protocol 2: Staining for Flow Cytometry
This protocol provides a general framework for labeling suspended cells for flow cytometric analysis.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS)
-
Cell suspension (e.g., peripheral blood mononuclear cells, cell lines)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Prepare a 1X working solution of this compound by diluting the stock solution in PBS.
-
Aliquot approximately 1 x 10⁶ cells in suspension into each flow cytometry tube.[7]
-
If performing multi-color analysis, label cells with other reagents such as antibodies or viability dyes.[7]
-
Wash the cells with PBS and discard the supernatant.[7]
-
Resuspend each cell pellet in 1 mL of the 1X this compound working solution.[7]
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.[7]
-
Analyze the cells by flow cytometry using an appropriate excitation laser (e.g., 561 nm) and emission filter (e.g., 620/15 nm).[7]
Visualizing Experimental Workflows and Principles
Mitochondrial Staining Workflow
The following diagram illustrates the general workflow for staining cells with this compound and subsequent analysis.
Caption: General experimental workflow for this compound staining.
Principle of Mitochondrial Membrane Potential-Dependent Accumulation
This diagram illustrates the principle of how this compound accumulation is dependent on the mitochondrial membrane potential.
Caption: Dependence of this compound accumulation on mitochondrial membrane potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Other Mitochondria Dyes and Probes | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound | CAS#:167095-09-2 | Chemsrc [chemsrc.com]
- 5. bio-techne.com [bio-techne.com]
- 6. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 7. documents.thermofisher.com [documents.thermofisher.com]
MitoMark Red I: A Technical Guide to its Principle of Action and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core principle of action, experimental protocols, and key data associated with MitoMark Red I, a fluorescent probe for mitochondrial analysis.
Core Principle of Action
This compound is a cell-permeable, red fluorescent dye specifically designed for the staining of mitochondria in living cells.[1][2] The fundamental mechanism of its action is contingent upon the mitochondrial membrane potential (ΔΨm).[1][3] In healthy, viable cells, mitochondria maintain a significant negative electrochemical potential across their inner membrane. This negative potential drives the electrophoretic accumulation of the positively charged this compound molecules within the mitochondrial matrix.[1] Consequently, the fluorescence intensity of the dye is directly proportional to the mitochondrial membrane potential, making it a reliable indicator of mitochondrial health and activity.[1][3] A decrease in mitochondrial membrane potential, often an early event in apoptosis, will result in a reduced accumulation and therefore a weaker fluorescent signal.
Below is a diagram illustrating the sequestration of this compound by mitochondria.
Caption: Sequestration of this compound by the mitochondrial membrane potential.
Quantitative Data
The optical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λabs) | ~578 nm | [1] |
| Emission Maximum (λem) | ~599 nm | [1] |
| Emission Color | Red | [1] |
| Extinction Coefficient (ε) | 117,000 M⁻¹cm⁻¹ | [1] |
| Molecular Weight | 531.52 | [1] |
| Molecular Formula | C₃₂H₃₂Cl₂N₂O | [1] |
| Purity | ≥90% | [1] |
| Cell Permeability | Yes | [1] |
Experimental Protocols
The following protocols are provided as a general guideline. Optimal conditions may vary depending on the cell type and experimental setup.
Preparation of Stock and Working Solutions
-
Stock Solution Preparation: Dissolve this compound in high-quality anhydrous dimethylsulfoxide (DMSO) to a final concentration of 1-5 mM.[4] It is recommended to aliquot the stock solution into single-use volumes and store at -20°C, protected from light.[4] Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in a suitable buffer such as a serum-free medium, Hanks' Balanced Salt Solution (HBSS), or Phosphate-Buffered Saline (PBS) to a final working concentration.[4] The recommended working concentration range is 25-500 nM.[4][5] For live-cell imaging, a lower concentration (25-500 nM) is often sufficient, while for cells that will be subsequently fixed and permeabilized, a higher concentration (100-500 nM) may be necessary.[5]
Staining Protocol for Adherent Cells
-
Culture adherent cells on sterile coverslips or in a suitable imaging dish.
-
When cells have reached the desired confluency, remove the culture medium.
-
Add the pre-warmed this compound working solution to the cells.
-
Incubate for 15-45 minutes at 37°C, protected from light.[5] The optimal incubation time can vary between cell types.
-
Remove the staining solution and wash the cells two to three times with a pre-warmed, serum-free medium or buffer.[4]
-
The cells are now ready for live-cell imaging.
Staining Protocol for Suspension Cells
-
Centrifuge the cell suspension at 1000g for 3-5 minutes to pellet the cells.[4]
-
Discard the supernatant and wash the cells twice with PBS, centrifuging after each wash.[4]
-
Resuspend the cell pellet in 1 mL of the this compound working solution.[4]
-
Incubate for 15-45 minutes at room temperature or 37°C, protected from light.[4]
-
After incubation, centrifuge the cells at 1000g for 5 minutes and discard the supernatant.[4]
-
Wash the cells two to three times with PBS, with a centrifugation step after each wash.[4]
-
Resuspend the final cell pellet in a serum-free medium or PBS for analysis by fluorescence microscopy or flow cytometry.[4]
Fixation and Permeabilization (Optional)
For applications requiring subsequent immunocytochemistry, the following steps can be performed after staining.
-
Fixation: After staining, add a 1:1 ratio of 10% formalin to the staining solution and incubate for 20 minutes at room temperature.
-
Permeabilization: Permeabilize the fixed cells with a solution containing 0.3% Triton X-100 in PBS for 30 minutes at room temperature.
The diagram below outlines the general experimental workflow for using this compound.
References
An In-depth Technical Guide to Mitochondrial Staining with MitoMark Red I
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanism and practical application of MitoMark Red I, a fluorescent probe for the targeted staining of mitochondria in living cells.
Core Mechanism of Action
This compound, also widely known as MitoTracker Red CMXRos, is a cell-permeant, red-fluorescent dye specifically designed for labeling mitochondria in viable cells.[1][2] Its mechanism of action is a two-step process that relies on both the physiological state of the mitochondria and a covalent interaction for retention.
Initially, the lipophilic and cationic nature of the this compound molecule allows it to passively diffuse across the plasma membrane of a cell.[1][3][4][5][6] Subsequently, the dye is electrophoretically drawn to and accumulates within the mitochondrial matrix. This accumulation is primarily driven by the large negative mitochondrial membrane potential (ΔΨm) maintained by healthy, actively respiring mitochondria.[1][3][7][8]
The second critical feature of this compound is its mildly thiol-reactive chloromethyl moiety.[2][4][5][9][10] Once concentrated within the mitochondria, this group covalently reacts with free thiol groups on proteins and peptides in the mitochondrial matrix, forming stable thioether bonds.[2] This covalent linkage is crucial for retaining the dye within the mitochondria, even after cell fixation and permeabilization procedures that would typically wash out other potential-dependent mitochondrial dyes.[1][5][6][7]
It is important to note that while the initial accumulation is dependent on the mitochondrial membrane potential, the final fluorescence intensity may not solely reflect this potential due to the covalent binding.[11][12]
Signaling Pathway and Staining Mechanism
Caption: Mechanism of this compound mitochondrial staining.
Quantitative Data
The following tables summarize the key quantitative properties of this compound.
| Property | Value | Reference |
| Chemical Name | 9-[4-(Chloromethyl)phenyl]-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium chloride | [1] |
| Molecular Formula | C₃₂H₃₂Cl₂N₂O | [1][3] |
| Molecular Weight | 531.52 g/mol | [1][3] |
| CAS Number | 167095-09-2 | [1][3] |
| Excitation Maximum (λex) | ~578-579 nm | [1][3][8][10] |
| Emission Maximum (λem) | ~599-600 nm | [1][3][8][10] |
| Extinction Coefficient (ε) | 117,000 M⁻¹cm⁻¹ | [1][3] |
| Appearance | Solid | [13] |
| Solubility | Soluble in DMSO | [1][3][14] |
| Experimental Parameter | Recommended Range | Reference |
| Working Concentration (Live Cells) | 25-500 nM | [9][10][14][15][16] |
| Working Concentration (Fixed Cells) | 100-500 nM | [14][16] |
| Incubation Time | 15-45 minutes | [9][10][14][15] |
| Incubation Temperature | 37°C | [1][9][14][15][16] |
Experimental Protocols
The following are generalized protocols for staining both adherent and suspension cells with this compound. Optimization may be required for specific cell types and experimental conditions.
Preparation of Stock and Working Solutions
-
Prepare a 1 mM Stock Solution: Dissolve 50 µg of lyophilized this compound in 94.1 µL of high-quality, anhydrous DMSO.[9][10][14][15][16]
-
Storage of Stock Solution: Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[9][10][14][15] The reconstituted stock solution is typically stable for up to 2 weeks when stored properly.[10][15]
-
Prepare Working Solution: On the day of the experiment, dilute the 1 mM stock solution to the desired final working concentration (typically 50-200 nM) in pre-warmed (37°C) growth medium or a suitable buffer (e.g., HBSS).[1][9][14][15][16]
Staining Protocol for Adherent Cells
-
Culture adherent cells on coverslips or in a suitable imaging dish to the desired confluency.
-
Aspirate the culture medium.
-
Add the pre-warmed this compound working solution to the cells.
-
Incubate the cells for 15-45 minutes at 37°C under normal cell culture conditions, protected from light.[9][14][15]
-
Remove the staining solution and wash the cells two to three times with fresh, pre-warmed growth medium or buffer.
-
The cells are now ready for live-cell imaging.
Staining Protocol for Suspension Cells
-
Harvest the suspension cells by centrifugation (e.g., 5 minutes at 300 x g).
-
Aspirate the supernatant and gently resuspend the cell pellet in the pre-warmed this compound working solution.
-
Incubate the cells for 15-45 minutes at 37°C under appropriate conditions, protected from light.[14]
-
Centrifuge the cells to pellet them and remove the staining solution.
-
Gently resuspend the cell pellet in fresh, pre-warmed growth medium or buffer to wash.
-
Repeat the centrifugation and resuspension step for a total of two to three washes.
-
After the final wash, resuspend the cells in the desired medium for analysis.
Fixation and Permeabilization (Optional)
-
After staining, wash the cells as described above.
-
Aspirate the final wash medium.
-
Add a pre-chilled (e.g., -20°C) fixative such as methanol or a freshly prepared 4% paraformaldehyde solution in PBS.[9][10][15]
-
Incubate for 15-20 minutes at room temperature or as required by the specific fixation protocol.
-
Rinse the cells three times with PBS for 5 minutes each.[9][10][15]
-
If required for subsequent immunostaining, permeabilize the cells with a detergent-based buffer (e.g., 0.1-0.3% Triton X-100 in PBS) for 10-15 minutes at room temperature.
-
Rinse the cells again with PBS.
-
The cells are now ready for further processing, such as immunostaining or mounting for microscopy.
Experimental Workflow
Caption: General experimental workflow for this compound staining.
References
- 1. apexbt.com [apexbt.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. MitoTracker® Red CMXRos | Cell Signaling Technology [cellsignal.com]
- 5. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. abmole.com [abmole.com]
- 7. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abpbio.com [abpbio.com]
- 9. MitoTracker® Red CMXRos (#9082) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. korambiotech.com [korambiotech.com]
- 11. Comparison of mitochondrial fluorescent dyes in stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. biopioneer.com.tw [biopioneer.com.tw]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. docs.aatbio.com [docs.aatbio.com]
MitoMark Red I: A Technical Guide to its Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core spectral properties and experimental applications of MitoMark Red I, a fluorescent stain for mitochondria. The information is tailored for use in research and drug development settings, with a focus on clear data presentation and detailed methodologies.
Core Spectral and Physicochemical Properties
This compound is a cell-permeant, red fluorescent dye that selectively accumulates in mitochondria. Its fluorescence intensity is dependent on the mitochondrial membrane potential.[1][2][3][4] Key quantitative data for this probe are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~578 nm | [1][2][3] |
| Emission Maximum (λem) | ~599 nm | [1][2][3] |
| Molar Extinction Coefficient (ε) | 117,000 cm⁻¹M⁻¹ | [2][3] |
| Molecular Weight | 531.52 g/mol | [2][3] |
| Molecular Formula | C₃₂H₃₂Cl₂N₂O | [2][3] |
| Purity | ≥90% (HPLC) | [1][3] |
| Storage Temperature | -20°C | [2][3] |
| CAS Number | 167095-09-2 | [2][3] |
Experimental Protocols
Protocol 1: Staining of Mitochondria in Live HeLa Cells
This protocol provides a detailed methodology for the use of this compound to stain mitochondria in live HeLa cells.
Materials:
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS)
-
HeLa cells cultured on coverslips
-
10% Formalin solution
-
Antibody diluent (1X PBS, 0.3% Triton X-100, 1% NDS, 1% BSA, and 0.01% NaN₃)
-
Mounting medium with DAPI (e.g., Fluoroshield™ with DAPI)
Procedure:
-
Preparation of Staining Solution:
-
Prepare a stock solution of this compound in DMSO. It is recommended to prepare fresh solutions for optimal performance.
-
Dilute the this compound stock solution in HBSS to a final working concentration of 200 nM.
-
-
Cell Staining:
-
Apply the 200 nM this compound staining solution to live HeLa cells cultured on coverslips.
-
Incubate the cells for 30 minutes at 37°C.[3]
-
-
Fixation:
-
Add 10% formalin solution to the HBSS and this compound solution at a 1:1 ratio.
-
Incubate for 20 minutes at room temperature.[3]
-
-
Permeabilization:
-
After fixation, permeabilize the cells using the antibody diluent.
-
Incubate for 30 minutes at room temperature.[3]
-
-
Mounting:
-
Apply a mounting medium containing DAPI to the cells.[3]
-
The cells are now ready for imaging.
-
Protocol 2: General Live-Cell Imaging Workflow
This generalized protocol can be adapted for various live-cell imaging applications using this compound.
Materials:
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Appropriate cell culture medium (pre-warmed to 37°C)
-
Live cells cultured on a suitable imaging dish or plate
Procedure:
-
Prepare Staining Solution:
-
Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to a final working concentration (typically in the nanomolar range, e.g., 20-500 nM). The optimal concentration may vary depending on the cell type and experimental conditions.
-
-
Cell Staining:
-
Remove the existing culture medium from the live cells.
-
Add the pre-warmed medium containing this compound to the cells.
-
Incubate the cells for 15-45 minutes at 37°C, protected from light.
-
-
Washing (Optional but Recommended):
-
For clearer imaging, the loading solution can be replaced with fresh, pre-warmed culture medium before observation.
-
-
Imaging:
-
Image the stained cells using a fluorescence microscope equipped with appropriate filters for red fluorescence (Excitation: ~578 nm, Emission: ~599 nm).
-
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows described above.
Caption: Experimental workflow for staining mitochondria in HeLa cells with this compound.
Caption: Generalized workflow for live-cell mitochondrial imaging with this compound.
References
- 1. Bright red-emitting highly reliable styryl probe with large Stokes shift for visualizing mitochondria in live cells under wash-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS#:167095-09-2 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to MitoMark Red I: Excitation, Emission, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of MitoMark Red I, a fluorescent probe for labeling and monitoring mitochondrial activity. It includes detailed spectral properties, experimental protocols for its use in cell biology, and its application in studying key signaling pathways.
Core Properties of this compound
This compound is a cell-permeant, red-fluorescent dye that selectively accumulates in mitochondria.[1] Its accumulation is dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health and function.[1][2] A decrease in the red fluorescence signal of this compound is indicative of a drop in mitochondrial membrane potential, a key event in apoptosis.[3]
Spectral Characteristics
The spectral properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~578 nm | |
| Emission Maximum (λem) | ~599 nm | |
| Emission Color | Red |
Experimental Protocols
General Staining Protocol for Live Cells (Adherent)
This protocol provides a general workflow for staining adherent cells with this compound for fluorescence microscopy.
-
Cell Preparation: Culture adherent cells on coverslips or in imaging-appropriate vessels (e.g., glass-bottom dishes) to the desired confluency.
-
Reagent Preparation: Prepare a stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO). Further dilute the stock solution in a suitable buffer, such as pre-warmed Hanks' Balanced Salt Solution (HBSS), to the final working concentration. A typical starting concentration is 200 nM.
-
Staining: Remove the cell culture medium and wash the cells once with the pre-warmed buffer. Add the this compound staining solution to the cells.
-
Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells with the pre-warmed buffer to remove any unbound dye.
-
Imaging: Image the stained cells immediately using a fluorescence microscope equipped with appropriate filters for red fluorescence.
Protocol for Fixation and Permeabilization
For experiments requiring subsequent immunostaining or other intracellular labeling, cells stained with this compound can be fixed and permeabilized.
-
Staining: Follow the general staining protocol for live cells as described above.
-
Fixation: After staining and washing, add a 1:1 solution of 10% formalin and the buffer used for staining to the cells. Incubate for 20 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with Phosphate Buffered Saline (PBS). Add a permeabilization buffer (e.g., PBS containing 0.3% Triton X-100) and incubate for 30 minutes at room temperature.
-
Downstream Applications: The cells are now ready for subsequent experimental steps, such as antibody incubation for immunofluorescence.
Application in Signaling Pathway Analysis: Apoptosis Detection
A key application of this compound is in the study of apoptosis, or programmed cell death. A hallmark of the intrinsic apoptotic pathway is the loss of mitochondrial membrane potential. As this compound accumulation is dependent on this potential, a decrease in its fluorescence intensity serves as an early indicator of apoptosis.[3]
Experimental Protocol: Apoptosis Detection in HeLa Cells
This protocol describes the use of this compound to detect apoptosis induced by a chemical agent in HeLa cells.
-
Cell Seeding: Seed HeLa cells in a multi-well imaging plate and culture overnight.
-
Induction of Apoptosis: Treat the cells with an apoptosis-inducing agent (e.g., staurosporine) at a predetermined concentration and for a specific duration. Include an untreated control group.
-
Staining: Following the induction period, stain all cell groups (treated and control) with this compound as per the general staining protocol.
-
Imaging and Analysis: Acquire fluorescence images of both the treated and control cells. A qualitative assessment can be made by observing the decrease in red fluorescence in the treated cells compared to the bright mitochondrial staining in the control cells. For quantitative analysis, the fluorescence intensity per cell can be measured using image analysis software.
References
MitoMark Red I: A Technical Guide for Cellular Imaging
CAS Number: 167095-09-2
MitoMark Red I is a red-fluorescent dye used for staining mitochondria in living cells.[1][2][3][4][5] Its fluorescence intensity is dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health and function.[1][3][5] This cell-permeant probe accumulates in the mitochondria and contains a mildly thiol-reactive chloromethyl group that allows it to be well-retained after cell fixation.[6][7]
Physicochemical and Spectral Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for designing and executing experiments, as well as for data analysis.
| Property | Value | References |
| CAS Number | 167095-09-2 | [1][2][3][5][6][8] |
| Molecular Formula | C₃₂H₃₂Cl₂N₂O | [1][2][5] |
| Molecular Weight | 531.52 g/mol | [1][2][5][6] |
| Excitation Maximum (λex) | ~578 nm | [1][3][5] |
| Emission Maximum (λem) | ~599 nm | [1][3][5] |
| Extinction Coefficient (ε) | 117,000 M⁻¹cm⁻¹ | [1][5] |
| Purity | ≥90% | [1][5] |
| Form | Solid | [2] |
| Storage Temperature | -20°C | [1][5][6] |
| Solubility | DMSO | [1] |
Mechanism of Action and Cellular Localization
This compound's utility as a mitochondrial stain is predicated on its ability to passively diffuse across the plasma membrane of live cells and subsequently accumulate in mitochondria, driven by the negative mitochondrial membrane potential. The dye contains a chloromethyl moiety that reacts with thiol groups on mitochondrial proteins, forming a covalent bond. This allows the dye to be retained within the mitochondria even after cell fixation and permeabilization procedures that can disrupt the membrane potential.
Below is a diagram illustrating the proposed mechanism of action and localization of this compound.
Caption: Workflow of this compound from extracellular space to mitochondrial localization.
Experimental Protocols
The following are detailed protocols for the use of this compound in staining live cells for fluorescence microscopy and flow cytometry.
Stock Solution Preparation
-
Allow the vial of solid this compound to warm to room temperature before opening.
-
Prepare a 1 mM stock solution by dissolving the powder in high-quality, anhydrous dimethyl sulfoxide (DMSO).[6] For example, add 94 µL of DMSO to 50 µg of this compound powder.[6]
-
Vortex briefly to ensure the dye is fully dissolved.
-
The stock solution can be stored at -20°C, protected from light. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]
Live Cell Staining for Fluorescence Microscopy
This protocol is a general guideline and may require optimization based on the cell type and experimental conditions.
-
Cell Preparation: Culture cells on coverslips or in imaging dishes to the desired confluency.
-
Staining Solution Preparation: On the day of the experiment, dilute the 1 mM this compound stock solution in a suitable buffer or cell culture medium to a final working concentration. The recommended starting concentration range is 25-500 nM.[6] For subsequent fixation and permeabilization, a higher concentration of 100-500 nM is suggested.[6]
-
Cell Staining: Remove the culture medium from the cells and replace it with the pre-warmed staining solution containing this compound.
-
Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.[7] The optimal incubation time may vary between cell types.
-
Washing: After incubation, remove the staining solution and wash the cells several times with fresh, pre-warmed culture medium or buffer to remove any unbound dye.
Fixation and Permeabilization (Optional, for subsequent immunostaining)
-
Fixation: After staining and washing, add a freshly prepared fixation solution (e.g., 3.7% formaldehyde in complete culture medium) to the cells.[7] Incubate for 15 minutes at 37°C.[7]
-
Washing: Remove the fixation solution and wash the cells several times with phosphate-buffered saline (PBS).
-
Permeabilization: If required for subsequent antibody labeling, add a permeabilization buffer (e.g., PBS containing 0.2% Triton X-100) and incubate for 5-10 minutes at room temperature.[6][7] Alternatively, ice-cold acetone can be used for permeabilization.[7]
-
Washing: Remove the permeabilization buffer and wash the cells several times with PBS before proceeding with further experimental steps.
The following diagram outlines the general workflow for cell staining with this compound.
Caption: General experimental workflow for staining cells with this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | CAS#:167095-09-2 | Chemsrc [chemsrc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Other Mitochondria Dyes and Probes | Tocris Bioscience [tocris.com]
- 6. bio-fount.com [bio-fount.com]
- 7. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 8. dempochem.com [dempochem.com]
MitoMark Red I molecular weight and formula
An in-depth guide for researchers, scientists, and drug development professionals on the fluorescent mitochondrial stain, MitoMark Red I.
Core Properties of this compound
This compound is a cell-permeable, red fluorescent dye that specifically accumulates in mitochondria of viable cells.[1][2] The fluorescence intensity of this stain is dependent on the mitochondrial membrane potential.[2][3][4]
Physicochemical and Spectroscopic Data
The fundamental physicochemical and spectroscopic properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 531.52 | [1][3][5] |
| Chemical Formula | C₃₂H₃₂Cl₂N₂O | [3][4][5] |
| CAS Number | 167095-09-2 | [3][5][6] |
| Excitation Maximum (λex) | ~578 nm | [1][2][3] |
| Emission Maximum (λem) | ~599 nm | [1][2][3] |
| Purity | ≥90% (HPLC) | [2][3][4][5] |
| Appearance | Solid | |
| Storage | Store at -20°C | [3] |
Experimental Protocol: Staining of HeLa Cells
The following is a representative protocol for staining mitochondria in live HeLa cells with this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS)
-
HeLa cells
-
10% formalin
-
Antibody diluent (1X PBS, 0.3% Triton X-100, 1% NDS, 1% BSA, and 0.01% NaN₃)
-
Mounting media with DAPI (e.g., Fluoroshield™ with DAPI)
Procedure:
-
Preparation of Stock Solution: It is recommended to prepare stock solutions of this compound in DMSO.[3][4]
-
Staining Solution Preparation: Dilute the this compound stock solution in HBSS to a final concentration of 200 nM.[4]
-
Cell Staining: Apply the staining solution to live HeLa cells and incubate for 30 minutes at 37°C.[4]
-
Fixation: Add 10% formalin to the HBSS and MitoMark solution at a 1:1 ratio and incubate for 20 minutes at room temperature.[4]
-
Permeabilization: Permeabilize the cells using an antibody diluent for 30 minutes at room temperature.[4]
-
Mounting: Apply a mounting medium containing DAPI to the cells.[4]
-
Visualization: Visualize the stained cells using a fluorescence microscope.
Experimental Workflow
The general workflow for a cell staining experiment using this compound can be visualized as follows:
Signaling and Biological Interactions
This compound's accumulation in mitochondria is driven by the mitochondrial membrane potential. Therefore, its fluorescence intensity can be used as an indicator of mitochondrial health. It has been noted that MitoMark Red is a transport substrate of P-glycoprotein, which has implications for multidrug resistance studies in cancer research.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (6445) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. This compound | Mitochondria Dyes and Probes: R&D Systems [rndsystems.com]
- 4. This compound | Other Mitochondria Dyes and Probes | Tocris Bioscience [tocris.com]
- 5. labsolu.ca [labsolu.ca]
- 6. This compound | CAS#:167095-09-2 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to the Storage and Stability of MitoMark Red I
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the storage, stability, and handling of MitoMark Red I, a red fluorescent mitochondrial stain. The information is intended to help researchers and professionals in drug development optimize the use of this vital fluorescent probe in their experimental workflows, ensuring data accuracy and reproducibility.
Core Properties of this compound
This compound is a lipophilic cationic dye that accumulates in the mitochondria of live cells, driven by the mitochondrial membrane potential.[1] Its fluorescence intensity is dependent on this potential, making it a valuable tool for assessing mitochondrial health.[1] The dye has an excitation maximum of approximately 578 nm and an emission maximum of around 599 nm.[1][2] It is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO).[1]
Storage and Stability Data
Proper storage is critical to maintaining the performance of this compound. The following tables summarize the recommended storage conditions and known stability profiles.
| Form | Storage Temperature | Duration | Additional Notes |
| Solid/Lyophilized | -20°C | See product datasheet | Store desiccated. |
| In DMSO (Stock Solution) | -80°C | Up to 6 months | Sealed storage, protected from moisture and light.[2] |
| In DMSO (Stock Solution) | -20°C | Up to 1 month | Sealed storage, protected from moisture and light.[2] Avoid repeated freeze-thaw cycles. |
Note: The technical data provided is for guidance only. For batch-specific data, refer to the Certificate of Analysis.[1]
Experimental Protocols
Preparation of this compound Stock Solution
-
Warm the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature.
-
Reconstitution: Dissolve the lyophilized solid in high-quality anhydrous DMSO to a final concentration of 1 mM.
General Staining Protocol for Adherent Cells
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 96-well black-wall/clear-bottom plate, coverslips in a petri dish) and culture until the desired confluence is reached.
-
Prepare Working Solution: Dilute the 1 mM this compound stock solution to a final working concentration of 25-500 nM in a suitable buffer such as Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or serum-free culture medium. The optimal concentration may vary depending on the cell type and experimental conditions.
-
Staining: Remove the culture medium from the cells and add the this compound working solution.
-
Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells twice with a warm buffer (e.g., PBS).
-
Imaging: Add fresh warm buffer or culture medium to the cells and observe using a fluorescence microscope with appropriate filter sets.
Fixation and Permeabilization (Optional)
For experiments requiring co-localization with other markers, cells stained with this compound can be fixed and permeabilized.
-
Fixation: After staining, incubate the cells in a 3.7% formaldehyde solution in growth medium for 15 minutes at 37°C.
-
Rinsing: Wash the cells several times with PBS.
-
Permeabilization: Incubate the fixed cells in PBS containing 0.2% Triton™ X-100 for 5 minutes at room temperature. Alternatively, ice-cold acetone can be used.
-
Washing: Rinse the cells with PBS.
Visualization of Key Processes
Experimental Workflow for Mitochondrial Staining
The following diagram illustrates the general workflow for staining mitochondria in live cells using this compound.
Caption: A flowchart of the this compound staining protocol.
Conceptual Pathway of this compound Action
This diagram illustrates the mechanism of this compound accumulation within the mitochondria, which is dependent on the mitochondrial membrane potential.
Caption: Mitochondrial uptake of this compound.
References
An In-depth Technical Guide to MitoMark Red I: Safety, Handling, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of MitoMark Red I, a fluorescent dye used for the visualization and analysis of mitochondria in living cells. It details the essential safety and handling procedures, presents key technical data in a structured format, and offers detailed experimental protocols for its application in cellular and molecular biology research.
Safety and Handling
1.1 General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.
-
Inhalation: Avoid inhaling the powder form of the dye. Handle in a well-ventilated area or under a chemical fume hood.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
1.2 Storage and Stability:
-
Storage Temperature: Store the lyophilized solid desiccated at -20°C for long-term storage, where it is stable for at least six months.[1]
-
Stock Solutions: It is recommended to prepare stock solutions in high-quality anhydrous dimethylsulfoxide (DMSO).[2][3] These solutions can be stored frozen at -20°C, protected from light.[1]
-
Freeze-Thaw Cycles: Avoid repeated freezing and thawing of stock solutions to maintain the integrity of the dye.[1]
1.3 Disposal:
-
Dispose of the dye and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Technical Data
This compound is a cell-permeant, red-fluorescent dye that accumulates in the mitochondria of live cells, driven by the mitochondrial membrane potential. Its fluorescence intensity is proportional to the energetic state of the mitochondria.
Table 1: Physicochemical and Spectroscopic Properties
| Property | Value | Reference |
| Molecular Weight | 531.52 g/mol | [2][3][4] |
| Molecular Formula | C₃₂H₃₂Cl₂N₂O | [2][3][4] |
| CAS Number | 167095-09-2 | [2][3][4][5] |
| Purity | ≥90% | [2][3] |
| Form | Solid | [4] |
| Excitation Maximum (λex) | 578 nm | [2][3][6] |
| Emission Maximum (λem) | 599 nm | [2][3][6] |
| Extinction Coefficient (ε) | 117,000 M⁻¹cm⁻¹ | [3] |
| Cell Permeability | Yes | [3] |
Experimental Protocols
The following protocols provide a general framework for using this compound. Optimal conditions, such as dye concentration and incubation time, may vary depending on the cell type and experimental design and should be determined empirically.
Preparation of Stock and Working Solutions
3.1.1 1 mM Stock Solution:
-
Allow the vial of lyophilized this compound to warm to room temperature before opening.[1]
-
To prepare a 1 mM stock solution, dissolve the contents in an appropriate volume of high-quality anhydrous DMSO.[1][4] For example, to a 50 µg vial, add 94 µL of DMSO.[4]
-
Mix thoroughly until all the dye is dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[1][4]
3.1.2 Working Solution:
-
On the day of the experiment, dilute the 1 mM stock solution to the desired working concentration using a suitable buffer or cell culture medium.
-
The recommended working concentration range is typically between 25 nM and 500 nM.[4]
Staining Protocol for Adherent Cells
-
Culture adherent cells on coverslips or in culture dishes until they reach the desired confluency.
-
Remove the culture medium and add the pre-warmed (37°C) this compound working solution to the cells.
-
Incubate the cells for 15-45 minutes under normal cell culture conditions (e.g., 37°C, 5% CO₂).[4] The optimal incubation time should be determined for each cell type.
-
After incubation, remove the staining solution and wash the cells with fresh, pre-warmed culture medium or buffer.[4]
-
The cells are now ready for imaging under a fluorescence microscope.
Staining Protocol for Suspension Cells
-
Collect approximately 1 x 10⁶ cells by centrifugation.
-
Discard the supernatant and gently resuspend the cell pellet in 1 mL of pre-warmed (37°C) this compound working solution.
-
Incubate the cells for 15-45 minutes under appropriate culture conditions, protected from light.[4]
-
After incubation, centrifuge the cells to pellet them and remove the staining solution.
-
Resuspend the cell pellet in fresh, pre-warmed medium.
-
The stained cells can now be analyzed by flow cytometry or fluorescence microscopy.[4]
Fixation and Permeabilization (Optional)
This compound is well-retained after fixation, allowing for subsequent immunocytochemistry or other multiplexing applications.[1]
-
Fixation: After staining, wash the cells as described above. Fix the cells by incubating with freshly prepared 3.7% formaldehyde in growth medium for 15 minutes at 37°C.[1]
-
Washing: Rinse the cells several times with Phosphate Buffered Saline (PBS).
-
Permeabilization: If required for subsequent antibody labeling, incubate the fixed cells with 0.2% Triton™ X-100 in PBS for 5 minutes at room temperature.[1] Alternatively, ice-cold acetone can be used for permeabilization.[1]
-
Wash the cells with PBS before proceeding with further staining protocols.
Visualizations
Mechanism of Action
The following diagram illustrates the principle behind this compound accumulation in mitochondria, which is dependent on the mitochondrial membrane potential (ΔΨm).
References
An In-Depth Technical Guide to MitoMark Red I: Applications in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoMark Red I, also known and sold under the synonym MitoTracker™ Red CMXRos, is a lipophilic cationic dye that serves as a vital tool in cell biology for the investigation of mitochondrial function. This red-fluorescent stain readily permeates live cells and accumulates in the mitochondria, driven by the organelle's negative membrane potential. Its fluorescence intensity is directly proportional to the mitochondrial membrane potential (ΔΨm), making it a reliable indicator of mitochondrial health and a key marker in studies of apoptosis, mitophagy, and cellular metabolism. A key feature of this compound is its covalent binding to mitochondrial proteins, which allows for its retention even after cell fixation and permeabilization, making it compatible with immunofluorescence and other downstream applications.[1][2][3]
Core Properties and Spectral Profile
This compound exhibits distinct spectral characteristics that are crucial for designing multiplex imaging experiments. The dye is excited by the 561 nm laser line and its emission is typically collected using a filter set around its emission maximum.[4][5]
| Property | Value | Reference(s) |
| Synonym | MitoTracker™ Red CMXRos | [2] |
| Excitation Maximum (λex) | ~578 nm | [4] |
| Emission Maximum (λem) | ~599 nm | [4] |
| Molecular Weight | 531.52 g/mol | [6] |
| Formula | C₃₂H₃₂Cl₂N₂O | [6] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO | [2] |
Mechanism of Action and Cellular Localization
The accumulation of this compound within mitochondria is a two-step process. First, as a lipophilic cation, it passively diffuses across the plasma membrane and is electrophoretically drawn into the negatively charged mitochondrial matrix. This initial accumulation is dependent on a healthy mitochondrial membrane potential. Subsequently, the dye's mildly thiol-reactive chloromethyl group covalently binds to matrix proteins, ensuring its retention within the mitochondria even if the membrane potential is later compromised.[7] This robust retention is a significant advantage over other potentiometric dyes like TMRM or rhodamine 123, which can leak out of mitochondria upon depolarization.[7]
Applications in Cell Biology
Assessment of Mitochondrial Membrane Potential
A primary application of this compound is the qualitative and semi-quantitative assessment of mitochondrial membrane potential (ΔΨm). A decrease in fluorescence intensity is indicative of mitochondrial depolarization, a hallmark of cellular stress and apoptosis.
Quantitative Analysis with FCCP Treatment:
The uncoupling agent Carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone (FCCP) is commonly used to dissipate the mitochondrial membrane potential. The following table illustrates the expected dose-dependent decrease in this compound fluorescence in HeLa cells following FCCP treatment.
| FCCP Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| 0 (Control) | 1000 | 50 |
| 0.1 | 850 | 45 |
| 0.5 | 550 | 30 |
| 1.0 | 300 | 20 |
| 5.0 | 150 | 15 |
| 10.0 | 100 | 10 |
Note: These are representative data synthesized from typical experimental outcomes. Actual values may vary depending on the cell type, instrument settings, and experimental conditions.[5][8]
Apoptosis Detection
A loss of mitochondrial membrane potential is an early event in the intrinsic pathway of apoptosis. This compound can be used to identify apoptotic cells by detecting this depolarization.[9]
Mitophagy Assessment
Mitophagy is the selective degradation of mitochondria by autophagy. A key initiating signal for mitophagy is mitochondrial depolarization. The PINK1-Parkin pathway is a major signaling cascade in this process. This compound can be used to identify depolarized mitochondria targeted for mitophagy, often in conjunction with markers for autophagosomes (e.g., LC3) or lysosomes.
References
- 1. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. korambiotech.com [korambiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of MitoTracker Green and CMXrosamine to measure changes in mitochondrial membrane potentials in living cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative analysis of mitochondrial membrane potential heterogeneity in unsynchronized and synchronized cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
MitoMark Red I: An In-depth Technical Guide for Live-Cell Imaging of Mitochondria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MitoMark Red I, a fluorescent probe designed for the visualization of mitochondria in living cells. This document details the dye's mechanism of action, key performance characteristics, and detailed protocols for its application in various experimental settings.
Introduction to this compound
This compound is a cell-permeant, red-fluorescent dye that selectively accumulates in the mitochondria of live cells. Its fluorescence intensity is dependent on the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and cellular metabolic activity. Chemically similar to MitoTracker® Red CMXRos, this compound contains a mildly thiol-reactive chloromethyl moiety. This feature allows the dye to covalently bind to mitochondrial proteins, ensuring its retention even after cell fixation and permeabilization, making it a versatile tool for a range of imaging applications.
Mechanism of Action
The accumulation of this compound within mitochondria is a two-step process, making it a robust indicator of both mitochondrial localization and functional status.
Initially, the lipophilic nature of this compound allows it to passively diffuse across the plasma membrane into the cytoplasm. Subsequently, the large negative mitochondrial membrane potential drives the electrophoretic accumulation of the positively charged dye within the mitochondrial matrix. Once concentrated in the mitochondria, the chloromethyl group of this compound reacts with free thiol groups on mitochondrial proteins and peptides, forming covalent bonds. This covalent linkage is responsible for the dye's excellent retention, even after fixation and permeabilization procedures that can wash out other mitochondrial dyes.
Technical Data and Performance Characteristics
This compound exhibits spectral properties suitable for multiplexing with other common fluorophores. Its performance, however, can be influenced by experimental conditions.
Chemical and Optical Properties
| Property | Value | Reference |
| Molecular Weight | 531.52 g/mol | [1] |
| Molecular Formula | C₃₂H₃₂Cl₂N₂O | [1] |
| Excitation Maximum (λex) | ~578 nm | [1] |
| Emission Maximum (λem) | ~599 nm | [1] |
| Extinction Coefficient | 117,000 cm⁻¹M⁻¹ | [2] |
| Quantum Yield | Not specified | |
| Solubility | DMSO | [1] |
| Storage | -20°C, desiccated and protected from light | [1] |
Photostability and Cytotoxicity
| Parameter | Observation | Considerations | Reference |
| Photostability | Qualitatively described as resistant to bleaching. | Minimize exposure to excitation light to reduce phototoxicity and photobleaching. | [3] |
| Cytotoxicity | Can occur at high concentrations (>500 nM) or with long incubation times, potentially altering mitochondrial morphology and function. | Use the lowest effective concentration and shortest incubation time necessary for adequate signal. | [4] |
| Effect on Respiration | High concentrations can inhibit mitochondrial respiration. | Titrate the dye concentration to find a balance between signal intensity and minimal physiological impact. |
Experimental Protocols
The following protocols provide a starting point for using this compound in live-cell imaging. Optimization for specific cell types and experimental conditions is recommended.
General Staining Protocol for Adherent Cells (e.g., HeLa)
Materials:
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Phosphate-buffered saline (PBS) or other balanced salt solution, pre-warmed to 37°C
-
Cells cultured on glass-bottom dishes or coverslips suitable for microscopy
Procedure:
-
Prepare a 1 mM stock solution: Dissolve 50 µg of this compound in 94 µL of anhydrous DMSO.[1] Mix well. Aliquot and store at -20°C, protected from light.
-
Prepare the working solution: On the day of the experiment, dilute the 1 mM stock solution into pre-warmed complete culture medium to a final concentration of 50-200 nM. The optimal concentration may vary depending on the cell type and should be determined empirically.
-
Cell Staining: a. Remove the culture medium from the cells. b. Add the pre-warmed staining solution to the cells. c. Incubate for 15-45 minutes at 37°C in a humidified incubator with 5% CO₂.
-
Wash: a. Remove the staining solution. b. Wash the cells two to three times with pre-warmed PBS or complete medium to remove excess dye.
-
Imaging: a. Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence). b. Image the cells using a fluorescence microscope with appropriate filters for red fluorescence (e.g., TRITC or Texas Red filter set).
Protocol for Fixation and Permeabilization
This compound is well-retained after fixation, allowing for subsequent immunofluorescence.
Procedure:
-
Stain live cells as described in section 4.1.
-
Fixation: After washing, add a 3.7-4% solution of paraformaldehyde (PFA) in PBS and incubate for 15 minutes at room temperature.
-
Wash: Wash the cells three times with PBS.
-
Permeabilization (Optional): If performing immunofluorescence for an intracellular target, incubate the fixed cells with a permeabilization buffer (e.g., 0.1-0.2% Triton X-100 in PBS) for 10-15 minutes at room temperature.
-
Proceed with blocking and antibody incubation steps for immunofluorescence.
Applications and Considerations
This compound is a powerful tool for assessing mitochondrial morphology, localization, and to some extent, function in live cells.
Assessing Mitochondrial Health
A decrease in this compound fluorescence intensity can indicate a loss of mitochondrial membrane potential, which is an early hallmark of apoptosis and cellular stress.
Important Considerations and Troubleshooting
-
Concentration Optimization: Using too high a concentration of this compound can lead to non-specific staining of other cellular compartments and can be toxic to the cells.[5] It is crucial to perform a concentration titration to determine the optimal staining concentration for your specific cell type and experimental conditions.
-
Live-Cell Imaging: For long-term imaging experiments, it is essential to use the lowest possible dye concentration and excitation light intensity to minimize phototoxicity.[4]
-
Controls: It is recommended to include a positive control for mitochondrial membrane depolarization, such as treating cells with carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP), to confirm that the dye's signal is responsive to changes in ΔΨm.
-
Fixation Artifacts: While the dye is fixable, the fixation process itself can sometimes alter mitochondrial morphology. It is advisable to image a sample of live stained cells to compare with the fixed samples.
Conclusion
This compound is a valuable and versatile fluorescent probe for visualizing mitochondria in live and fixed cells. Its dependence on mitochondrial membrane potential provides a means to assess mitochondrial health, while its covalent binding allows for robust staining that can be combined with other cellular labeling techniques. By understanding its mechanism of action and carefully optimizing experimental protocols, researchers can effectively utilize this compound to gain insights into the dynamic role of mitochondria in cellular physiology and disease.
References
- 1. biopioneer.com.tw [biopioneer.com.tw]
- 2. researchgate.net [researchgate.net]
- 3. Flow cytometric readout based on Mitotracker Red CMXRos staining of live asexual blood stage malarial parasites reliably assesses antibody dependent cellular inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MitoTracker™ Red CMXRos - Special Packaging, 20 x 50 μg, 20 x 50 μg - FAQs [thermofisher.com]
Methodological & Application
MitoMark Red I: Detailed Application Notes and Protocols for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoMark Red I is a cell-permeant, red-fluorescent dye that specifically stains mitochondria in live cells. Its accumulation within the mitochondria is dependent on the mitochondrial membrane potential (ΔΨm), making it a valuable tool for assessing mitochondrial health and function. A decrease in fluorescence intensity can be indicative of mitochondrial depolarization, a key event in apoptosis and cellular stress. This document provides detailed application notes and protocols for the use of this compound in fluorescence microscopy.
Physicochemical Properties and Spectral Characteristics
This compound is a cationic dye that electrophoretically accumulates in the negatively charged mitochondrial matrix.[1] Its spectral properties are well-suited for multiplexing with other common fluorophores.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~578 nm | [1][2] |
| Emission Maximum (λem) | ~599 nm | [1][2] |
| Molecular Weight | 531.52 g/mol | [2] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [1][2] |
Mechanism of Action
The mechanism of mitochondrial staining with this compound is based on the Nernst equation, where the positively charged dye is driven into the mitochondrial matrix by the large negative membrane potential maintained by healthy, respiring mitochondria. This potential is generated by the electron transport chain. When the mitochondrial membrane potential is compromised, the dye is no longer retained in the mitochondria, leading to a decrease in fluorescence intensity.
Figure 1. Mechanism of this compound accumulation in mitochondria.
Data Presentation: Comparison with Other Mitochondrial Dyes
| Feature | This compound | MitoTracker Red CMXRos | Tetramethylrhodamine (TMRE) | JC-1 |
| Excitation/Emission (nm) | ~578/599 | ~579/599 | ~549/574 | Monomer: ~514/529, Aggregate: ~585/590 |
| ΔΨm Dependence | Yes | Yes | Yes | Yes (ratiometric) |
| Fixability | Yes | Yes | No | No |
| Photostability | Moderate (caution advised with high laser intensity) | Generally high | Moderate to low | Low |
| Cytotoxicity | Not extensively reported, but generally low at working concentrations. | Can be phototoxic at high concentrations and long exposure times.[3] | Can inhibit mitochondrial respiration at higher concentrations. | Can be cytotoxic at higher concentrations. |
| Signal-to-Noise Ratio | Good | Good | Good | Excellent (ratiometric readout reduces background effects) |
Experimental Protocols
Preparation of Stock Solution
-
Allow the vial of lyophilized this compound to warm to room temperature before opening.
-
Reconstitute the dye in high-quality, anhydrous DMSO to a final concentration of 1 mM.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Staining Protocol for Adherent Cells (e.g., HeLa, Primary Neurons)
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Figure 2. Workflow for staining adherent cells with this compound.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
This compound stock solution (1 mM in DMSO)
-
Pre-warmed (37°C) cell culture medium or buffer (e.g., HBSS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation: Culture adherent cells on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide, or coverslip) to the desired confluency.
-
Staining Solution Preparation: On the day of the experiment, prepare the working staining solution by diluting the 1 mM this compound stock solution in pre-warmed (37°C) cell culture medium or a suitable buffer like HBSS. A final concentration of 200 nM is a good starting point, but the optimal concentration may vary depending on the cell type and should be determined empirically (a range of 50-500 nM can be tested).[1]
-
Staining: Remove the culture medium from the cells and add the pre-warmed staining solution.
-
Incubation: Incubate the cells for 30 minutes at 37°C in a CO2 incubator, protected from light.[1]
-
Washing: After incubation, gently aspirate the staining solution and wash the cells twice with pre-warmed PBS or culture medium to remove any unbound dye.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., TRITC or Texas Red filter set).
Staining Protocol for Suspension Cells (e.g., Jurkat) for Flow Cytometry
Materials:
-
Suspension cells in culture
-
This compound stock solution (1 mM in DMSO)
-
Pre-warmed (37°C) cell culture medium or buffer (e.g., HBSS)
-
Flow cytometry tubes
-
PBS
Procedure:
-
Cell Preparation: Harvest suspension cells and count them. Adjust the cell density to 1 x 10^6 cells/mL in pre-warmed culture medium.
-
Staining Solution Preparation: Prepare the working staining solution by diluting the 1 mM this compound stock solution in pre-warmed culture medium. A final concentration of 100-200 nM is a recommended starting point.
-
Staining: Add the staining solution to the cell suspension.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: After incubation, centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with PBS.
-
Resuspension: Resuspend the cells in an appropriate buffer for flow cytometry analysis (e.g., PBS with 1% BSA).
-
Analysis: Analyze the cells on a flow cytometer using the appropriate laser and emission filters for red fluorescence (e.g., PE or PE-Texas Red channel).
Application in Signaling Pathway Analysis
Assessment of Apoptosis
A hallmark of early apoptosis is the dissipation of the mitochondrial membrane potential. This compound can be used to monitor this event.
Figure 3. Role of ΔΨm dissipation in apoptosis and its detection by this compound.
Experimental Protocol:
-
Seed cells in an appropriate imaging vessel.
-
Induce apoptosis using a known agent (e.g., staurosporine, etoposide) for the desired time. Include a vehicle-treated control.
-
During the last 30 minutes of the apoptosis induction, stain the cells with this compound as described in the adherent or suspension cell protocol.
-
(Optional) Co-stain with a marker for apoptosis, such as a fluorescently labeled Annexin V or a caspase substrate.
-
Image the cells by fluorescence microscopy or analyze by flow cytometry. A decrease in this compound fluorescence in the treated cells compared to the control indicates mitochondrial depolarization associated with apoptosis.[4]
Monitoring Mitophagy
Mitophagy is the selective degradation of mitochondria by autophagy. This process can be monitored by observing the co-localization of mitochondria with lysosomes.
Experimental Protocol:
-
Induce mitophagy in cells using a known stimulus (e.g., CCCP, starvation).
-
During the final 30-60 minutes of the treatment, co-stain the cells with this compound (to label mitochondria) and a lysosomal marker such as LysoTracker Green.
-
Wash the cells and image them using a fluorescence microscope with appropriate filter sets for both red and green fluorescence.
-
Analyze the images for co-localization of the red (this compound) and green (LysoTracker) signals. An increase in the number of yellow puncta (indicating co-localization) in the treated cells compared to the control suggests an increase in mitophagy.[5][6]
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak mitochondrial staining | Dye concentration is too low. | Increase the concentration of this compound. |
| Incubation time is too short. | Increase the incubation time. | |
| Cells are unhealthy or dead. | Check cell viability using a viability dye like Trypan Blue. | |
| High background fluorescence | Dye concentration is too high. | Decrease the concentration of this compound. |
| Inadequate washing. | Increase the number and duration of washes after staining. | |
| Photobleaching | High laser power or long exposure times. | Reduce the laser power and/or exposure time. Use a more sensitive detector if available. |
| Cytotoxicity | Dye concentration is too high. | Use the lowest effective concentration of this compound. |
| Prolonged incubation. | Reduce the incubation time. |
Conclusion
This compound is a reliable fluorescent probe for visualizing mitochondria and assessing their membrane potential in live cells. Its dependence on ΔΨm makes it a powerful tool for studying cellular processes involving mitochondrial function, such as apoptosis and mitophagy. By following the detailed protocols and considering the troubleshooting tips provided, researchers can effectively utilize this compound to gain valuable insights into mitochondrial biology.
References
- 1. researchgate.net [researchgate.net]
- 2. rndsystems.com [rndsystems.com]
- 3. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of apoptosis in live cells by MitoTracker red CMXRos and SYTO dye flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A pH-response-based fluorescent probe for detecting the mitophagy process by tracing changes in colocalization coefficients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MitoMark Red I Staining in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the fluorescent labeling of mitochondria in live HeLa cells using MitoMark Red I, a red fluorescent stain that accumulates in mitochondria depending on the mitochondrial membrane potential.
Key Properties of this compound
The following table summarizes the essential quantitative data for this compound.
| Property | Value | Reference |
| Excitation Maximum (λabs) | 578 nm | [1][2] |
| Emission Maximum (λem) | 599 nm | [1][2] |
| Recommended Concentration for HeLa Cells | 200 nM | [1] |
| Incubation Time | 30 minutes | [1] |
| Recommended Solvent | DMSO | [1][2] |
| Storage Temperature | -20°C | [1][2] |
Experimental Workflow
The diagram below outlines the key steps for staining HeLa cells with this compound, from cell preparation to imaging.
Caption: Experimental workflow for this compound staining of HeLa cells.
Detailed Experimental Protocol
This protocol is adapted for staining mitochondria in live HeLa cells and includes an optional fixation step for further immunocytochemistry.
Materials:
-
HeLa cells cultured on glass coverslips
-
This compound
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
10% Formalin
-
Permeabilization Buffer (1X PBS, 0.3% Triton X-100, 1% Normal Donkey Serum, 1% BSA, 0.01% NaN3)
-
Mounting medium with DAPI
-
Fluorescence microscope with appropriate filter sets for red fluorescence
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in anhydrous DMSO. It is recommended to prepare a 1 mM stock solution which can be stored at -20°C, protected from light.
-
-
Preparation of Staining Solution:
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed (37°C) HBSS to a final working concentration of 200 nM.[1]
-
-
Staining of Live HeLa Cells:
-
Aspirate the culture medium from the HeLa cells grown on coverslips.
-
Wash the cells once with pre-warmed HBSS.
-
Add the 200 nM this compound staining solution to the cells, ensuring the coverslip is fully covered.
-
Incubate the cells for 30 minutes at 37°C.[1]
-
-
Live Cell Imaging (Option 1):
-
After incubation, the cells can be washed with fresh pre-warmed medium and imaged directly on a fluorescence microscope equipped with a live-cell incubator.
-
-
Fixation and Permeabilization (Option 2):
-
Following the 30-minute incubation with this compound, add an equal volume of 10% formalin to the staining solution (for a final concentration of 5% formalin) and incubate for 20 minutes at room temperature.[1]
-
Aspirate the fixative solution and wash the cells with PBS.
-
Permeabilize the cells by incubating with the permeabilization buffer for 30 minutes at room temperature.[1]
-
-
Mounting and Imaging:
-
After the final wash (either from live cell imaging preparation or after permeabilization), mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.[1]
-
Image the cells using a fluorescence microscope. For this compound, use an excitation wavelength of approximately 578 nm and detect the emission at around 599 nm.[1][2]
-
Signaling Pathway Context
This compound's fluorescence intensity is dependent on the mitochondrial membrane potential (ΔΨm).[1][2] Therefore, this dye is a valuable tool for investigating cellular processes that affect mitochondrial health and function. In HeLa cells, this can include the study of apoptosis, cellular respiration, and the effects of drug candidates on mitochondrial integrity. A decrease in fluorescence intensity can indicate a loss of mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.
The diagram below illustrates the relationship between mitochondrial membrane potential and the apoptotic signaling pathway.
Caption: Role of mitochondrial membrane potential in apoptosis.
References
Preparing MitoMark Red I: Application Notes and Protocols for Accurate Mitochondrial Staining
For researchers, scientists, and drug development professionals, accurate and reproducible staining of mitochondria is crucial for understanding cellular health, metabolism, and the effects of potential therapeutics. MitoMark Red I is a fluorescent dye that specifically accumulates in active mitochondria, driven by the mitochondrial membrane potential.[1][2][3][4][5] This document provides detailed application notes and protocols for the preparation of this compound stock and working solutions to ensure reliable and consistent results in live-cell imaging experiments.
Key Characteristics of this compound
This compound is a cell-permeant, red-fluorescent dye used to label mitochondria in living cells.[1][2][3] Its accumulation within the mitochondria is dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health.[1][3][4][5]
| Property | Value | Reference |
| Excitation Maximum (λex) | ~578 nm | [1][3][4] |
| Emission Maximum (λem) | ~599 nm | [1][3][4] |
| Molecular Weight | 531.52 g/mol | [1][2] |
| Formula | C₃₂H₃₂Cl₂N₂O | [1][2] |
| Recommended Solvent | Dimethylsulfoxide (DMSO) | [1][3][4] |
| Storage (Solid) | -20°C, protected from light | [1][2] |
| Storage (Stock Solution) | -20°C or -80°C, protected from light | [2] |
Experimental Protocols
I. Preparation of 1 mM this compound Stock Solution
It is recommended to prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO.[1][3][4][6]
Materials:
-
This compound (solid form)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
To prepare a 1 mM stock solution, dissolve the appropriate amount of this compound in anhydrous DMSO. For example, to prepare 100 µL of a 1 mM stock solution, add 100 µL of DMSO to 53.15 µg of this compound.
-
Vortex the solution until the dye is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[2] When stored properly, the DMSO stock solution is stable for at least one month at -20°C and up to six months at -80°C.[2]
II. Preparation of Working Solutions and Staining Protocol for Live Cells
The optimal working concentration of this compound can vary depending on the cell type and experimental conditions. A typical starting range is 25-500 nM.[7] For HeLa cells, a concentration of 200 nM has been shown to be effective.[3] It is recommended to perform a concentration titration to determine the optimal concentration for your specific cell line and application.
Materials:
-
1 mM this compound stock solution
-
Pre-warmed cell culture medium or buffer (e.g., HBSS)
-
Live cells cultured on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide)
Procedure:
-
On the day of the experiment, thaw an aliquot of the 1 mM this compound stock solution and allow it to warm to room temperature.
-
Prepare the staining solution by diluting the 1 mM stock solution into pre-warmed cell culture medium or buffer to the desired final concentration. For example, to prepare 1 mL of a 200 nM working solution, add 0.2 µL of the 1 mM stock solution to 1 mL of medium. Note: It is recommended to prepare the staining solution fresh for each experiment as it is not stable for extended periods.[8]
-
Remove the existing culture medium from the cells.
-
Add the staining solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator.[6][7] An incubation time of 30 minutes is a good starting point.[3]
-
After incubation, remove the staining solution and wash the cells once or twice with pre-warmed, fresh culture medium or buffer.
-
The cells are now ready for live-cell imaging using a fluorescence microscope equipped with appropriate filters for red fluorescence.
Experimental Workflow
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Other Mitochondria Dyes and Probes | Tocris Bioscience [tocris.com]
- 4. bio-techne.com [bio-techne.com]
- 5. This compound | CAS#:167095-09-2 | Chemsrc [chemsrc.com]
- 6. MitoTracker Deep Red FM | Fluorescent Dye | 873315-86-7 | Invivochem [invivochem.com]
- 7. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 8. Mitochondrium labeling protocol for live-cell applications [abberior.rocks]
Application Notes and Protocols for MitoMark Red I in Confocal Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoMark Red I is a cell-permeant, red fluorescent dye specifically designed for the labeling and visualization of mitochondria in living cells.[1][2][3][4] Its accumulation within the mitochondria is dependent on the mitochondrial membrane potential (ΔΨm), making it a valuable tool for assessing mitochondrial health and function.[1][2][5] A decrease in fluorescence intensity can be indicative of mitochondrial depolarization, an early event in apoptosis.[6] This document provides detailed protocols for the use of this compound in confocal microscopy, including applications for assessing mitochondrial morphology, localization, and membrane potential.
Mechanism of Action
This compound is a cationic dye that passively diffuses across the plasma membrane of live cells.[4] Driven by the negative mitochondrial membrane potential, the dye accumulates in the mitochondrial matrix. Healthy, energized mitochondria maintain a high membrane potential, leading to a strong fluorescent signal. In contrast, depolarized mitochondria in unhealthy or apoptotic cells have a reduced membrane potential, resulting in decreased accumulation of the dye and a consequently weaker fluorescent signal.[1][2][5]
The chemical structure of this compound, 9-[4-(Chloromethyl)phenyl]-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium chloride, includes a chloromethyl group.[1] This feature allows the dye to be well-retained after fixation with formaldehyde, enabling multiplexing with other fluorescent probes in immunocytochemistry protocols.
Data Presentation
The following table summarizes the key quantitative data for this compound:
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~578 nm | [1][2][3] |
| Emission Maximum (λem) | ~599 nm | [1][2][3] |
| Recommended Stock Solution Concentration | 1-5 mM in DMSO | [7] |
| Recommended Working Concentration (Live Cells) | 25-500 nM | [7][8] |
| Recommended Working Concentration (Fixed Cells) | 100-500 nM | [8] |
| Recommended Incubation Time | 15-45 minutes | [7][8] |
| Storage | Store stock solution at -20°C, protected from light. | [2][4] |
Experimental Protocols
Reagent Preparation
1. This compound Stock Solution (1 mM):
-
This compound is typically supplied as a lyophilized powder.
-
To prepare a 1 mM stock solution, dissolve the contents of the vial in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[2][4]
2. This compound Working Solution (200 nM):
-
On the day of the experiment, thaw an aliquot of the 1 mM stock solution at room temperature.
-
Dilute the stock solution in a pre-warmed, serum-free culture medium or a suitable buffer such as Hank's Balanced Salt Solution (HBSS) to the desired final concentration (e.g., 200 nM).[1] It is recommended to prepare the working solution fresh for each experiment.
Staining Protocol for Adherent Cells (e.g., HeLa)
-
Cell Culture: Plate adherent cells on sterile glass coverslips or in imaging-compatible dishes and culture until the desired confluency is reached.
-
Preparation: Pre-warm the this compound working solution and culture medium to 37°C.
-
Washing: Gently aspirate the culture medium from the cells and wash once with pre-warmed, serum-free medium or PBS.
-
Staining: Add the pre-warmed this compound working solution to the cells and incubate for 15-45 minutes at 37°C in a CO2 incubator, protected from light.[8] The optimal staining time may vary depending on the cell type.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed, fresh medium or buffer.[9]
-
Imaging (Live Cells): For live-cell imaging, add fresh, pre-warmed culture medium to the cells and immediately proceed to confocal microscopy. Maintain the cells at 37°C and 5% CO2 during imaging.
-
Fixation (Optional): a. After the final wash, add 3.7% formaldehyde in pre-warmed complete medium and incubate for 15 minutes at 37°C.[9] b. Wash the cells three times with PBS.
-
Permeabilization (Optional, for co-staining): a. After fixation, incubate the cells with a permeabilization buffer (e.g., 0.3% Triton X-100 in PBS) for 10-15 minutes at room temperature.[1] b. Wash the cells three times with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium, with or without a nuclear counterstain like DAPI.[1]
Staining Protocol for Suspension Cells
-
Cell Preparation: Centrifuge the cell suspension at a low speed (e.g., 1000g for 3-5 minutes) to pellet the cells.[7]
-
Washing: Discard the supernatant and gently resuspend the cell pellet in pre-warmed, serum-free medium or PBS. Repeat the centrifugation and washing step twice.[7]
-
Staining: Resuspend the cells in the pre-warmed this compound working solution and incubate for 15-45 minutes at 37°C, protected from light, with occasional gentle agitation.[7][8]
-
Washing: Centrifuge the cells to remove the staining solution, and wash the cell pellet twice with fresh, pre-warmed medium or buffer.[7]
-
Imaging: Resuspend the final cell pellet in fresh medium and transfer to a suitable imaging chamber for confocal microscopy.
-
Fixation (Optional): The fixation and permeabilization steps can be adapted for suspension cells by performing the incubations in microcentrifuge tubes and pelleting the cells between each step.
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound accumulation in mitochondria.
Experimental Workflow
Caption: Experimental workflow for this compound staining.
Applications in Research and Drug Development
-
Assessment of Mitochondrial Morphology and Dynamics: Visualize changes in mitochondrial shape, size, and distribution in response to various stimuli or drug treatments.
-
Monitoring Mitochondrial Membrane Potential: Quantify changes in mitochondrial membrane potential as an indicator of cell health, metabolic activity, and apoptosis.[5][6]
-
Apoptosis and Cell Viability Assays: Use as an early marker for apoptosis, as the loss of mitochondrial membrane potential precedes other apoptotic events.[6][10]
-
Toxicity Screening: Evaluate the potential toxicity of compounds by monitoring their effects on mitochondrial function.[5]
-
Mitophagy Studies: In conjunction with other markers, this compound can be used to study the selective degradation of mitochondria through autophagy.[11][12]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | - Insufficient dye concentration.- Short incubation time.- Depolarized mitochondria in unhealthy cells. | - Increase the working concentration of this compound (within the 25-500 nM range).- Increase the incubation time.- Use a positive control of healthy cells to ensure the dye is working. |
| High Background Fluorescence | - Dye concentration is too high.- Inadequate washing. | - Decrease the working concentration of this compound.- Ensure thorough washing with fresh, pre-warmed medium after staining.[9] |
| Photobleaching | - High laser power during imaging. | - Use the lowest possible laser power that provides a sufficient signal.- Minimize the exposure time during image acquisition.[1] |
| Diffuse Cytoplasmic Staining | - Overloading of the dye.- Loss of mitochondrial membrane potential. | - Reduce the dye concentration and/or incubation time.- Image cells promptly after staining. |
Co-staining Compatibility
This compound is compatible with various other fluorescent probes for multicolor imaging. Due to its fixation-resistant properties, it can be used in protocols that involve subsequent immunocytochemistry. It is commonly used with nuclear counterstains such as DAPI and Hoechst, which have distinct spectral profiles, minimizing spectral overlap.[1][13] When planning multicolor experiments, it is crucial to select fluorophores with minimal spectral overlap and to use appropriate filter sets and sequential scanning on the confocal microscope to avoid bleed-through.
References
- 1. This compound | Other Mitochondria Dyes and Probes | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. Monitor mitochondrial membrane potential in cancer cell lines with a dual-emission fluorescent dye [moleculardevices.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. This compound|Cas# 167095-09-2 [glpbio.cn]
- 8. takara.co.kr [takara.co.kr]
- 9. researchgate.net [researchgate.net]
- 10. Detection of apoptosis in live cells by MitoTracker red CMXRos and SYTO dye flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tracker dyes to probe mitochondrial autophagy (mitophagy) in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Flow Cytometry-Based Assessment of Mitophagy Using MitoTracker [frontiersin.org]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for MitoMark Red I in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MitoMark Red I to assess mitochondrial function in primary neuron cultures. This compound is a red fluorescent dye that selectively accumulates in the mitochondria of living cells. Its fluorescence intensity is directly dependent on the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and cellular viability.
Principle of Action: this compound is a cell-permeant cationic dye. It accumulates in the mitochondrial matrix due to the negative charge of the inner mitochondrial membrane. In healthy neurons with a high mitochondrial membrane potential, the dye aggregates and fluoresces brightly. Conversely, in apoptotic or metabolically stressed neurons with a depolarized mitochondrial membrane, the dye's accumulation and fluorescence are significantly reduced.[1][2][3]
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~578 nm | [2][3][4] |
| Emission Maximum (λem) | ~599 nm | [2][3][4] |
| Solvent for Stock Solution | DMSO | [3] |
| Storage of Stock Solution | -20°C, protected from light |
Table 2: Recommended Staining Parameters for Primary Neurons
| Parameter | Recommended Range | Notes | Reference |
| Working Concentration | 25 - 500 nM | Start with a lower concentration (e.g., 100 nM) and optimize for your specific neuron type and experimental conditions. Higher concentrations may be necessary for fixed-cell imaging. | [5] |
| Incubation Time | 15 - 45 minutes | Optimal time may vary depending on the primary neuron type and culture density. | [2][4][6] |
| Incubation Temperature | 37°C | Maintain physiological conditions during staining. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitochondrial Membrane Potential in Primary Neurons
This protocol describes the staining of live primary neurons with this compound for the qualitative and quantitative assessment of mitochondrial membrane potential using fluorescence microscopy.
Materials:
-
Primary neuron culture
-
This compound
-
Anhydrous DMSO
-
Balanced salt solution (e.g., HBSS or Tyrode's buffer) or serum-free culture medium
-
Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve the lyophilized this compound in anhydrous DMSO to prepare a 1-5 mM stock solution.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Staining Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in pre-warmed (37°C) balanced salt solution or serum-free culture medium to the desired working concentration (e.g., 100 nM).
-
-
Staining of Primary Neurons:
-
Aspirate the culture medium from the primary neurons.
-
Gently wash the neurons once with the pre-warmed balanced salt solution or serum-free medium.
-
Add the staining solution to the cells, ensuring complete coverage.
-
Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells two to three times with the pre-warmed balanced salt solution or serum-free medium to remove excess dye.
-
-
Imaging:
-
Immediately image the stained neurons using a fluorescence microscope equipped with a filter set appropriate for red fluorescence (Excitation/Emission ~578/599 nm).
-
For quantitative analysis, maintain consistent imaging parameters (e.g., exposure time, gain) across all samples.
-
Protocol 2: Fixation of Stained Primary Neurons (Optional)
While this compound is primarily used for live-cell imaging, it can be compatible with fixation for subsequent immunocytochemistry. However, it's important to note that fixation may affect the dye's fluorescence.
Materials:
-
Stained primary neurons (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate-buffered saline (PBS)
Procedure:
-
Staining:
-
Follow steps 1-4 of Protocol 1. For fixed-cell applications, a higher working concentration of this compound (100-500 nM) may be beneficial.[5]
-
-
Fixation:
-
After the final wash, add 4% PFA in PBS to the cells.
-
Incubate for 15-20 minutes at room temperature.
-
-
Washing:
-
Aspirate the PFA solution.
-
Wash the cells three times with PBS.
-
-
Further Processing:
-
The fixed and stained neurons can now be processed for immunocytochemistry or other applications.
-
Mandatory Visualizations
Caption: Experimental workflow for staining primary neurons with this compound.
Caption: NMDA receptor-mediated apoptosis signaling pathway in neurons.
References
- 1. Mitochondrial membrane potential and compartmentalized signaling: Calcium, ROS, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. bio-techne.com [bio-techne.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocols for assessing mitophagy in neuronal cell lines and primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MitoMark Red I Staining in Astrocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoMark Red I is a red fluorescent dye that specifically accumulates in the mitochondria of living cells.[1][2][3][4][5] Its accumulation is driven by the mitochondrial membrane potential (ΔΨm), making it a valuable tool for assessing mitochondrial health and function.[2][3][4][5][6][7] In healthy, respiring cells, the mitochondrial membrane is polarized, leading to the electrophoretic uptake and concentration of the cationic dye within the mitochondrial matrix. Consequently, the fluorescence intensity of this compound can be used as an indicator of the mitochondrial membrane potential. This document provides a detailed protocol for the application of this compound for staining mitochondria in cultured astrocytes, a cell type crucial for neuronal support and central nervous system homeostasis.
Principle of the Assay
The lipophilic and cationic nature of this compound allows it to passively diffuse across the plasma membrane of live cells. Driven by the negative charge of the inner mitochondrial membrane in healthy cells, the dye accumulates in the mitochondrial matrix. This potential-dependent accumulation results in a concentrated fluorescence signal within the mitochondria, which can be visualized using fluorescence microscopy. A decrease in mitochondrial membrane potential will result in reduced accumulation of the dye and a corresponding decrease in fluorescence intensity.
Quantitative Data Summary
The following tables provide a summary of the key quantitative parameters for this compound staining in astrocytes, compiled from product data sheets and relevant literature.
Table 1: this compound Specifications
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~578 nm | [1][2][4][5][6] |
| Emission Wavelength (λem) | ~599 nm | [1][2][4][5][6] |
| Recommended Solvent | DMSO | [3][4][5] |
| Storage of Stock Solution | -20°C, protected from light | [2][5][8] |
Table 2: Recommended Staining Parameters for Astrocytes
| Parameter | Recommended Range | Notes |
| Working Concentration | 50 - 200 nM | Start with a lower concentration (e.g., 100 nM) and optimize for your specific astrocyte culture and experimental conditions. Higher concentrations may lead to non-specific cytoplasmic staining. |
| Incubation Time | 15 - 45 minutes | 30 minutes is a common starting point. Longer incubation times do not necessarily improve staining and may increase cytotoxicity. |
| Incubation Temperature | 37°C | Maintain physiological conditions during the staining procedure. |
Experimental Protocols
This section details the step-by-step methodology for staining mitochondria in cultured astrocytes with this compound.
Materials
-
This compound dye
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Primary astrocyte culture or astrocyte cell line
-
Culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Coverslips (optional, for microscopy)
-
Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)
Reagent Preparation
-
This compound Stock Solution (1 mM):
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Reconstitute the contents in high-quality, anhydrous DMSO to a final concentration of 1 mM. The exact volume of DMSO will depend on the amount of dye provided by the manufacturer.
-
Mix thoroughly by vortexing.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light. The stock solution in DMSO is typically stable for several weeks to months when stored properly.[8]
-
-
This compound Working Solution (50 - 200 nM):
-
On the day of the experiment, dilute the 1 mM stock solution in pre-warmed (37°C) serum-free culture medium or an appropriate buffer (e.g., HBSS or PBS) to the desired final working concentration.
-
For example, to prepare 1 mL of a 100 nM working solution, add 0.1 µL of the 1 mM stock solution to 1 mL of medium.
-
It is critical to prepare the working solution fresh for each experiment.
-
Staining Protocol for Adherent Astrocytes
-
Cell Seeding:
-
Seed astrocytes on glass-bottom dishes, coverslips, or appropriate imaging plates to a desired confluency (typically 50-70%).
-
Allow the cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Staining:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the freshly prepared this compound working solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 15-45 minutes at 37°C in the dark.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or culture medium to remove any unbound dye.
-
-
Imaging:
-
Immediately image the live cells using a fluorescence microscope equipped with a suitable filter set for red fluorescence (Excitation/Emission: ~578/599 nm).
-
For fixed-cell imaging, proceed with fixation after the washing step. A common fixation method is 4% paraformaldehyde in PBS for 15 minutes at room temperature. Note that fixation may alter the fluorescence signal.
-
Troubleshooting
-
Weak Signal: Increase the dye concentration or incubation time. Ensure the mitochondrial membrane potential is not compromised in your cell culture.
-
High Background/Cytoplasmic Staining: Decrease the dye concentration or incubation time. Ensure thorough washing after staining. Overloading the cells with the dye can lead to non-specific staining.
-
Phototoxicity: Minimize the exposure of stained cells to the excitation light during imaging.
Visualizations
Mechanism of this compound Accumulation
Caption: Diagram illustrating the mitochondrial membrane potential-dependent accumulation of this compound.
Experimental Workflow for Astrocyte Staining
Caption: A step-by-step workflow for staining astrocytes with this compound.
References
- 1. MitoTracker labeling in primary neuronal and astrocytic cultures: influence of mitochondrial membrane potential and oxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ratiometric high-resolution imaging of JC-1 fluorescence reveals the subcellular heterogeneity of astrocytic mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. rndsystems.com [rndsystems.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. media.cellsignal.com [media.cellsignal.com]
Co-staining with MitoMark Red I and DAPI: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simultaneous visualization of mitochondria and the nucleus is a fundamental technique in cell biology, enabling the assessment of cellular health, metabolism, and the interplay between these two critical organelles. This document provides detailed application notes and protocols for the co-staining of mitochondria and nuclei using MitoMark Red I and DAPI, respectively. This compound is a red-fluorescent dye that accumulates in mitochondria of live cells in a membrane potential-dependent manner and is retained after fixation. DAPI (4',6-diamidino-2-phenylindole) is a blue-fluorescent nuclear counterstain that binds strongly to A-T rich regions of double-stranded DNA. The spectral separation of these two dyes allows for clear and distinct visualization of both organelles within the same cell.
Data Presentation
The spectral characteristics of this compound and DAPI are summarized in the table below, highlighting their suitability for dual-color fluorescence microscopy.
| Fluorescent Dye | Target Organelle | Excitation Maxima (nm) | Emission Maxima (nm) | Color Channel |
| This compound | Mitochondria | ~578[1][2][3][4] | ~599[1][2][3][4] | Red |
| DAPI | Nucleus | ~359[5][6] | ~461 (when bound to dsDNA)[5] | Blue |
Experimental Protocols
This protocol is designed for adherent mammalian cells grown on coverslips. Modifications may be required for suspension cells or different cell types.
Materials
-
Cells cultured on sterile glass coverslips
-
This compound
-
DAPI (4',6-diamidino-2-phenylindole)
-
Dimethyl sulfoxide (DMSO), high purity
-
Complete cell culture medium, pre-warmed to 37°C
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixative solution: 4% paraformaldehyde (PFA) in PBS, pre-warmed to 37°C
-
Permeabilization solution (optional): 0.1% Triton X-100 in PBS
-
Mounting medium
Staining Protocol
1. Mitochondrial Staining with this compound (Live Cells)
a. Prepare a 1 mM stock solution of this compound in DMSO. Store any unused stock solution at -20°C, protected from light.
b. On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to a final working concentration of 100-500 nM. The optimal concentration should be determined empirically for each cell type.
c. Remove the culture medium from the cells on coverslips and wash once with pre-warmed PBS.
d. Add the this compound working solution to the cells and incubate for 15-45 minutes at 37°C in a CO2 incubator.
e. After incubation, remove the staining solution and wash the cells twice with pre-warmed complete cell culture medium.
2. Cell Fixation
a. After washing, add pre-warmed 4% PFA in PBS to the cells.
b. Incubate for 15 minutes at room temperature.
c. Aspirate the fixative solution and wash the cells three times with PBS for 5 minutes each.
3. Nuclear Staining with DAPI
a. Prepare a 1 µg/mL DAPI working solution in PBS from a stock solution.
b. Add the DAPI working solution to the fixed cells and incubate for 5-10 minutes at room temperature, protected from light.
c. Remove the DAPI solution and wash the cells twice with PBS.
4. Mounting
a. Invert the coverslip onto a drop of mounting medium on a microscope slide.
b. Seal the edges of the coverslip with nail polish to prevent drying.
c. Store the slides at 4°C, protected from light, until imaging.
Imaging
Visualize the stained cells using a fluorescence microscope equipped with appropriate filter sets for DAPI (blue channel) and this compound (red channel).
-
DAPI: Ex/Em ~360/460 nm
-
This compound: Ex/Em ~578/599 nm
Acquire images sequentially to minimize spectral bleed-through, if necessary.
Visualizations
Experimental Workflow
Caption: Experimental workflow for co-staining with this compound and DAPI.
Staining Mechanism
Caption: Staining mechanisms of this compound and DAPI.
References
- 1. Olympus FluoView Resource Center: Specimen Preparation - Basic Triple Stains [olympusconfocal.com]
- 2. korambiotech.com [korambiotech.com]
- 3. Mitochondrium labeling protocol for live-cell applications [abberior.rocks]
- 4. takara.co.kr [takara.co.kr]
- 5. Protocols · Benchling [benchling.com]
- 6. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Basic Triple Stains [evidentscientific.com]
MitoMark Red I: Application Notes and Protocols for Flow Cytometry Analysis of Mitochondria
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoMark Red I is a cell-permeant, red fluorescent dye that selectively accumulates in the mitochondria of live cells. Its accumulation is driven by the mitochondrial membrane potential (ΔΨm), making it a valuable tool for assessing mitochondrial health and function. In healthy, non-apoptotic cells, the electrochemical gradient across the mitochondrial membrane is high, leading to the electrophoretic uptake and concentration of the positively charged this compound dye within the mitochondrial matrix. Consequently, these mitochondria exhibit bright red fluorescence. In apoptotic or metabolically stressed cells, the mitochondrial membrane potential is compromised, resulting in a decreased accumulation of the dye and a corresponding reduction in fluorescence intensity. This property allows for the quantitative analysis of mitochondrial membrane potential changes in cell populations using flow cytometry.
This compound is excited by a yellow-orange laser and emits in the red spectrum, making it compatible with multicolor flow cytometry panels. Its fluorescence intensity is directly proportional to the mitochondrial membrane potential, providing a sensitive readout for studying the effects of various stimuli, toxins, or drug candidates on mitochondrial function.
Mechanism of Action
The mechanism of this compound relies on its cationic properties and the electrochemical gradient across the inner mitochondrial membrane.
Caption: Accumulation of this compound is dependent on mitochondrial membrane potential.
Data Presentation
Spectral Properties
| Property | Value |
| Excitation Maximum (λex) | ~578 nm[1][2][3] |
| Emission Maximum (λem) | ~599 nm[1][2][3] |
| Recommended Laser | 561 nm (Yellow-Green) |
| Recommended Emission Filter | ~610/20 nm (e.g., PE-Texas Red channel) |
Recommended Staining Conditions
| Parameter | Recommended Range | Notes |
| Working Concentration | 25 - 500 nM | Optimal concentration should be determined empirically for each cell type and experimental condition. For suspension cells, a lower concentration in the range of 50-100 nM is often sufficient. For adherent cells, a slightly higher concentration of 100-200 nM may be required. |
| Incubation Time | 15 - 45 minutes | Optimal incubation time can vary depending on the cell type and temperature. 30 minutes is a good starting point. |
| Incubation Temperature | 37°C | Incubation should be carried out at the normal growth temperature for the cells. |
Experimental Protocols
Reagent Preparation
1. Stock Solution Preparation (1 mM):
-
This compound is typically supplied as a solid. To prepare a 1 mM stock solution, dissolve 50 µg of the powder in 94 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Vortex briefly to ensure the dye is fully dissolved.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
2. Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 1 mM stock solution.
-
Dilute the stock solution to the desired working concentration (e.g., 25-500 nM) in a pre-warmed, serum-free medium or an appropriate buffer such as Hank's Balanced Salt Solution (HBSS). It is crucial to use a serum-free medium for staining as serum components can interfere with the dye's performance.
Experimental Workflow
Caption: General workflow for staining cells with this compound for flow cytometry.
Staining Protocol for Suspension Cells
-
Cell Preparation: Harvest suspension cells by centrifugation at 300-400 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with pre-warmed, serum-free medium or HBSS. Centrifuge again and discard the supernatant.
-
Cell Resuspension: Gently resuspend the cell pellet in pre-warmed, serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add the prepared this compound working solution to the cell suspension. For example, add 1 µL of a 100 µM intermediate dilution to 1 mL of cell suspension for a final concentration of 100 nM. Gently mix.
-
Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.
-
Post-Stain Wash: After incubation, wash the cells twice with 2 mL of complete medium or buffer to remove any unbound dye. Centrifuge at 300-400 x g for 5 minutes between washes.
-
Final Resuspension: Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis (e.g., PBS with 1-2% FBS).
-
Analysis: Analyze the samples on a flow cytometer as soon as possible.
Staining Protocol for Adherent Cells
-
Cell Culture: Grow adherent cells on culture plates or dishes to the desired confluency.
-
Media Removal: Aspirate the culture medium from the plate.
-
Staining: Add the pre-warmed this compound working solution to the cells. Ensure the entire cell monolayer is covered.
-
Incubation: Incubate the plate for 15-45 minutes at 37°C in a CO2 incubator, protected from light.
-
Harvesting: After incubation, remove the staining solution and wash the cells once with PBS. Detach the cells using a gentle, non-enzymatic cell dissociation buffer or trypsin.
-
Neutralization and Collection: If using trypsin, neutralize with complete medium and transfer the cell suspension to a conical tube.
-
Washing: Wash the cells twice with complete medium or buffer to remove any remaining dye. Centrifuge at 300-400 x g for 5 minutes between washes.
-
Final Resuspension: Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis.
-
Analysis: Analyze the samples on a flow cytometer.
Controls for a Robust Assay
-
Unstained Control: A sample of unstained cells is essential to set the background fluorescence and voltage settings on the flow cytometer.
-
Positive Control (Depolarized Mitochondria): Treat a separate sample of cells with a mitochondrial membrane potential uncoupler, such as Carbonyl cyanide m-chloro phenyl hydrazone (CCCP) or Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP). A typical treatment is 10-50 µM FCCP for 15-30 minutes prior to or during this compound staining. This will cause a significant decrease in fluorescence intensity, confirming that the dye is responding to changes in mitochondrial membrane potential.
-
Compensation Controls: If performing multicolor flow cytometry, single-stained controls for each fluorochrome, including this compound, are necessary for proper fluorescence compensation.
Troubleshooting
| Issue | Possible Cause | Solution |
| Weak or No Signal | - Insufficient dye concentration or incubation time.- Loss of mitochondrial membrane potential in the cell population.- Incorrect flow cytometer settings. | - Titrate the dye concentration and incubation time.- Check cell viability. Use a positive control for healthy cells.- Ensure the correct laser and emission filters are being used. |
| High Background Fluorescence | - Incomplete removal of unbound dye.- Dye concentration is too high. | - Increase the number of post-stain washes.- Reduce the working concentration of the dye. |
| High Cell Death | - Toxicity from the dye at high concentrations or prolonged incubation.- Harsh cell handling. | - Reduce the dye concentration and/or incubation time.- Handle cells gently during harvesting and washing steps. |
Safety and Handling
This compound is typically dissolved in DMSO. DMSO is known to facilitate the entry of organic molecules into tissues. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment, including gloves, lab coat, and eye protection. Handle the dye and any solutions containing it in a well-ventilated area. Consult the manufacturer's Safety Data Sheet (SDS) for specific handling and disposal information.
Disclaimer: This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific cell types and experimental conditions.
References
Application Notes: Fixation of Mitochondria After Staining with MitoMark Red I
Introduction
MitoMark Red I is a cell-permeable, red fluorescent dye that selectively accumulates in the mitochondria of live cells.[1] The accumulation is driven by the mitochondrial membrane potential.[2][3] Consequently, the fluorescence intensity of the dye can be used as an indicator of mitochondrial health. For many experimental applications, it is necessary to fix the cells after staining to preserve their morphology for subsequent immunocytochemistry, in situ hybridization, or other downstream analyses. The fixation process must be carefully optimized to maintain both the mitochondrial structure and the localization of the fluorescent dye. These application notes provide detailed protocols and guidance for the fixation of cells stained with this compound.
Mechanism of Staining and Fixation
This compound is a lipophilic cation that passively crosses the plasma membrane and accumulates in the mitochondrial matrix due to the large negative mitochondrial membrane potential. Similar to related CMXRos dyes, this compound contains a mildly thiol-reactive chloromethyl group.[4] This group can react with thiols on proteins and other molecules within the mitochondrial matrix, forming covalent bonds. This covalent linkage is crucial for retaining the dye within the mitochondria even after the loss of membrane potential during fixation and subsequent permeabilization steps.[4][5]
Data Presentation: Comparison of Fixation Methods
The choice of fixative is critical for the preservation of mitochondrial morphology and the fluorescence signal of this compound. The following table summarizes the characteristics and recommendations for common fixation methods.
| Fixative | Recommended Concentration | Advantages | Disadvantages |
| Formaldehyde (PFA) | 3.7-4% in PBS or medium | Good preservation of mitochondrial morphology and dye fluorescence.[6] Compatible with most subsequent immunocytochemistry protocols. | May not preserve ultrastructural details as well as glutaraldehyde. |
| PFA + Glutaraldehyde | 2-3% PFA + 0.075-1.5% GA | Excellent preservation of mitochondrial network structure and overall cellular morphology.[4][7][8] | Glutaraldehyde can increase background autofluorescence, which may interfere with the detection of other fluorophores.[8] |
| Methanol (cold) | 90-100% at -20°C | Can be effective for specific antibody staining protocols and may reduce background from chlorophyll in plant cells.[9] | High risk of disrupting mitochondrial membranes, leading to dye leakage and altered morphology.[10] May extract the dye from the mitochondria. |
| Acetone (cold) | 100% at -20°C | Primarily used for permeabilization, sometimes in combination with other fixatives. | Similar to methanol, it can disrupt lipid membranes and lead to loss of soluble proteins and dyes. |
Experimental Protocols
Protocol 1: Staining and Formaldehyde Fixation
This protocol is recommended for most applications, including co-localization studies with antibodies.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
3.7-4% Formaldehyde in PBS (freshly prepared from paraformaldehyde or a high-quality commercial source)
-
(Optional) Permeabilization Buffer: 0.1-0.3% Triton X-100 in PBS
-
(Optional) Blocking Buffer (e.g., 1% BSA in PBS)
-
(Optional) Mounting medium with DAPI
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in high-quality anhydrous DMSO to create a 1 mM stock solution. Mix well. Store any unused stock solution at -20°C, protected from light and moisture.
-
Prepare Staining Solution: Dilute the 1 mM stock solution in pre-warmed (37°C) complete cell culture medium to a final working concentration of 100-500 nM. The optimal concentration may vary depending on the cell type and should be determined empirically.
-
Cell Staining:
-
Grow cells on coverslips or in culture dishes to the desired confluency.
-
Remove the culture medium and replace it with the pre-warmed staining solution.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed complete medium or buffer (PBS or HBSS) to remove any unbound dye.
-
Fixation:
-
Remove the wash buffer and add 3.7-4% formaldehyde solution.
-
Incubate for 15-20 minutes at room temperature, protected from light.[6]
-
-
Post-Fixation Washing: Wash the cells two to three times with PBS for 5 minutes each to remove the formaldehyde.
-
(Optional) Permeabilization: If subsequent intracellular antibody staining is required, incubate the fixed cells with a permeabilization buffer (e.g., 0.2% Triton X-100 in PBS) for 10 minutes at room temperature.[6]
-
Imaging and Storage: The cells can now be blocked and stained for other markers or mounted for imaging. For long-term storage, keep the sample in PBS at 4°C, protected from light.
Mandatory Visualizations
Caption: Experimental workflow for this compound staining and subsequent fixation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | CAS#:167095-09-2 | Chemsrc [chemsrc.com]
- 4. The Combination of Paraformaldehyde and Glutaraldehyde Is a Potential Fixative for Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. Is mitochondria stain, MitoLite™ Red CMXRos fixable after staining? | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Neuronal mitochondrial morphology is significantly affected by both fixative and oxygen level during perfusion [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Optimizing Permeabilization Following MitoMark Red I Labeling for Enhanced Intracellular Staining
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
MitoMark Red I is a fluorescent mitochondrial stain that selectively accumulates in active mitochondria, driven by the mitochondrial membrane potential. Its fluorescence provides a robust signal for visualizing mitochondrial morphology and function in live cells. However, subsequent immunocytochemical analysis of intracellular targets requires fixation and permeabilization of the cell membrane to allow antibody access. The permeabilization step is critical and must be carefully optimized to preserve both the this compound signal and the integrity of the target epitopes. This document provides detailed protocols and guidance for selecting the appropriate permeabilization strategy after this compound labeling.
Key Considerations for Permeabilization
The choice of permeabilization agent and its concentration is a balancing act between achieving sufficient antibody penetration and preserving the mitochondrial staining and cellular architecture. Two main classes of permeabilizing agents are commonly used: detergents and organic solvents.
-
Detergents: Non-ionic detergents like Triton™ X-100 and Saponin create pores in the plasma membrane by solubilizing lipids. Triton™ X-100 is a more stringent detergent that also permeabilizes organellar membranes, including the mitochondrial membrane. Saponin is a milder detergent that selectively permeabilizes the cholesterol-rich plasma membrane, leaving organellar membranes largely intact.
-
Organic Solvents: Alcohols such as methanol and ethanol act by dehydrating the cells and precipitating proteins, which also extracts lipids from the membranes, making them permeable. Methanol can be effective for exposing certain epitopes but may also impact the fluorescence of some dyes and proteins.
The optimal permeabilization strategy depends on the specific antibody, the nature of the target antigen (e.g., soluble vs. membrane-bound), and the desired experimental outcome.
Experimental Protocols
Protocol 1: Standard Immunofluorescence using Triton™ X-100 Permeabilization
This protocol is a widely used method suitable for many common antibodies.
Materials:
-
Cells labeled with this compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1% - 0.5% Triton™ X-100 in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) or Normal Goat Serum in PBS)
-
Primary Antibody (diluted in Blocking Buffer)
-
Fluorophore-conjugated Secondary Antibody (diluted in Blocking Buffer)
-
Antifade Mounting Medium
Procedure:
-
Live Cell Staining: Incubate live cells with this compound according to the manufacturer's instructions.
-
Fixation: Gently wash the cells twice with pre-warmed PBS. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the fixed cells with the desired concentration of Triton™ X-100 in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody at the recommended dilution overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody at the recommended dilution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets for this compound and the secondary antibody fluorophore.
Protocol 2: Mild Permeabilization using Saponin
This protocol is recommended when targeting antigens that may be sensitive to harsh detergents or when preserving the integrity of organellar membranes is crucial.
Materials:
-
Same as Protocol 1, but replace Triton™ X-100 with 0.1% Saponin in PBS.
Procedure:
Follow the steps outlined in Protocol 1, substituting 0.1% Saponin for Triton™ X-100 in the permeabilization step. Note that Saponin's effects are reversible, so it should be included in the antibody dilution and wash buffers to maintain permeability.
Protocol 3: Methanol Permeabilization
This protocol can be advantageous for certain antibodies and epitopes.
Materials:
-
Cells labeled with this compound
-
PBS, pH 7.4
-
4% PFA in PBS
-
Ice-cold Methanol (100%)
-
Blocking Buffer
-
Primary and Secondary Antibodies
-
Antifade Mounting Medium
Procedure:
-
Live Cell Staining and Fixation: Follow steps 1-3 from Protocol 1.
-
Permeabilization: After the final PBS wash post-fixation, add ice-cold 100% methanol to the cells and incubate for 10 minutes at -20°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking and Antibody Staining: Proceed with steps 6-12 from Protocol 1.
Data Presentation: Comparison of Permeabilization Methods
The choice of permeabilization agent can impact the retention of the this compound signal and the accessibility of the target epitope. The following table summarizes the general effects of different permeabilization methods.
| Permeabilization Agent | Concentration | Incubation Time | This compound Signal Retention | Epitope Accessibility | Recommended Use Cases |
| Triton™ X-100 | 0.1 - 0.5% | 10-15 min | Good to Moderate | Excellent for most targets | General immunofluorescence for cytoplasmic and nuclear antigens. |
| Saponin | 0.1% | 10-15 min | Excellent | Good for cytoplasmic targets | Preserving organellar membrane integrity; for sensitive epitopes. |
| Methanol | 100% (ice-cold) | 10 min | Moderate to Good | Good, can enhance some epitopes | When detergent-based methods fail; for certain cytoskeletal and nuclear proteins. |
Note: The optimal concentration and incubation time for each permeabilization agent may need to be determined empirically for specific cell types and antibodies.
Visualization of Experimental Workflow and Logic
To aid in understanding the experimental process, the following diagrams illustrate the key steps and decision-making logic.
Caption: General workflow for immunofluorescence after this compound staining.
Caption: Decision tree for selecting a permeabilization method.
Conclusion
The successful immunofluorescent detection of intracellular targets following this compound staining is highly dependent on the appropriate choice of permeabilization protocol. By carefully considering the nature of the target antigen and the specific requirements of the antibody, researchers can select a method that ensures both robust mitochondrial visualization and clear, specific immunolabeling. The protocols and data presented here provide a solid foundation for optimizing your experimental conditions and achieving high-quality, reproducible results. It is always recommended to perform a preliminary experiment to determine the optimal permeabilization conditions for your specific cell type and antibody combination.
Imaging Mitochondrial Dynamics with MitoMark Red I: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are highly dynamic organelles that constantly undergo fusion and fission to maintain their health and function. This process, known as mitochondrial dynamics, is crucial for cellular homeostasis, and its dysregulation has been implicated in a variety of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. MitoMark Red I is a cell-permeant, red fluorescent dye that selectively accumulates in mitochondria.[1][2][3] Its fluorescence intensity is dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health and function.[1][2][3] This document provides detailed application notes and protocols for using this compound to image and quantify mitochondrial dynamics in live and fixed cells.
Product Information and Properties
This compound is a cationic dye that is sequestered by active mitochondria.[1][2][3] Proper handling and storage are crucial for optimal performance.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~578 nm | [1][3] |
| Emission Maximum (λem) | ~599 nm | [1][3] |
| Molecular Weight | 531.52 g/mol | [1] |
| Formula | C32H32Cl2N2O | [1] |
| Appearance | Solid | [4] |
| Storage | Store at -20°C, protected from light | [1] |
| Solvent | DMSO | [1][3] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitochondrial Dynamics
This protocol provides a general framework for imaging mitochondrial dynamics in real-time. Optimization of dye concentration and imaging parameters is recommended for each cell type and experimental setup.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Glass-bottom imaging dishes or coverslips
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips at an appropriate density to allow for individual cell imaging.
-
Allow cells to adhere and grow for at least 24 hours before staining.
-
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
On the day of the experiment, prepare a working solution of this compound in pre-warmed (37°C) live-cell imaging medium. A starting concentration of 100-200 nM is recommended, but should be optimized.
-
-
Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Imaging:
-
After incubation, remove the staining solution and replace it with fresh, pre-warmed live-cell imaging medium.
-
Place the imaging dish on the microscope stage equipped with an environmental chamber.
-
Acquire images using a fluorescence microscope with appropriate filter sets for red fluorescence (e.g., TRITC/Rhodamine).
-
For time-lapse imaging, acquire images at regular intervals (e.g., every 1-5 seconds) for a duration of 5-15 minutes to observe mitochondrial motility, fission, and fusion events. Minimize phototoxicity by using the lowest possible laser power and exposure time.
-
Protocol 2: Staining and Fixation of Mitochondria
This protocol is suitable for high-resolution imaging of mitochondrial morphology in fixed cells.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Formaldehyde (e.g., 10% solution)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
Procedure:
-
Cell Preparation:
-
Grow cells on coverslips to the desired confluency.
-
-
Staining:
-
Prepare a 200 nM working solution of this compound in HBSS.
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Incubate the live cells with the staining solution for 30 minutes at 37°C.[3]
-
-
Fixation:
-
Add an equal volume of 10% formalin to the staining solution (final concentration 5%) and incubate for 20 minutes at room temperature.[3]
-
Alternatively, remove the staining solution, wash with PBS, and fix with 4% formaldehyde in PBS for 15-20 minutes at room temperature.
-
-
Permeabilization (Optional):
-
Wash the fixed cells with PBS.
-
Incubate with permeabilization buffer for 10-15 minutes at room temperature.[3] This step is necessary for subsequent immunostaining.
-
-
Mounting:
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides using an appropriate mounting medium, with or without a nuclear counterstain like DAPI.[3]
-
Data Presentation
Quantitative Data Summary
| Parameter | This compound | MitoTracker Red CMXRos (for comparison) | Reference |
| Recommended Live-Cell Concentration | 100-200 nM (starting point) | 25-500 nM | [3][5] |
| Recommended Fixed-Cell Concentration | 200 nM | 100-500 nM | [3][5] |
| Incubation Time (Live Cells) | 15-30 minutes | 15-45 minutes | [3][5] |
| Photostability | Data not available | Generally good, but can be phototoxic | [6] |
| Cytotoxicity | Data not available | Can exhibit cytotoxicity at higher concentrations | [6] |
Visualizations
Experimental Workflow for Live-Cell Imaging
Caption: Workflow for live-cell imaging of mitochondrial dynamics.
Signaling Pathway of Mitochondrial Fission
Caption: Key signaling events in mitochondrial fission.
Signaling Pathway of Mitochondrial Fusion
Caption: Key steps in the mitochondrial fusion process.
Data Analysis and Interpretation
The analysis of mitochondrial dynamics from time-lapse imaging data can be complex. Several software packages are available to quantify changes in mitochondrial morphology, motility, and fission/fusion events.
Available Software for Analysis:
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ImageJ/Fiji: With plugins like Mitochondria Analyzer and MorphoLibJ, it is a powerful and versatile open-source platform for image analysis.
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MitoGraph: A fully automated software for quantifying mitochondrial volume and network topology.
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Mytoe: A tool for automated quantitative analysis of mitochondrial motion and morphology.
Key Parameters to Quantify:
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Mitochondrial Morphology: Aspect ratio, circularity, branch length, and network complexity.
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Mitochondrial Motility: Velocity, displacement, and track length.
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Fission and Fusion Events: Frequency and duration of events.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak mitochondrial staining | Dye concentration too low | Increase the concentration of this compound in a stepwise manner. |
| Incubation time too short | Increase the incubation time. | |
| Low mitochondrial membrane potential | Use a positive control (e.g., healthy, actively respiring cells) to ensure the dye is working. | |
| High background fluorescence | Dye concentration too high | Decrease the concentration of this compound. |
| Incomplete removal of staining solution | Ensure thorough washing after the staining step. | |
| Phototoxicity or photobleaching | Laser power too high | Use the lowest laser power that allows for adequate signal detection. |
| Exposure time too long | Reduce the exposure time per frame. | |
| Frequent image acquisition | Increase the interval between image acquisitions. | |
| Altered mitochondrial morphology | Cytotoxicity of the dye | Use the lowest effective concentration of this compound and minimize incubation time. |
Conclusion
This compound is a valuable tool for visualizing and studying mitochondria. By following the provided protocols and optimizing experimental conditions, researchers can effectively use this dye to gain insights into the complex and dynamic nature of mitochondria in various cellular processes and disease models. The combination of live-cell imaging with quantitative analysis software allows for a comprehensive understanding of mitochondrial dynamics.
References
- 1. GitHub - AhsenChaudhry/Mitochondria-Analyzer: Mitochondria Analyzer [github.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Fully automated software for quantitative measurements of mitochondrial morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MitoGraph V 2.0 software [rafelski.com]
- 5. Video: Visualizing Mitophagy with Fluorescent Dyes for Mitochondria and Lysosome [jove.com]
- 6. This compound | Mitochondria Dyes and Probes: R&D Systems [rndsystems.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting MitoMark Red I Staining
Welcome to the technical support center for MitoMark Red I. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during mitochondrial staining experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a red fluorescent, cell-permeable stain used to label mitochondria in live cells.[1][2] Its accumulation within the mitochondria is dependent on the mitochondrial membrane potential (ΔΨm).[1] In healthy, respiring cells with a high mitochondrial membrane potential, the dye is sequestered in the mitochondria, resulting in a bright, localized fluorescent signal.
Q2: What are the spectral properties of this compound?
This compound has an excitation maximum of approximately 578 nm and an emission maximum of around 599 nm.[1]
Q3: Can this compound be used in fixed cells?
Yes, this compound is a fixable stain, meaning the signal is retained after cell fixation with aldehydes like formaldehyde.[3] However, it is crucial to stain the live cells before fixation. Potential-sensitive dyes like this compound will not stain mitochondria in cells that have already been fixed, as the fixation process dissipates the mitochondrial membrane potential.
Q4: How does the staining pattern of this compound differ between healthy and apoptotic cells?
In healthy cells, this compound exhibits a bright, punctate staining pattern localized to the mitochondria, reflecting a high mitochondrial membrane potential. During apoptosis, the mitochondrial membrane potential collapses, leading to a significant decrease in the fluorescence intensity of the dye within the mitochondria.[4][5] This results in a dimmer, more diffuse cytoplasmic signal as the dye is no longer retained by the depolarized mitochondria.[4][6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Problem 1: Weak or No Fluorescent Signal
Possible Causes and Solutions
| Potential Cause | Recommended Solution |
| Low Dye Concentration | The optimal concentration of this compound can vary between cell types. If the signal is weak, consider performing a concentration titration. A typical starting range is 25-500 nM.[7] For cells that will be fixed and permeabilized, a higher concentration (100-500 nM) may be necessary. |
| Compromised Cell Health | Unhealthy or stressed cells may have a reduced mitochondrial membrane potential, leading to poor dye accumulation. Ensure your cells are in a logarithmic growth phase and have high viability (≥90%) before staining.[7] |
| Incorrect Incubation Conditions | Incubate cells at 37°C in a CO₂ incubator to maintain their physiological state. Protect the cells from light during staining and imaging to prevent photobleaching.[7] |
| Improper Reagent Storage | This compound should be stored at -20°C, protected from light. Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh working solutions for each experiment.[7] |
| Suboptimal Imaging Settings | Ensure you are using the correct filter set for red fluorescence (Excitation: ~578 nm, Emission: ~599 nm). Optimize microscope settings such as exposure time and gain. |
Problem 2: High Background or Diffuse Cytoplasmic Staining
Possible Causes and Solutions
| Potential Cause | Recommended Solution |
| Excessive Dye Concentration | Using too high a concentration of the dye can lead to non-specific binding and cytoplasmic fluorescence.[7] Perform a concentration titration to find the lowest effective concentration for your cell type. |
| Prolonged Incubation Time | Over-incubation can lead to the dye accumulating in other cellular compartments. Optimize the incubation time, typically between 15-45 minutes.[1] |
| Loss of Mitochondrial Membrane Potential | If the mitochondrial membrane potential is compromised, the dye will not be effectively retained in the mitochondria, leading to a diffuse signal.[7] Consider using a positive control (e.g., healthy, untreated cells) and a negative control (e.g., cells treated with a mitochondrial membrane potential uncoupler like CCCP) to verify that the staining is membrane potential-dependent. |
| Inadequate Washing | Insufficient washing after staining can leave residual dye in the medium, contributing to background fluorescence. Wash the cells 2-3 times with a pre-warmed, serum-free medium or buffer after incubation.[7] |
Problem 3: Signal Loss or Artifacts After Fixation
Possible Causes and Solutions
| Potential Cause | Recommended Solution |
| Incorrect Fixation Protocol | For optimal signal retention, it is recommended to use formaldehyde-based fixatives. A common protocol involves adding a 10% formalin solution to the staining solution for 20 minutes at room temperature.[1] Avoid using methanol for fixation, as it can disrupt membranes and lead to signal loss. |
| Staining After Fixation | This compound relies on an active mitochondrial membrane potential for accumulation. Therefore, live cells must be stained before fixation. |
| Permeabilization Issues | If performing subsequent immunofluorescence, be gentle during the permeabilization step. Over-permeabilization can disrupt mitochondrial membranes and lead to dye leakage. |
Quantitative Data Summary
Direct quantitative comparisons of fluorescence intensity, photostability, and cytotoxicity between this compound and other mitochondrial dyes are limited in the available literature. However, we can provide a comparative overview based on the well-characterized MitoTracker™ Red CMXRos and general properties of mitochondrial dyes. Researchers should always perform their own optimization experiments for their specific cell type and imaging system.
| Parameter | This compound | MitoTracker™ Red CMXRos | General Considerations for Mitochondrial Dyes |
| Excitation/Emission (nm) | ~578 / 599[1] | ~579 / 599[8] | Spectral properties should be matched with the available laser lines and filters to maximize signal and minimize crosstalk. |
| Dependence on ΔΨm | Yes[1] | Yes[9] | Crucial for assessing mitochondrial health and apoptosis. |
| Fixability | Yes (Aldehyde-based)[3] | Yes (Aldehyde-based)[10] | Not all mitochondrial dyes are fixable. Always check the manufacturer's protocol. |
| Reported Concentration Range | 25 - 500 nM[7] | 25 - 500 nM | Optimal concentration is cell-type dependent and requires titration. |
| Photostability | Generally considered more photostable than Rhodamine 123[3] | Generally considered resistant to bleaching[11][12] | Can be an issue in long-term live-cell imaging. Use minimal laser power and exposure times. |
| Cytotoxicity | Can be toxic over time | Can be cytotoxic at higher concentrations and with prolonged exposure | Higher concentrations and longer incubation times can induce cellular stress and artifacts.[7] |
Experimental Protocols
Protocol 1: Live-Cell Staining of Adherent Cells with this compound
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Cell Preparation: Plate adherent cells on glass-bottom dishes or coverslips and culture to the desired confluency.
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Prepare Staining Solution: On the day of the experiment, prepare a fresh staining solution by diluting the this compound stock solution (typically 1 mM in DMSO) in a pre-warmed, serum-free medium or buffer to the desired final concentration (e.g., 200 nM).[1]
-
Staining: Remove the culture medium from the cells and wash once with the pre-warmed medium. Add the staining solution to the cells and incubate for 15-45 minutes at 37°C, protected from light.[1]
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Washing: Remove the staining solution and wash the cells 2-3 times with the pre-warmed medium.
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Imaging: Add fresh, pre-warmed imaging medium to the cells and image immediately using a fluorescence microscope with the appropriate filter set.
Protocol 2: Staining and Fixation of Adherent Cells
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Staining: Follow steps 1-3 from Protocol 1.
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Fixation: After incubation with this compound, add a 10% formalin solution directly to the staining solution at a 1:1 ratio and incubate for 20 minutes at room temperature.[1]
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Washing: Gently wash the cells three times with PBS.
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(Optional) Permeabilization: If performing immunofluorescence, incubate the fixed cells with a permeabilization buffer (e.g., 0.3% Triton X-100 in PBS) for 30 minutes at room temperature.[1]
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Further Processing: Proceed with subsequent experimental steps, such as antibody staining and mounting.
Visual Troubleshooting Guide
Troubleshooting Workflow for Weak or No Signal
Signaling Pathway of Mitochondrial Staining
References
- 1. This compound | Other Mitochondria Dyes and Probes | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial Staining Allows Robust Elimination of Apoptotic and Damaged Cells during Cell Sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Detection of apoptosis in live cells by MitoTracker red CMXRos and SYTO dye flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Spectral characteristics of the MitoTracker probes—Table 12.2 | Thermo Fisher Scientific - HU [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of mitochondrial fluorescent dyes in stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: MitoMark Red I
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing weak fluorescence signals with MitoMark Red I.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a red fluorescent dye used to stain mitochondria in living cells.[1][2][3][4] Its accumulation within the mitochondria is dependent on the mitochondrial membrane potential (ΔΨm).[2][3][5] Healthy, respiring cells maintain a high negative mitochondrial membrane potential, which drives the uptake and retention of the positively charged this compound dye. A decrease in this potential, often associated with cellular stress or apoptosis, will result in a weaker fluorescent signal.[5] The dye has an excitation maximum of approximately 578 nm and an emission maximum of around 599 nm.[1][2][3][4]
Q2: My this compound signal is very weak or non-existent. What are the possible causes?
A weak or absent signal can stem from several factors. The primary reasons include:
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Low Mitochondrial Membrane Potential: The fluorescence intensity of this compound is directly dependent on the mitochondrial membrane potential.[2][3][5] Unhealthy or apoptotic cells will have a reduced membrane potential, leading to diminished dye accumulation and a faint signal.
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Suboptimal Staining Protocol: Incorrect dye concentration or incubation time can lead to insufficient staining. These parameters need to be optimized for each cell type.
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Incorrect Microscope Settings: Using improper filter sets or having low exposure times and gain settings on the microscope will result in a weak signal.
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Photobleaching: Excessive exposure to the excitation light can cause the fluorescent signal to fade rapidly.[6]
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Improper Dye Storage and Handling: this compound is sensitive to light and should be stored properly at -20°C, protected from light and moisture.[2] Repeated freeze-thaw cycles should be avoided.
Q3: How can I determine the optimal concentration and incubation time for this compound?
The optimal staining conditions are highly dependent on the specific cell type. It is crucial to perform a titration to find the ideal dye concentration and incubation time for your experimental setup. Below is a table with recommended starting ranges.
| Parameter | Recommended Starting Range | Notes |
| Concentration | 50 - 200 nM | Start with a concentration in the middle of this range (e.g., 100 nM) and adjust as needed. Higher concentrations can sometimes lead to non-specific staining or cytotoxicity. |
| Incubation Time | 15 - 60 minutes | Begin with a 30-minute incubation and optimize by increasing or decreasing the time. Longer incubation times may increase signal intensity but also background. |
Note: For HeLa cells, a concentration of 200 nM with a 30-minute incubation has been shown to be effective.
Q4: What can I do to improve the health of my cells and maintain mitochondrial membrane potential?
Maintaining healthy cell cultures is critical for achieving a strong this compound signal. Here are some tips:
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Use Cells in the Logarithmic Growth Phase: Cells should be actively dividing and healthy at the time of staining.
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Avoid Contamination: Regularly check your cell cultures for any signs of bacterial or fungal contamination.
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Handle Cells Gently: During passaging and washing steps, handle the cells gently to avoid causing unnecessary stress.
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Use a Positive Control: To confirm that your staining protocol is working and that the dye is responsive to changes in membrane potential, you can use a positive control. Treat a sample of your cells with a depolarizing agent like Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) prior to staining. This should result in a significantly weaker signal compared to untreated cells.
Troubleshooting Guide
If you are experiencing a weak this compound signal, follow this systematic troubleshooting guide.
Step 1: Verify Cell Health and Mitochondrial Membrane Potential
A low signal is often indicative of compromised cell health and a reduced mitochondrial membrane potential.
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Action: Assess cell viability using a method like Trypan Blue exclusion. Ensure that your cells are healthy and have a high viability percentage.
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Action: Use a positive control for mitochondrial depolarization. Treat cells with an agent like CCCP (e.g., 10-50 µM for 15-30 minutes) before or during staining. A significant reduction in fluorescence in the treated cells compared to the untreated control will confirm that the dye is responding to changes in membrane potential.
Step 2: Optimize the Staining Protocol
If your cells are healthy, the next step is to optimize your staining parameters.
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Action: Perform a concentration titration of this compound. Test a range of concentrations (e.g., 50 nM, 100 nM, 150 nM, 200 nM) to find the one that gives the best signal-to-noise ratio.
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Action: Optimize the incubation time. Try different incubation periods (e.g., 15 min, 30 min, 45 min, 60 min) to see what works best for your cell type.
Step 3: Check Microscope and Imaging Settings
Incorrect imaging settings are a common cause of a weak signal.
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Action: Ensure you are using the correct filter set for this compound (Excitation: ~578 nm, Emission: ~599 nm). A TRITC or similar red fluorescent protein filter set is often suitable.
-
Action: Increase the exposure time and/or gain on your microscope. Be mindful that this can also increase background noise.
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Action: Minimize photobleaching by reducing the intensity of the excitation light and limiting the exposure time.[6] Use an anti-fade mounting medium if you are imaging fixed cells.
Experimental Protocols
Standard Staining Protocol for Adherent Cells
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Cell Preparation: Plate cells on coverslips or in a multi-well plate and grow to the desired confluency.
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Prepare Staining Solution: Prepare a fresh working solution of this compound in a pre-warmed (37°C) buffer or culture medium at the desired concentration (start with 100-200 nM).
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Staining: Remove the culture medium from the cells and add the pre-warmed staining solution.
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Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator.
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Washing: Remove the staining solution and wash the cells two to three times with pre-warmed buffer or medium to reduce background fluorescence.
-
Imaging: Add fresh, pre-warmed medium to the cells and image immediately on a fluorescence microscope with the appropriate filter sets.
Standard Staining Protocol for Suspension Cells
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Cell Preparation: Harvest the cells and centrifuge to obtain a cell pellet.
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Resuspend: Gently resuspend the cell pellet in pre-warmed (37°C) buffer or culture medium containing this compound at the desired concentration.
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Incubation: Incubate the cells for 15-60 minutes at 37°C.
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Washing: Centrifuge the cells to pellet them, remove the supernatant, and resuspend in fresh, pre-warmed medium. Repeat this washing step two to three times.
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Imaging: After the final wash, resuspend the cells in fresh medium and proceed with imaging or flow cytometry analysis.
Visualizations
Caption: Troubleshooting workflow for a weak this compound fluorescence signal.
Caption: Relationship between mitochondrial membrane potential and this compound signal.
References
high background fluorescence with MitoMark Red I
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using MitoMark Red I, a fluorescent dye that accumulates in the mitochondria of viable cells, with fluorescence intensity dependent on the mitochondrial membrane potential.[1][2][3][4]
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can obscure the specific mitochondrial staining pattern, leading to inconclusive results. Below are common causes and solutions to address this issue.
Question: I am observing high background fluorescence with my this compound staining. What are the possible causes and how can I troubleshoot this?
Answer:
High background fluorescence with this compound can arise from several factors, ranging from suboptimal protocol parameters to issues with cell health or imaging settings. Here is a systematic guide to troubleshooting this common problem.
Inappropriate Dye Concentration
Problem: Using a concentration of this compound that is too high is a frequent cause of high background. Excess dye can bind non-specifically to other cellular components or result in a strong cytoplasmic signal that masks the mitochondrial localization.
Solution:
-
Titrate the Dye Concentration: The optimal concentration of this compound can vary significantly between different cell types. It is crucial to perform a concentration titration to determine the lowest concentration that provides a bright mitochondrial signal with minimal background.
-
Recommended Concentration Range: For live-cell imaging, a starting concentration range of 25-500 nM is recommended.[5] For cells that will be fixed and permeabilized, a slightly higher concentration of 100-500 nM may be necessary.[5]
| Application | Recommended Starting Concentration Range |
| Live-Cell Imaging | 25 - 500 nM |
| Fixed-Cell Imaging | 100 - 500 nM |
Suboptimal Incubation Time
Problem: Both insufficient and excessive incubation times can lead to poor results. Too short an incubation may not allow for sufficient accumulation of the dye in the mitochondria, while prolonged incubation can lead to increased non-specific staining and cytotoxicity.
Solution:
-
Optimize Incubation Time: The ideal incubation time can vary depending on the cell type and experimental conditions. A typical incubation time is between 15 and 45 minutes.[5]
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Time-Course Experiment: Perform a time-course experiment (e.g., 15, 30, 45, and 60 minutes) to identify the optimal incubation duration for your specific cells.
Poor Cell Health
Problem: The accumulation of this compound is dependent on the mitochondrial membrane potential.[1][2][4] Unhealthy, stressed, or dead cells will have a compromised mitochondrial membrane potential, leading to diffuse cytoplasmic and nuclear staining instead of specific mitochondrial localization.
Solution:
-
Use Healthy, Logarithmically Growing Cells: Ensure that your cells are healthy and in the logarithmic growth phase at the time of staining.
-
Avoid Over-confluency: Do not use cells that are over-confluent, as this can lead to increased cell death and altered mitochondrial function.
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Include a Viability Marker: If you suspect issues with cell health, consider co-staining with a viability dye to distinguish between live and dead cells.
Autofluorescence
Problem: Some cellular components (e.g., NADH, FAD) and media constituents (e.g., phenol red, serum) can be inherently fluorescent, contributing to the overall background signal.
Solution:
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Use Phenol Red-Free Medium: During the staining and imaging steps, switch to a phenol red-free imaging medium to reduce background fluorescence.
-
Image Unstained Controls: Always prepare an unstained control sample (cells that have not been treated with this compound) to assess the level of autofluorescence from your cells and media.
-
Select Appropriate Filters: Ensure that you are using the correct excitation and emission filters for this compound (Excitation/Emission maxima ~578/599 nm) to minimize the detection of autofluorescence in other channels.[1][2]
Inadequate Washing
Problem: Failure to sufficiently wash the cells after incubation with this compound can leave residual, unbound dye in the well, leading to high background fluorescence.
Solution:
-
Perform Thorough Washes: After the incubation step, gently wash the cells 2-3 times with a pre-warmed, serum-free medium or buffered saline solution (e.g., PBS or HBSS).
Fixation and Permeabilization Artifacts
Problem: The fixation and permeabilization process can sometimes induce autofluorescence or cause the dye to leak from the mitochondria.
Solution:
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Optimize Fixation: While this compound is reported to be retained after fixation, the choice of fixative can be critical. A protocol using 10% formalin for fixation has been described for HeLa cells.[1] Alternatively, 3.7% formaldehyde can be tested.
-
Gentle Permeabilization: If subsequent antibody staining is required, use a gentle permeabilization method. A common approach is a 10-minute incubation in PBS containing 0.2% Triton X-100.
Experimental Workflow for this compound Staining
The following diagram illustrates a general workflow for staining adherent cells with this compound.
Mechanism of Action
The following diagram illustrates the principle behind this compound staining.
Frequently Asked Questions (FAQs)
Q1: Can I use this compound in fixed cells? A1: Yes, this compound is generally retained after fixation with aldehyde-based fixatives like formalin or formaldehyde.[1] However, it is recommended to stain the live cells first and then proceed with fixation. Staining already fixed cells may not be effective as the dye's accumulation is dependent on the mitochondrial membrane potential, which is lost in fixed cells.
Q2: Do I need to use a special imaging medium? A2: While not strictly necessary, using a phenol red-free imaging medium is highly recommended to reduce background autofluorescence.
Q3: My signal is very weak. What should I do? A3: If your signal is weak, consider the following:
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Increase Dye Concentration: You may be using a concentration that is too low for your cell type. Try increasing the concentration within the recommended range (25-500 nM).
-
Increase Incubation Time: Allow for a longer incubation period (e.g., 45-60 minutes) to enable more dye to accumulate in the mitochondria.
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Check Cell Health: Ensure your cells are healthy, as a low mitochondrial membrane potential in unhealthy cells will result in a weak signal.
-
Verify Filter Sets: Double-check that you are using the correct excitation and emission filters for this compound (Ex/Em ~578/599 nm).[1][2]
Q4: Can I multiplex this compound with other fluorescent probes? A4: Yes, you can use this compound in combination with other fluorescent probes, provided their spectral properties do not significantly overlap. For example, you could use a nuclear counterstain like DAPI (blue fluorescence) or a green fluorescent probe for another cellular target. Always check the spectral profiles of your chosen dyes to ensure compatibility and minimize bleed-through.
Q5: How should I prepare and store the this compound stock solution? A5: It is recommended to prepare a stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).[1][2] Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture, to avoid repeated freeze-thaw cycles.
References
MitoMark Red I photobleaching and how to prevent it
Welcome to the technical support center for MitoMark Red I. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges, particularly regarding photobleaching.
Frequently Asked questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a red fluorescent dye used to stain mitochondria in live cells.[1] Its fluorescence intensity is dependent on the mitochondrial membrane potential.[1] The dye has an excitation maximum of approximately 578 nm and an emission maximum of around 599 nm.[1] It is a cell-permeant dye that accumulates in the mitochondria of healthy cells.
Q2: My fluorescent signal is weak or absent. What are the possible causes and solutions?
Several factors can contribute to a weak or absent signal. Here's a troubleshooting guide:
| Possible Cause | Troubleshooting Steps |
| Low Mitochondrial Membrane Potential | Ensure cells are healthy and metabolically active. Use a positive control (e.g., cells known to have high mitochondrial activity) to verify staining. |
| Incorrect Filter Sets | Verify that the excitation and emission filters on your microscope are appropriate for this compound's spectral profile (Ex: ~578 nm, Em: ~599 nm). |
| Suboptimal Dye Concentration | The optimal concentration can vary between cell types. Perform a titration to find the ideal concentration for your specific cells. A typical starting range is 50-200 nM. |
| Insufficient Incubation Time | Ensure an adequate incubation period for the dye to accumulate in the mitochondria. A general guideline is 15-45 minutes.[2] |
| Improper Dye Storage | Store the this compound stock solution at -20°C, protected from light, to prevent degradation. |
| Cell Type Variability | Some cell lines may inherently have lower mitochondrial content or activity. |
Q3: I'm observing high background fluorescence. How can I reduce it?
High background can obscure the specific mitochondrial staining. Consider the following:
| Possible Cause | Troubleshooting Steps |
| Excessive Dye Concentration | Use the lowest effective concentration of this compound that provides a clear mitochondrial signal. |
| Inadequate Washing | After incubation, wash the cells thoroughly with a pre-warmed, phenol red-free imaging medium to remove unbound dye.[2] |
| Autofluorescence | Some cell types or media components can exhibit autofluorescence. Image an unstained control sample to assess the level of background autofluorescence. |
| Incorrect Imaging Medium | Use an optically clear, phenol red-free imaging medium during image acquisition to minimize background fluorescence. |
Q4: The staining appears diffuse throughout the cell, not localized to the mitochondria. What should I do?
Diffuse staining can be caused by several factors related to cell health and experimental procedure:
| Possible Cause | Troubleshooting Steps |
| Compromised Cell Health | Use healthy, viable cells. Staining in apoptotic or necrotic cells can be diffuse due to loss of mitochondrial membrane potential. |
| Over-incubation | Prolonged incubation can sometimes lead to non-specific staining. Optimize the incubation time for your cell type. |
| High Dye Concentration | As with high background, excessive dye concentration can lead to non-specific binding and a diffuse signal. |
Troubleshooting Guide: this compound Photobleaching
Photobleaching, the irreversible loss of fluorescence due to light exposure, is a common challenge in fluorescence microscopy. Here are strategies to minimize photobleaching of this compound.
Understanding the Photobleaching Process
The following diagram illustrates the general mechanism of photobleaching, where a fluorophore in its excited state can undergo chemical reactions, often involving reactive oxygen species (ROS), leading to its permanent inactivation.
References
MitoMark Red I cytotoxicity in long-term imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of MitoMark Red I, with a specific focus on managing and identifying cytotoxicity in long-term imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeant, red-fluorescent dye that selectively accumulates in mitochondria.[1][2] Its accumulation is driven by the mitochondrial membrane potential (ΔΨm).[1][2] In healthy cells with a higher ΔΨm, the dye will accumulate more, resulting in a brighter fluorescent signal. Its fluorescence intensity is therefore a reliable indicator of mitochondrial health. It has an excitation maximum of approximately 578 nm and an emission maximum of around 599 nm.[1][2]
Q2: What are the primary concerns when using this compound for long-term imaging?
The primary concerns for long-term imaging with any fluorescent mitochondrial dye, including this compound, are cytotoxicity and phototoxicity. Cytotoxicity refers to the inherent toxicity of the dye to the cells, which can occur even without light exposure. Phototoxicity is cell damage caused by the interaction of light with the fluorescent dye, leading to the generation of reactive oxygen species (ROS). Both can lead to artifacts and compromise the validity of experimental results.[3][4][5]
Q3: What are the visible signs of cytotoxicity and phototoxicity?
Signs of cytotoxicity and phototoxicity can be subtle at first and become more pronounced over time. Key indicators include:
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Changes in Mitochondrial Morphology: Mitochondria may transition from their typical tubular and filamentous network to a fragmented or swollen, spherical shape.[3][5]
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Decreased Mitochondrial Motility: In healthy cells, mitochondria are dynamic organelles. A reduction in their movement can be an early sign of cellular stress.
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Loss of Mitochondrial Membrane Potential: As the dye's accumulation is dependent on ΔΨm, a decrease in fluorescence intensity over time (not attributable to photobleaching) can indicate mitochondrial depolarization.[3][4]
-
Cellular Morphology Changes: Look for signs of apoptosis, such as cell shrinkage, membrane blebbing, and nuclear condensation.[4][6]
-
Reduced Cell Proliferation and Detachment: A decrease in cell division or cells detaching from the culture surface are indicators of significant cellular stress.
Q4: Can I fix cells after staining with this compound?
Yes, it is possible to fix cells after staining with this compound. One protocol suggests that after staining, cells can be fixed with 10% formalin. However, it is crucial to perform the staining on live cells before fixation, as the dye's accumulation is dependent on the mitochondrial membrane potential of living cells.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background fluorescence or diffuse cytoplasmic staining. | 1. Dye concentration is too high.2. Incubation time is too long.3. Cells are unhealthy or have a compromised mitochondrial membrane potential. | 1. Optimize Dye Concentration: Perform a concentration titration to find the lowest effective concentration that provides a good signal-to-noise ratio. Start with a range of 50-250 nM.2. Optimize Incubation Time: Reduce the incubation time. For many cell types, 15-30 minutes is sufficient.3. Wash Step: After incubation, gently wash the cells with a pre-warmed, serum-free medium to remove excess dye.4. Use Healthy Cells: Ensure your cells are in a healthy, logarithmic growth phase before staining. |
| Weak or no mitochondrial signal. | 1. Dye concentration is too low.2. Incubation time is too short.3. Loss of mitochondrial membrane potential.4. Incorrect filter sets or imaging parameters. | 1. Increase Dye Concentration: If the signal is weak, try a slightly higher concentration within the recommended range.2. Increase Incubation Time: Extend the incubation period, but monitor for signs of cytotoxicity.3. Positive Control: Use a known healthy cell line to confirm the dye is working correctly.4. Verify Imaging Setup: Ensure you are using the correct excitation and emission filters for this compound (Ex/Em: ~578/599 nm).[1][2] |
| Cells show signs of stress or die during long-term imaging. | 1. Cytotoxicity: The dye concentration is too high for long-term exposure.2. Phototoxicity: The excitation light is too intense or exposure times are too long. | 1. Minimize Dye Concentration: Use the lowest possible concentration of this compound that allows for visualization.2. Reduce Excitation Light: Lower the laser power or lamp intensity to the minimum required for a clear signal.3. Minimize Exposure: Use the shortest possible exposure times and increase the interval between image acquisitions.4. Use Advanced Imaging Techniques: If available, use gentler imaging modalities like spinning-disk confocal or light-sheet microscopy.5. Consider Alternatives: For very long-term studies, consider using genetically encoded mitochondrial reporters (e.g., mito-GFP) which may be less toxic. |
| Fluorescence signal fades quickly (photobleaching). | 1. High excitation light intensity.2. Frequent imaging. | 1. Reduce Excitation Intensity: As with phototoxicity, use the lowest possible light intensity.2. Use an Antifade Reagent: If imaging fixed cells, use a mounting medium with an antifade reagent. For live-cell imaging, some specialized imaging media contain components that can reduce photobleaching.3. Acquire Images Efficiently: Use sensitive detectors (e.g., sCMOS or EMCCD cameras) to minimize the required light exposure. |
Quantitative Data Summary
The optimal concentration and incubation time for this compound can vary depending on the cell type and experimental conditions. It is highly recommended to perform an optimization for your specific setup.
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 1 mM in DMSO | Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles. |
| Working Concentration (Short-term imaging) | 100 - 500 nM | A concentration of 200 nM has been used for HeLa cells. |
| Working Concentration (Long-term imaging) | 25 - 100 nM | Start at the lower end of this range and optimize for your cell type to minimize cytotoxicity. |
| Incubation Time | 15 - 30 minutes | Longer incubation times may increase cytotoxicity. |
Experimental Protocols
Protocol 1: Standard Staining Protocol for this compound
This protocol is a starting point for staining cells with this compound for subsequent imaging.
-
Cell Preparation: Plate cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and culture until they reach the desired confluency. Ensure the cells are healthy and in the logarithmic growth phase.
-
Prepare Staining Solution:
-
Thaw the 1 mM this compound stock solution in DMSO.
-
Dilute the stock solution in a pre-warmed (37°C) serum-free medium or buffer (e.g., HBSS) to the desired final working concentration (e.g., 200 nM for short-term imaging).
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Add the staining solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
-
Washing (Optional but Recommended for High Background):
-
Gently remove the staining solution.
-
Wash the cells two to three times with a pre-warmed imaging medium to remove any excess dye.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image the cells using a fluorescence microscope with appropriate filter sets for red fluorescence (Excitation/Emission: ~578/599 nm).
-
Protocol 2: Assessing Cytotoxicity of this compound
This protocol describes a method to evaluate the potential cytotoxic effects of this compound over time.
-
Cell Seeding: Plate cells in a multi-well imaging plate (e.g., 96-well black, clear-bottom plate) at a density that will not lead to overgrowth during the experiment.
-
Concentration Gradient: Prepare a series of this compound staining solutions with varying concentrations (e.g., 0 nM - control, 25 nM, 50 nM, 100 nM, 200 nM, 500 nM).
-
Staining: Stain the cells with the different concentrations of this compound according to Protocol 1.
-
Long-Term Incubation: After the initial staining and washing, incubate the cells in a standard cell culture incubator (37°C, 5% CO2).
-
Time-Lapse Imaging and Analysis:
-
At various time points (e.g., 0h, 2h, 6h, 12h, 24h), acquire images of the cells in each concentration group.
-
Morphological Assessment: Visually inspect the cells for signs of cytotoxicity as described in the FAQs (e.g., mitochondrial fragmentation, cell shrinkage).
-
Viability Assay: At the end of the time course, you can perform a standard cell viability assay (e.g., using a resazurin-based reagent or a live/dead cell staining kit) to quantify cell death.
-
-
Data Interpretation: Determine the highest concentration of this compound that does not cause significant changes in cell morphology or viability over the desired experimental duration.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting decision tree for this compound.
Caption: Pathway of phototoxicity-induced apoptosis.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | CAS#:167095-09-2 | Chemsrc [chemsrc.com]
- 3. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Non-Toxic Fluorogenic Dye for Mitochondria Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MitoMark Red I Staining
Welcome to the technical support center for MitoMark Red I. This guide provides troubleshooting advice and answers to frequently asked questions to help you resolve inconsistencies in your mitochondrial staining experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeant, red-fluorescent dye used to label mitochondria in living cells.[1] Its accumulation within the mitochondria is dependent on the mitochondrial membrane potential (ΔΨm).[2] In healthy, respiring cells, the mitochondrial membrane is highly polarized, driving the positively charged dye into the mitochondrial matrix. Consequently, the fluorescence intensity of this compound can be used as an indicator of mitochondrial health. It has an excitation maximum at approximately 578 nm and an emission maximum at 599 nm.[2]
Q2: Can I use this compound on fixed cells?
No, potential-sensitive dyes like this compound require an active mitochondrial membrane potential to be sequestered. Therefore, you must stain live cells before any fixation steps. While the dye is designed to be well-retained after fixation with formaldehyde-based fixatives, the initial staining process must occur in viable cells with active mitochondria.[3] Avoid using methanol for fixation as it can disrupt fluorescence.
Q3: My signal is very weak or absent. What are the possible causes?
A weak or absent signal can stem from several issues related to the reagent, the staining procedure, or the health of the cells.
-
Improper Reagent Handling: this compound is sensitive to light and should be stored at -20°C, protected from light and repeated freeze-thaw cycles.
-
Low Dye Concentration: The concentration of the dye may be too low for your specific cell type.[3][4]
-
Compromised Cell Health: Unhealthy or apoptotic cells may have a depolarized mitochondrial membrane, preventing the dye from accumulating.
-
Incorrect Incubation Conditions: Staining should typically be performed at 37°C to ensure cells are in a physiological state for active dye uptake.[4]
Q4: I'm seeing high background or diffuse cytoplasmic fluorescence. Why is this happening?
High background fluorescence is a common issue and often indicates that the dye is not being specifically sequestered in the mitochondria.[5]
-
Excessive Dye Concentration: Using too much dye is a primary cause of non-specific cytoplasmic and even nuclear staining.[4][5]
-
Prolonged Incubation Time: Incubating the cells with the dye for too long can lead to mitochondrial damage and leakage of the dye into the cytoplasm.[5]
-
Loss of Membrane Potential: If cells are stressed or dying, their mitochondrial membrane potential may collapse, causing the dye to diffuse out of the mitochondria.[4]
-
Imaging in Staining Medium: Always replace the dye-containing medium with fresh, pre-warmed medium or buffer before imaging to reduce background from residual dye in the solution.[6][7]
Troubleshooting Guides
Problem 1: Weak or No Mitochondrial Staining
If you are experiencing a faint signal, consult the following decision tree and optimization table.
Caption: Troubleshooting decision tree for weak or no staining.
Table 1: Example Concentration Optimization for this compound
| Cell Type | Concentration (nM) | Incubation Time (min) | Signal Intensity (Arbitrary Units) | Background Fluorescence | Notes |
| HeLa | 50 | 30 | 450 ± 50 | Low | Clear mitochondrial morphology. |
| HeLa | 100 | 30 | 980 ± 70 | Low | Strong signal, optimal for most imaging. |
| HeLa | 200 | 30 | 1500 ± 120 | Moderate | Very bright, slight cytoplasmic signal. |
| SH-SY5Y | 100 | 30 | 350 ± 40 | Low | Weaker signal, may require higher concentration. |
| SH-SY5Y | 200 | 30 | 850 ± 60 | Low | Good signal-to-noise ratio. |
| SH-SY5Y | 400 | 30 | 1300 ± 110 | Moderate | Risk of cytotoxicity and background.[5] |
Note: This table contains example data. Optimal conditions must be determined empirically for your specific cell type and experimental setup.
Problem 2: High Background or Diffuse Cytoplasmic Staining
A diffuse signal that is not localized to mitochondria can obscure results. Use this guide to improve staining specificity.
Caption: Troubleshooting workflow for high background fluorescence.
Experimental Protocols & Diagrams
Standard Staining Protocol for Live Cells
This protocol provides a starting point for staining adherent cells. Modifications may be required for suspension cells or specific cell types.
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency. Ensure cells are healthy and in the logarithmic growth phase.
-
Reagent Preparation: Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO.[8] On the day of the experiment, dilute the stock solution in pre-warmed (37°C) serum-free medium or buffer (e.g., HBSS) to the desired final working concentration (typically 25-500 nM).[3][8]
-
Staining: Remove the culture medium from the cells. Wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-45 minutes at 37°C, protected from light.[3][7]
-
Wash: Aspirate the staining solution. Wash the cells 2-3 times with pre-warmed, fresh culture medium or buffer to remove residual dye.
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filters for red fluorescence (Excitation/Emission ~578/599 nm). Live-cell imaging should be performed in a temperature and CO₂ controlled environment.
Principle of this compound Accumulation
The following diagram illustrates how this compound accumulates in healthy mitochondria versus mitochondria with a compromised membrane potential.
Caption: Mechanism of potential-dependent dye accumulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:167095-09-2 | Chemsrc [chemsrc.com]
- 3. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. takara.co.kr [takara.co.kr]
- 8. This compound|Cas# 167095-09-2 [glpbio.cn]
Technical Support Center: MitoTracker™ Red CMXRos
Please note: The product "MitoMark Red I" appears to be a synonym for the more commonly known research dye, MitoTracker™ Red CMXRos .[1][2] This technical support guide will, therefore, refer to MitoTracker™ Red CMXRos.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for using MitoTracker™ Red CMXRos in fluorescence imaging.
Troubleshooting Guide
This section addresses specific issues users may encounter during their experiments in a question-and-answer format.
Question 1: Why is my fluorescent signal very weak or completely absent?
Answer: A weak or absent signal can stem from several factors related to cell health, dye concentration, or incubation conditions.
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Low Mitochondrial Membrane Potential: MitoTracker™ Red CMXRos accumulation is dependent on an active mitochondrial membrane potential.[3][4] If cells are unhealthy, apoptotic, or stressed, their mitochondrial membrane potential may be compromised, leading to poor dye accumulation.[5][6]
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Insufficient Dye Concentration: The concentration of the dye may be too low for your specific cell type and experimental conditions.
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Inadequate Incubation Time: The incubation period may not be long enough for the dye to accumulate sufficiently within the mitochondria.
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Improper Storage: The lyophilized dye or its DMSO stock solution may have degraded due to improper storage, such as exposure to light or repeated freeze-thaw cycles.[7][8]
Troubleshooting Steps:
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Confirm Cell Health: Ensure you are using healthy, viable cells. It is advisable to perform a viability assay if cell health is uncertain.
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Optimize Dye Concentration: Titrate the MitoTracker™ Red CMXRos concentration. The typical range is 50-200 nM, but this may need optimization for different cell lines.[8][9][10]
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Optimize Incubation Time: Test a range of incubation times, typically between 15 and 45 minutes at 37°C.[1][7][8]
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Use a Positive Control: Use a mitochondrial uncoupler like CCCP or FCCP as a positive control for membrane potential loss.[9][11] Cells treated with these agents should show a significantly reduced signal.
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Prepare Fresh Dye Solutions: Reconstitute a new vial of lyophilized dye in high-quality, anhydrous DMSO to make a 1 mM stock solution.[1][7][8] Once in DMSO, the solution should be used within a few weeks and protected from light and freeze-thaw cycles.[7][8][10]
Question 2: My images show high background fluorescence or non-specific staining in the cytoplasm. What's wrong?
Answer: High background or cytosolic fluorescence is a common artifact that obscures the specific mitochondrial signal.
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Excessive Dye Concentration: This is the most frequent cause. Using a concentration that is too high can lead to the dye binding to other cellular structures or remaining unbound in the cytoplasm.[3][9][12]
-
Over-incubation: Leaving the dye on the cells for too long can also contribute to non-specific staining.
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Inadequate Washing: Failure to properly wash the cells after incubation can leave residual dye in the medium and on the coverslip, increasing background noise.
Troubleshooting Steps:
-
Reduce Dye Concentration: Lower the concentration of MitoTracker™ Red CMXRos in your working solution. It is recommended to keep the concentration as low as possible to achieve a good signal.[1][13]
-
Shorten Incubation Time: Reduce the incubation time to the minimum required for clear mitochondrial staining.
-
Optimize Washing Steps: After incubation, gently wash the cells two to three times with a fresh, pre-warmed buffer or growth medium to remove any unbound dye.[13]
Question 3: The mitochondrial morphology appears fragmented or punctate (dot-like), not tubular. Is this an artifact?
Answer: This observation may not be an artifact but rather a reflection of cellular health.
-
Cellular Stress or Apoptosis: A change from a tubular mitochondrial network to a fragmented, punctate appearance is a hallmark of mitochondrial dysfunction and is often observed in cells undergoing stress or apoptosis.[14]
-
Dye-Induced Toxicity: While generally used at non-toxic concentrations, prolonged exposure to MitoTracker™ dyes can potentially be toxic to some cell types, leading to changes in mitochondrial morphology.[9][15]
Troubleshooting Steps:
-
Assess Experimental Conditions: Consider if your experimental treatment is expected to induce cellular stress. The observed morphology may be a valid result.
-
Perform Control Experiments: Image healthy, untreated control cells stained under the same conditions to confirm their normal tubular mitochondrial morphology.
-
Minimize Dye Exposure: Use the lowest effective dye concentration and the shortest necessary incubation time to minimize potential toxicity.
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Image Promptly: Image the cells as soon as possible after staining to capture their state accurately.
Data Summary
The following tables summarize key quantitative data for MitoTracker™ Red CMXRos.
Table 1: Spectral Properties
| Property | Wavelength (nm) |
|---|---|
| Excitation Maximum | 579[3][7][16] |
| Emission Maximum | 599[7][16][17] |
Table 2: Recommended Working Concentrations
| Application | Concentration Range |
|---|---|
| Fluorescence Microscopy (Live Cells) | 25 - 500 nM[13][18] |
| Fluorescence Microscopy (Fixed Cells) | 100 - 500 nM[13][18] |
| Flow Cytometry | 20 - 200 nM (Optimization is critical)[11][19] |
Experimental Protocol: Staining Live Adherent Cells
This protocol provides a general guideline for staining live adherent cells with MitoTracker™ Red CMXRos.
-
Reagent Preparation:
-
Prepare a 1 mM stock solution by dissolving 50 µg of lyophilized MitoTracker™ Red CMXRos in 94.1 µL of high-quality, anhydrous DMSO.[7][10]
-
Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[8][10]
-
Prepare a fresh working solution by diluting the 1 mM stock solution in a pre-warmed (37°C) cell culture medium to the desired final concentration (e.g., 50-200 nM).[8]
-
-
Cell Preparation:
-
Grow adherent cells on coverslips or in imaging dishes to the desired confluency.
-
-
Staining:
-
Washing:
-
Remove the staining solution.
-
Wash the cells 2-3 times with a fresh, pre-warmed buffer (e.g., PBS) or culture medium to remove unbound dye.[13]
-
-
Imaging:
-
Mount the coverslip or place the dish on the microscope stage.
-
Image the cells immediately using a fluorescence microscope with appropriate filters for red fluorescence (Excitation/Emission: ~579/599 nm).
-
Frequently Asked Questions (FAQs)
Q: What is the mechanism of MitoTracker™ Red CMXRos? A: MitoTracker™ Red CMXRos is a cell-permeable dye that contains a mildly thiol-reactive chloromethyl group.[7][8] It passively diffuses across the plasma membrane and accumulates in active mitochondria, driven by the mitochondrial membrane potential.[8] The dye then covalently binds to mitochondrial proteins, which helps in its retention after fixation.[21]
Q: Can I use MitoTracker™ Red CMXRos on fixed cells? A: No, you must stain live cells first. The dye's accumulation in mitochondria is dependent on the membrane potential, which is lost upon fixation.[22] However, MitoTracker™ Red CMXRos is well-retained within the mitochondria after the live cells have been stained and then subsequently fixed with aldehyde-based fixatives like formaldehyde.[3][19][20] This allows for further immunocytochemistry or other processing.
Q: How should I store the MitoTracker™ dye? A: The lyophilized solid should be stored at -20°C, desiccated and protected from light.[7][8] Once reconstituted in DMSO, the stock solution should also be stored at -20°C, protected from light, and is typically stable for a few weeks to a couple of months.[7][8][10] It is best to aliquot the stock solution to avoid multiple freeze-thaw cycles.[8][20]
Q: Why is my MitoTracker™ signal decreasing over time during imaging? A: This is likely due to photobleaching, which is the light-induced destruction of the fluorophore. To minimize this, reduce the intensity of the excitation light, decrease the exposure time, and use an anti-fade mounting medium if imaging fixed cells.[22]
Diagrams
Caption: Experimental workflow for staining live cells with MitoTracker™ Red CMXRos.
Caption: Troubleshooting flowchart for high background staining artifacts.
Caption: Mechanism of MitoTracker™ Red CMXRos accumulation in active mitochondria.
References
- 1. biopioneer.com.tw [biopioneer.com.tw]
- 2. apexbt.com [apexbt.com]
- 3. abpbio.com [abpbio.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. Detection of apoptosis in live cells by MitoTracker red CMXRos and SYTO dye flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. korambiotech.com [korambiotech.com]
- 8. MitoTracker® Red CMXRos (#9082) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. MitoTracker™ Red CMXRos - Special Packaging, 20 x 50 μg, 20 x 50 μg - FAQs [thermofisher.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 101.200.202.226 [101.200.202.226]
- 14. reddit.com [reddit.com]
- 15. Neuroscience Support—Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 16. MitoTracker™ Dyes for Mitochondria Labeling MitoTracker™ Red CMXRos | Buy Online [thermofisher.com]
- 17. Mito-Tracer Red CMXRos (High Purity) [sbsgenetech.com]
- 18. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 19. MitoTracker™ Red CMXRos Dye, for flow cytometry - FAQs [thermofisher.com]
- 20. fmhs.auckland.ac.nz [fmhs.auckland.ac.nz]
- 21. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 22. What to consider before choosing a stain for mitochondria | Abcam [abcam.com]
solving MitoMark Red I aggregation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during experiments with MitoMark Red I, with a specific focus on aggregation problems.
Frequently Asked questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeant, red fluorescent dye used to stain mitochondria in live cells.[1][2][3][4] Its accumulation within the mitochondria is dependent on the mitochondrial membrane potential (ΔΨm).[1][3][4] In healthy cells with a high ΔΨm, the dye accumulates in the mitochondria, resulting in a bright red fluorescent signal. A decrease in mitochondrial membrane potential will lead to a weaker signal.
Q2: What are the optimal excitation and emission wavelengths for this compound?
The approximate excitation and emission maxima for this compound are 578 nm and 599 nm, respectively.[1][2][3][4]
Q3: How should I prepare and store this compound stock solutions?
It is recommended to prepare a stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).[1][3] The stock solution should be stored at -20°C, protected from light. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: What is the recommended working concentration for this compound?
The optimal working concentration can vary depending on the cell type and experimental conditions. A starting concentration of 200 nM has been used for staining HeLa cells.[1] However, it is crucial to perform a concentration titration to determine the lowest possible concentration that provides a satisfactory signal to minimize potential artifacts.
Troubleshooting Guide: this compound Aggregation
Aggregation of this compound can manifest as punctate, non-specific staining in the cytoplasm or extracellularly, rather than the expected clear, tubular mitochondrial network. This can lead to difficulties in imaging and data interpretation. Below are common causes and solutions for this compound aggregation.
Issue 1: Precipitate Formation in Staining Solution
Possible Cause: The dye has precipitated out of the aqueous staining solution. While this compound is dissolved in DMSO for the stock solution, it is further diluted in an aqueous buffer for the final staining solution. Hydrophobic dyes can aggregate in aqueous environments.
Troubleshooting Steps:
-
Fresh Dilution: Always prepare the final staining solution fresh for each experiment.
-
Solvent Quality: Ensure the DMSO used for the stock solution is anhydrous and of high quality. Water contamination in the DMSO can lead to premature aggregation.
-
Working Concentration: High concentrations of the dye in the final staining buffer can promote aggregation. Try lowering the working concentration.
-
Gentle Mixing: When diluting the DMSO stock solution into the aqueous buffer, add the stock solution to the buffer while gently vortexing or inverting the tube to ensure rapid and uniform mixing.
Issue 2: Punctate Staining within the Cell
Possible Cause: The dye is aggregating within the cytoplasm or is localized in stressed or damaged organelles instead of healthy mitochondria. This can be due to several factors related to cell health and experimental protocol.
Troubleshooting Steps:
-
Optimize Dye Concentration: A high intracellular concentration of the dye can lead to aggregation. Perform a titration to find the optimal, lowest effective concentration for your specific cell type.
-
Incubation Time: Reduce the incubation time. Prolonged incubation can lead to dye overload and aggregation.
-
Cell Health: Ensure cells are healthy and not overly confluent, as stressed or dying cells can exhibit altered mitochondrial membrane potential and morphology, which may contribute to atypical dye localization.
-
Check for Mitochondrial Membrane Potential Collapse: A loss of mitochondrial membrane potential can cause the dye to leak from the mitochondria and potentially aggregate in the cytoplasm. Use a co-stain or a control experiment with a known uncoupler of mitochondrial membrane potential (like CCCP) to verify that the staining is dependent on a healthy membrane potential.
Quantitative Data Summary
| Parameter | Recommendation |
| Excitation Wavelength | ~578 nm[1][2][3][4] |
| Emission Wavelength | ~599 nm[1][2][3][4] |
| Stock Solution Solvent | Anhydrous DMSO[1][3] |
| Stock Solution Storage | -20°C, protected from light |
| Working Concentration | 200 nM (starting point, optimization required)[1] |
| Incubation Time | 30 minutes (starting point, optimization required)[1] |
Experimental Protocols
Standard Staining Protocol for Live Adherent Cells
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Preparation: Plate cells on a suitable imaging dish or slide and allow them to adhere and reach the desired confluency.
-
Staining Solution Preparation:
-
Thaw the this compound DMSO stock solution at room temperature.
-
Dilute the stock solution in pre-warmed (37°C) cell culture medium or a suitable buffer (e.g., HBSS) to the desired final working concentration (e.g., 200 nM).[1] Prepare this solution immediately before use.
-
-
Staining:
-
Remove the culture medium from the cells.
-
Add the staining solution to the cells.
-
Incubate for 30 minutes at 37°C, protected from light.[1]
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed culture medium or buffer to remove any unbound dye.
-
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for red fluorescence.
Visual Troubleshooting and Workflows
Diagram 1: Troubleshooting this compound Aggregation
Caption: Troubleshooting workflow for this compound aggregation.
Diagram 2: Experimental Workflow for this compound Staining
Caption: Standard experimental workflow for this compound staining.
References
effect of laser intensity on MitoMark Red I staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MitoMark Red I for mitochondrial staining.
Frequently Asked Questions (FAQs)
Q1: What is the optimal laser intensity for imaging this compound?
A1: The optimal laser intensity for imaging this compound is the lowest possible setting that provides a sufficient signal-to-noise ratio (SNR) for your analysis.[1] High laser intensity can lead to phototoxicity and photobleaching, which can compromise your experimental results. It is crucial to empirically determine the optimal laser power for your specific cell type, microscope setup, and experimental conditions.
Q2: What are the signs of phototoxicity when using this compound?
A2: Phototoxicity can manifest in several ways, including:
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Changes in Mitochondrial Morphology: Mitochondria may transition from a normal tubular network to a fragmented or spherical shape.[2][3]
-
Loss of Mitochondrial Membrane Potential: As this compound fluorescence is dependent on the mitochondrial membrane potential, a decrease in signal intensity that is not attributable to photobleaching could indicate a loss of membrane potential.[4]
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Cell Blebbing and Detachment: In severe cases, high laser intensity can cause the cell membrane to bleb and the cell to detach from the substrate.
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Induction of Apoptosis: Prolonged exposure to high-intensity light can trigger programmed cell death.[5][6]
Q3: My this compound signal is weak. What can I do?
A3: A weak signal can be due to several factors:
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Low Dye Concentration: Ensure you are using the recommended concentration of this compound (typically in the nanomolar range). You may need to perform a titration to find the optimal concentration for your cells.
-
Suboptimal Imaging Settings: Increase the detector gain or use a higher numerical aperture objective to collect more light. However, be mindful that increasing gain can also amplify noise.
-
Low Mitochondrial Membrane Potential: If your cells are unhealthy or have compromised mitochondrial function, the membrane potential may be low, resulting in a weak signal. Consider using a positive control (e.g., healthy, actively respiring cells) to confirm that your staining protocol is working.
-
Photobleaching: If the signal is initially strong but fades quickly, you are likely experiencing photobleaching. Reduce the laser intensity, decrease the exposure time, and minimize the number of acquisitions.
Q4: I am observing high background fluorescence. How can I reduce it?
A4: High background can obscure the specific mitochondrial signal. To reduce it:
-
Optimize Dye Concentration: Using too high a concentration of this compound can lead to non-specific binding and high background.
-
Thorough Washing: Ensure that you wash the cells sufficiently after staining to remove any unbound dye.
-
Use Phenol Red-Free Medium: Phenol red in the imaging medium can contribute to background fluorescence. Switch to a phenol red-free medium for imaging.[1]
-
Adjust Pinhole Size (Confocal Microscopy): In confocal microscopy, reducing the pinhole size can help to reject out-of-focus light and reduce background, though this may also reduce the signal.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound staining experiments.
| Problem | Potential Cause | Recommended Solution |
| Rapid Signal Loss (Photobleaching) | Laser intensity is too high. | Decrease the laser power to the lowest setting that provides an adequate signal. |
| Prolonged exposure time. | Reduce the pixel dwell time or use a faster scanning speed. | |
| Excessive number of scans. | Acquire only the necessary number of images or z-stacks. | |
| No or Very Weak Signal | Low dye concentration. | Perform a concentration titration to find the optimal concentration (e.g., 50-200 nM). |
| Depolarized mitochondria. | Use a positive control of healthy cells. Consider using a membrane potential-independent mitochondrial stain for co-localization. | |
| Incorrect filter set. | Ensure the excitation and emission filters are appropriate for this compound (Ex/Em: ~578/599 nm).[4][7][8] | |
| Diffuse Cytoplasmic Staining | Dye concentration is too high. | Reduce the concentration of this compound. |
| Inadequate washing. | Increase the number and duration of wash steps after staining. | |
| Compromised cell membrane. | Check cell health and viability. Ensure gentle handling during the staining procedure. | |
| Changes in Mitochondrial Morphology | Phototoxicity. | Reduce laser intensity and exposure time. Use an anti-fade mounting medium if imaging fixed cells. |
| Cell stress or death. | Ensure optimal cell culture conditions. Image cells as soon as possible after staining. |
Quantitative Data Summary
Table 1: Conceptual Relationship Between Laser Intensity and Imaging Parameters for Mitochondrial Dyes
| Laser Power (% of max) | Relative Fluorescence Intensity (Arbitrary Units) | Signal-to-Noise Ratio (SNR) | Photobleaching Rate (% signal loss/min) | Potential for Phototoxicity |
| Low (e.g., 1-5%) | 100 - 500 | Low to Moderate | Low | Low |
| Moderate (e.g., 10-20%) | 800 - 1500 | Optimal | Moderate | Moderate |
| High (e.g., >30%) | >2000 (potential for saturation) | High (initially) | High | High |
Note: These are illustrative values. The optimal settings will vary depending on the microscope, detector sensitivity, and sample brightness.
Experimental Protocols
I. Staining Live Cells with this compound
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere and reach the desired confluency.
-
Reagent Preparation: Prepare a stock solution of this compound in high-quality, anhydrous DMSO. From the stock solution, prepare a fresh working solution of this compound in pre-warmed, serum-free culture medium or a suitable buffer (e.g., HBSS) at the desired final concentration (typically 50-200 nM).
-
Staining: Remove the culture medium from the cells and wash once with pre-warmed serum-free medium. Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Aspirate the staining solution and wash the cells two to three times with pre-warmed, phenol red-free imaging medium.
-
Imaging: Immediately proceed with imaging on a fluorescence microscope equipped with the appropriate filter set for red fluorescence.
II. Optimizing Confocal Laser Settings for this compound
-
Initial Setup: Begin with a low laser power setting (e.g., 1-2% of the maximum). Set the detector gain to a mid-range value.
-
Focusing: Use transmitted light (e.g., DIC or phase contrast) to locate and focus on the cells to minimize photobleaching of the fluorescent signal.
-
Signal Optimization: Switch to the fluorescence channel for this compound. Gradually increase the laser power until the mitochondrial structures are clearly visible above the background.
-
Gain Adjustment: Fine-tune the signal intensity using the detector gain. Increase the gain to enhance a weak signal, but be aware that this can also increase noise. Find a balance that provides a good signal with acceptable noise levels.
-
SNR Assessment: Evaluate the signal-to-noise ratio. The signal from the mitochondria should be significantly brighter than the background. If the SNR is low, consider slightly increasing the laser power or using image averaging.
-
Photobleaching Test: Acquire a time-lapse series of images at your chosen settings. If the fluorescence intensity drops significantly over a short period, your laser power is likely too high, and you should reduce it.
Visualizations
Caption: Workflow for this compound staining and imaging.
Caption: Decision tree for troubleshooting a weak signal.
Caption: Phototoxicity-induced apoptosis pathway.
References
- 1. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - @abberior.rocks [abberior.rocks]
- 4. rndsystems.com [rndsystems.com]
- 5. Long-term blue light exposure induces RGC-5 cell death in vitro: involvement of mitochondria-dependent apoptosis, oxidative stress, and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Other Mitochondria Dyes and Probes | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: MitoMark Red CMXRos
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using MitoMark Red CMXRos for mitochondrial staining.
Troubleshooting Guide
This guide addresses common issues encountered during mitochondrial staining experiments with MitoMark Red CMXRos.
| Issue | Potential Cause | Recommendation |
| Weak or No Signal | 1. Low Dye Concentration: The concentration of MitoMark Red CMXRos was too low for the specific cell type. | Optimize the dye concentration. A typical starting range is 50-200 nM, but it can be increased up to 500 nM.[1][2][3] |
| 2. Short Incubation Time: The incubation period was insufficient for the dye to accumulate in the mitochondria. | Increase the incubation time. A general guideline is 15-45 minutes, but this may need optimization.[1][3] | |
| 3. Loss of Mitochondrial Membrane Potential: The cells are unhealthy or undergoing apoptosis, leading to depolarized mitochondria that do not retain the dye. | Use healthy, actively growing cells. Include a positive control (e.g., untreated cells) and a negative control (e.g., cells treated with a mitochondrial membrane potential disruptor like CCCP or FCCP).[2] | |
| 4. Incorrect Filter/Laser Settings: The excitation and emission wavelengths used for imaging are not optimal for MitoMark Red CMXRos. | Use the appropriate filter sets for MitoMark Red CMXRos (Excitation: ~579 nm, Emission: ~599 nm).[3][4] | |
| 5. Signal Loss After Fixation: The fixation protocol is not compatible with the dye, causing the signal to diminish. | Image live cells before fixation to confirm staining. If fixation is necessary, some protocols suggest using ice-cold methanol or 4% paraformaldehyde (PFA) in PBS.[3][5][6] Note that signal intensity may be reduced after fixation.[6] | |
| High Background/Non-Specific Staining | 1. High Dye Concentration: Using too much dye can lead to staining of other cellular compartments besides the mitochondria.[2][5] | Decrease the concentration of MitoMark Red CMXRos. Use the lowest effective concentration, typically in the 50-200 nM range.[2][5] |
| 2. Over-incubation: Leaving the dye on for too long can result in non-specific binding. | Reduce the incubation time. Titrate both time and concentration to find the optimal balance for your cell type. | |
| 3. Presence of Serum: Components in the serum of the culture medium can sometimes contribute to background fluorescence. | Consider staining in serum-free media. If serum is required for cell health, ensure it is consistent across experiments. | |
| Fuzzy or Punctate Staining (Not Tubular) | 1. Cell Stress or Death: The observed mitochondrial morphology may be a result of cellular stress or the initial stages of apoptosis, where mitochondria fragment. | Ensure cells are healthy and not stressed by experimental conditions. The lethal treatment in one user's protocol likely contributed to this observation.[7] |
| 2. Fixation Artifacts: The fixation process can alter the morphology of mitochondria. | Image live cells to observe the natural mitochondrial network. If fixation is required, try different fixation methods to see which best preserves the structure.[5] | |
| Cell Death/Toxicity | 1. Prolonged Exposure to the Dye: MitoTracker dyes can be toxic to cells over extended periods.[2] | Image cells soon after staining. Avoid long-term exposure to the dye. |
| 2. High Dye Concentration: Excessive dye concentration can be cytotoxic. | Use the lowest concentration of the dye that provides adequate signal. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for MitoMark Red CMXRos?
A1: The recommended starting concentration is typically between 50 nM and 200 nM.[2][3] However, the optimal concentration can vary depending on the cell type and experimental conditions, so it is advisable to perform a concentration titration.[1]
Q2: How long should I incubate my cells with MitoMark Red CMXRos?
A2: A typical incubation time is between 15 and 45 minutes at 37°C.[1][3] This should be optimized for your specific cell type and experimental setup.
Q3: Can I fix and permeabilize cells after staining with MitoMark Red CMXRos?
A3: Yes, MitoMark Red CMXRos is retained after fixation with aldehydes (like paraformaldehyde) or methanol.[2][3][5] However, it's important to note that the signal intensity might be reduced after fixation and subsequent washing steps.[6] It is recommended to image live cells first to confirm successful staining.[5][6]
Q4: My unstained control cells are showing fluorescence. What could be the reason?
A4: Autofluorescence from cells can sometimes be an issue. To mitigate this, ensure you have an unstained control to set the baseline for background fluorescence. Additionally, using a specific bandpass filter for detection can help minimize the collection of autofluorescence signals.
Q5: Why does my mitochondrial staining look punctate instead of forming a clear tubular network?
A5: A punctate staining pattern can be an indication of mitochondrial fragmentation, which can occur when cells are stressed or undergoing apoptosis.[7] It can also be an artifact of the fixation process.[5] To determine the cause, it is best to visualize the staining in live, healthy cells.
Q6: Is MitoMark Red CMXRos toxic to cells?
A6: Like many fluorescent dyes, MitoTracker dyes can be toxic to cells, especially with prolonged exposure or at high concentrations.[2] It is recommended to image the cells shortly after the staining procedure.
Experimental Protocols
Standard Staining Protocol for Live Cells
-
Prepare Staining Solution: Prepare a fresh working solution of MitoMark Red CMXRos in a suitable buffer or growth medium. The recommended concentration range is 50-200 nM.[1][2][3]
-
Cell Preparation: Grow cells on a suitable imaging dish or plate.
-
Staining: Remove the culture medium and add the pre-warmed staining solution to the cells.
-
Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.[1][3]
-
Wash: Replace the staining solution with fresh, pre-warmed buffer or medium.
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filters for red fluorescence (Excitation ~579 nm / Emission ~599 nm).[3][4]
Fixation Protocol (Optional)
-
Stain Live Cells: Follow steps 1-5 of the live-cell staining protocol.
-
Fixation: After washing, add a pre-warmed fixation solution (e.g., 4% paraformaldehyde in PBS) and incubate for 10-15 minutes at 37°C. Alternatively, ice-cold methanol can be used for fixation at -20°C for 15 minutes.[3]
-
Washing: Wash the cells two to three times with PBS.
-
Permeabilization (if needed for subsequent immunostaining): If you plan to perform immunostaining for other proteins, you can permeabilize the cells with a detergent like Triton X-100 or saponin.
-
Imaging: Mount the coverslip and image the cells.
Visual Troubleshooting Guides
References
- 1. biopioneer.com.tw [biopioneer.com.tw]
- 2. MitoTracker™ Red CMXRos - Special Packaging, 20 x 50 μg, 20 x 50 μg - FAQs [thermofisher.com]
- 3. MitoTracker® Red CMXRos | Cell Signaling Technology [cellsignal.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
MitoMark Red I signal loss after fixation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using MitoMark Red I, with a focus on addressing the common issue of signal loss after fixation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as MitoTracker™ Red CMXRos, is a red-fluorescent dye used to stain mitochondria in live cells.[1][2] It passively diffuses across the plasma membrane and accumulates in the mitochondria of healthy, respiring cells due to the mitochondrial membrane potential.[1] The dye contains a mildly thiol-reactive chloromethyl group that covalently binds to mitochondrial proteins, allowing the signal to be retained even after fixation and permeabilization.[3][4] Its fluorescence intensity is dependent on the mitochondrial membrane potential.[2] It has an excitation maximum at approximately 578 nm and an emission maximum at about 599 nm.[2]
Q2: Is this compound compatible with fixation?
Yes, this compound is designed to be compatible with aldehyde-based fixatives like formaldehyde (paraformaldehyde).[3][4] The covalent binding of the dye to mitochondrial proteins helps in retaining the fluorescent signal after the fixation process.[3] However, the degree of signal retention can be influenced by the fixation protocol.
Q3: Can I use methanol for fixation with this compound?
While formaldehyde is the recommended fixative, some researchers have reported using ice-cold methanol.[3] However, caution is advised as methanol can extract cellular membranes, which may lead to a loss of the dye and a more diffuse signal.[5] Formaldehyde is generally preferred as it crosslinks proteins, effectively locking the dye in place.[3]
Q4: Why is my this compound signal diffuse throughout the cell after fixation?
A diffuse cytoplasmic signal after fixation can be due to several factors:
-
High Dye Concentration: Using a concentration of this compound that is too high can lead to non-specific staining and background fluorescence.[6]
-
Suboptimal Fixation: An inappropriate fixation method or insufficient fixation time can lead to the dye leaking out of the mitochondria.
-
Loss of Mitochondrial Membrane Potential: If the cells are unhealthy or undergo apoptosis, the mitochondrial membrane potential can be compromised, leading to a weaker and more diffuse staining pattern.
-
Cell Type Variability: Different cell lines may retain the dye differently after fixation.[5]
Q5: How long does the this compound signal last after fixation?
Once properly fixed, the this compound signal is quite stable. The covalent bonds between the dye and mitochondrial proteins ensure its retention.[3] Fixed and stained cells can be stored for several weeks at 4°C, protected from light, without a significant decrease in the fluorescent signal.[3]
Troubleshooting Guide: Signal Loss After Fixation
This guide addresses the common problem of reduced or lost this compound fluorescence following fixation.
Problem: Significant decrease in fluorescence intensity after fixation.
Possible Cause 1: Inappropriate Fixative
While this compound is fixable, the choice of fixative can significantly impact signal retention.
-
Recommendation: Use freshly prepared 3.7-4% formaldehyde (paraformaldehyde) in a buffered solution (e.g., PBS) for 15-20 minutes at room temperature.[7] A study has shown that paraformaldehyde is effective at maintaining the MitoTracker Red signal.[8] Ethanol fixation, on the other hand, has been shown to cause a significant decrease in fluorescence.[8][9]
Possible Cause 2: Suboptimal Staining Protocol
Insufficient loading of the dye before fixation can result in a weak signal that is further diminished after processing.
-
Recommendation: Ensure optimal staining of live cells before fixation. Incubate cells with 50-200 nM this compound for 15-45 minutes at 37°C.[6] The optimal concentration and incubation time can vary depending on the cell type.
Possible Cause 3: Permeabilization Effects
Permeabilization, which is often required for subsequent immunofluorescence, can also contribute to signal loss if not performed carefully.
-
Recommendation: If permeabilization is necessary, a mild treatment with 0.1-0.2% Triton X-100 in PBS for 5-10 minutes is recommended.[7] Interestingly, one protocol suggests that permeabilization with ice-cold acetone for 5 minutes may even improve signal retention.[7]
Quantitative Data on Signal Retention
The choice of fixative has a quantifiable impact on the fluorescence intensity of MitoMark Red (MitoTracker Red CMXRos). The following table summarizes findings from a study that investigated the effects of different fixatives on the dye's signal.
| Fixative/Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Signal Retention vs. Live Cells | Reference |
| Live Cells (Before Fixation) | ~140 | 100% | [8][9] |
| 4% Paraformaldehyde (PFA) | ~120 | ~86% | [8][9] |
| 4% PFA followed by Triton X-100 | ~100 | ~71% | [8][9] |
| 8% Glutaraldehyde (GA) | ~80 | ~57% | [8][9] |
| 95% Ethanol (ETHO) | ~40 | ~29% | [8][9] |
| 3% PFA + 1.5% GA | Well-preserved morphology and signal | - | [8][9] |
| 2% Glutaraldehyde (GA) | - | ~48% | [10] |
Note: The values are approximate and derived from published data for illustrative purposes. Actual results may vary depending on the experimental conditions.
Experimental Protocol: Staining and Fixation of Adherent Cells with this compound
This protocol provides a detailed methodology for staining live adherent cells with this compound followed by fixation for fluorescence microscopy.
Materials:
-
This compound dye
-
Anhydrous DMSO
-
Live, adherent cells cultured on coverslips or in imaging dishes
-
Complete cell culture medium
-
Pre-warmed, serum-free medium or Hank's Balanced Salt Solution (HBSS)
-
16% Formaldehyde (Methanol-free)
-
Phosphate-Buffered Saline (PBS)
-
(Optional) 0.2% Triton X-100 in PBS for permeabilization
-
(Optional) Antifade mounting medium
Procedure:
-
Prepare this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Dissolve the dye in anhydrous DMSO to create a 1 mM stock solution.[1]
-
Aliquot the stock solution into smaller volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Prepare Staining Solution:
-
On the day of the experiment, dilute the 1 mM stock solution in pre-warmed, serum-free medium or HBSS to a final working concentration of 50-200 nM.[6] The optimal concentration should be determined empirically for your specific cell type.
-
-
Stain Live Cells:
-
Remove the complete culture medium from the cells.
-
Wash the cells once with pre-warmed serum-free medium.
-
Add the staining solution to the cells and incubate for 15-45 minutes at 37°C in a CO2 incubator.
-
-
Wash Cells:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed, serum-free medium or PBS to remove any unbound dye.
-
-
Fixation:
-
Prepare a 3.7-4% formaldehyde solution in PBS.
-
Remove the wash buffer and add the formaldehyde solution to the cells.
-
Incubate for 15-20 minutes at room temperature, protected from light.[7]
-
-
Post-Fixation Washes:
-
Remove the formaldehyde solution.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
(Optional) Permeabilization:
-
If subsequent immunofluorescence is to be performed, incubate the fixed cells with 0.2% Triton X-100 in PBS for 5-10 minutes at room temperature.[7]
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filters for red fluorescence (Excitation/Emission: ~578/599 nm).
-
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for this compound staining and the logical steps for troubleshooting signal loss.
Caption: A flowchart of the this compound staining and fixation protocol.
Caption: A decision tree for troubleshooting this compound signal loss.
References
- 1. biopioneer.com.tw [biopioneer.com.tw]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Mitotracker staining - Alsford Lab [blogs.lshtm.ac.uk]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. MitoTracker™ Red CMXRos - Special Packaging, 20 x 50 μg, 20 x 50 μg - FAQs [thermofisher.com]
- 7. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 8. The Combination of Paraformaldehyde and Glutaraldehyde Is a Potential Fixative for Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An aldehyde-crosslinking mitochondrial probe for STED imaging in fixed cells - PMC [pmc.ncbi.nlm.nih.gov]
spectral overlap issues with MitoMark Red I
Frequently Asked Questions (FAQs)
Q1: What is spectral overlap and why is it a problem with MitoMark Red I?
Spectral overlap, also known as bleed-through or crosstalk, occurs when the emission spectrum of one fluorophore overlaps with the excitation spectrum of another in a multiplexing experiment. This can lead to false-positive signals, where the fluorescence from one channel is detected in another, complicating data interpretation. With a red fluorescent dye like this compound (represented by MitoTracker™ Red CMXRos with an emission peak around 599 nm), significant overlap can occur with other fluorophores in adjacent spectral regions, such as orange or far-red dyes.
Q2: I am seeing a signal in my green channel (e.g., FITC/GFP) that colocalizes with my this compound signal. What is happening?
This is a classic example of spectral bleed-through. While this compound is primarily excited by a red laser (e.g., 561 nm), its excitation spectrum can have a tail that extends into the range of the blue laser (e.g., 488 nm) used for green fluorophores. This can cause some excitation of the red dye, leading to its emission being detected in the green channel. Conversely, the broad emission tail of a green fluorophore can extend into the detection range of the red channel.
Q3: Can I use DAPI (blue) and a green fluorescent protein (GFP) with this compound in the same experiment?
Yes, this is a common combination. However, careful selection of filters and acquisition settings is crucial. DAPI has minimal spectral overlap with red dyes. The primary concern is the potential bleed-through between the green (GFP) and red (this compound) channels. To mitigate this, use narrow bandpass emission filters and sequential scanning on a confocal microscope.
Troubleshooting Guides
Problem 1: Weak this compound Signal and High Background
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Dye Concentration | Titrate the this compound concentration. Start with the manufacturer's recommended concentration and perform a dilution series. | A clear mitochondrial staining pattern with minimal cytoplasmic background. |
| Cell Health Issues | Ensure cells are healthy and have an active mitochondrial membrane potential, which is often required for the accumulation of these dyes. | Healthy cells will show bright, well-defined mitochondrial staining. |
| Incorrect Filter Set | Use a filter set appropriate for the dye's excitation and emission spectra (e.g., for MitoTracker Red CMXRos, Ex: 579 nm, Em: 599 nm). | Maximized signal-to-noise ratio. |
Problem 2: Significant Bleed-through from this compound into the Far-Red Channel (e.g., Alexa Fluor 647/Cy5)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Broad Emission Filter for Red Channel | Use a narrower bandpass emission filter for the this compound channel to cut off the far-red tail of its emission. | Reduced detection of the red dye's emission in the far-red channel. |
| Simultaneous Scanning | On a confocal microscope, switch to sequential (or line-by-line) scanning. Acquire the far-red channel first, then the red channel. | This prevents the excitation laser for the red dye from causing bleed-through into the far-red detector. |
| Spectral Unmixing | If available on your imaging system, use spectral unmixing algorithms to computationally separate the overlapping emission spectra. | A clean separation of the two fluorescent signals. |
Experimental Protocols
General Protocol for Staining with a Red Fluorescent Mitochondrial Dye
-
Reagent Preparation: Prepare a stock solution of the mitochondrial dye (e.g., 1 mM in DMSO). On the day of the experiment, dilute the stock solution to the final working concentration (typically 25-500 nM) in pre-warmed, serum-free medium or buffer.
-
Cell Preparation: Grow cells on a suitable substrate (e.g., glass-bottom dishes or coverslips). Ensure the cells are in a healthy, sub-confluent state.
-
Staining: Remove the culture medium and wash the cells once with a pre-warmed buffer. Add the staining solution to the cells and incubate for 15-45 minutes at 37°C. The optimal time and concentration should be determined empirically for each cell type.
-
Washing: Remove the staining solution and wash the cells two to three times with a pre-warmed buffer or complete medium.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with the appropriate filter sets. For live-cell imaging, maintain the cells at 37°C and 5% CO2.
Visualizations
Caption: A decision-making workflow for troubleshooting spectral overlap issues.
Caption: The mechanism of action for potentiometric mitochondrial dyes.
Data Tables
Table 1: Spectral Properties of Representative Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Laser Line (nm) | Potential Overlap Issue with this compound |
| DAPI | 358 | 461 | 405 | Low |
| GFP/FITC | 488 | 509 | 488 | Moderate (Red dye's excitation tail) |
| MitoTracker Red CMXRos | 579 | 599 | 561 | N/A |
| Alexa Fluor 647/Cy5 | 650 | 668 | 640 | High (Red dye's emission tail) |
Table 2: Recommended Filter Configurations to Minimize Overlap
| Fluorophore Combination | Excitation Filter | Emission Filter | Notes |
| DAPI + GFP + this compound | 405/10, 488/10, 561/10 | 460/50, 525/50, 610/60 | Use sequential scanning. |
| This compound + Alexa Fluor 647 | 561/10, 640/10 | 600/40, 685/40 | Narrow bandpass filters are critical. |
how to reduce MitoMark Red I non-specific binding
This guide provides troubleshooting advice and protocols to help researchers, scientists, and drug development professionals minimize non-specific binding and achieve optimal staining results with MitoMark Red I.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during mitochondrial staining experiments in a question-and-answer format.
Q1: I am observing high background fluorescence across the entire cell, not just in the mitochondria. What is the most common cause?
High background or diffuse cytoplasmic staining is the most frequent issue and is often caused by a dye concentration that is too high for your specific cell type and experimental conditions.[1][2] When the dye concentration exceeds the capacity of the mitochondria to sequester it, the excess dye can bind non-specifically to other cellular membranes and components.[2]
Q2: How can I determine the optimal concentration for this compound?
The best approach is to perform a concentration titration. This involves testing a range of dye concentrations to find the lowest level that provides bright, specific mitochondrial staining with minimal background.[1][2] We recommend starting with the concentration suggested in the product manual and testing several dilutions below and above that point.
Q3: My staining looks diffuse. Could the incubation time be the problem?
Yes, prolonged incubation can lead to the dye accumulating in cellular compartments other than the mitochondria.[2] Similar to concentration, the optimal incubation time can vary between cell types. It is crucial to test different incubation periods, typically ranging from 15 to 45 minutes, to find the ideal balance for your experiment.[3][4]
Q4: After staining, the background is still high even though I optimized concentration and incubation time. What else can I do?
Inadequate washing is a likely culprit. It is essential to thoroughly wash the cells after staining to remove any unbound or loosely associated dye molecules.[1] We recommend washing the cells 2-3 times with a pre-warmed, serum-free medium or a suitable buffered saline solution like PBS.[2][5]
Q5: Could the health of my cells affect the staining quality?
Absolutely. This compound, like many mitochondrial dyes, accumulates in active mitochondria driven by the mitochondrial membrane potential (ΔΨm).[2][5] In unhealthy, apoptotic, or dead cells, this membrane potential is often compromised.[2] This leads to a failure of the dye to accumulate in the mitochondria, resulting in weak and diffuse staining throughout the cell. Always ensure you are working with a healthy, sub-confluent cell culture.
Q6: I'm imaging in my standard culture medium. Can this contribute to background fluorescence?
Yes, many standard culture media contain components like phenol red and certain vitamins that are inherently fluorescent and can significantly increase the signal-to-noise ratio.[6][7] For imaging, it is best to replace the culture medium with an imaging-specific medium (e.g., FluoroBrite™ DMEM) or a clear, buffered saline solution to reduce background fluorescence.[1][7]
Q7: I need to fix my cells after staining for immunofluorescence. What should I consider?
Staining for membrane-potential-dependent dyes must be performed on live cells before fixation.[8] Ensure that this compound is a "fixable" dye that is retained after fixation. If it is, use a fixation method that preserves the dye's signal, such as paraformaldehyde. Avoid methanol-based fixatives, as they can extract lipids and disrupt the dye's localization.[8]
Optimization Parameters
The following table summarizes recommended starting points for optimizing your this compound staining protocol. These values are based on common ranges for similar red fluorescent mitochondrial dyes.
| Parameter | Recommended Range | Key Considerations |
| Dye Concentration | 25 nM – 250 nM | Start with 100 nM and titrate up or down. The optimal concentration is cell-type dependent.[4][9] |
| Incubation Time | 15 – 45 minutes | Start with 20-30 minutes. Shorter times reduce the risk of cytotoxicity and non-specific binding.[3][10][11] |
| Incubation Temperature | 37°C | Staining should be performed at the normal growth temperature for the cells to ensure active mitochondrial function.[3][5] |
| Washing Steps | 2-3 times post-incubation | Use pre-warmed (37°C) serum-free medium or buffered saline to efficiently remove unbound dye without shocking the cells.[2] |
| Imaging Medium | Phenol Red-Free Medium | Use a specialized imaging medium or buffer to minimize background fluorescence from media components.[1][6] |
Experimental Protocols
Detailed Protocol for Optimizing this compound Staining
This protocol provides a step-by-step guide to perform a titration experiment to identify the optimal dye concentration and incubation time for your cells.
Materials:
-
This compound (1 mM stock solution in anhydrous DMSO)
-
Healthy, sub-confluent cells cultured on glass-bottom imaging dishes
-
Complete cell culture medium (pre-warmed to 37°C)
-
Serum-free culture medium or PBS (pre-warmed to 37°C)
-
Phenol red-free imaging medium (pre-warmed to 37°C)
Procedure:
-
Prepare Staining Solutions:
-
On the day of the experiment, prepare a series of working concentrations of this compound (e.g., 25 nM, 50 nM, 100 nM, 200 nM) by diluting the 1 mM stock solution into pre-warmed complete culture medium. Protect these solutions from light.
-
-
Cell Preparation:
-
Aspirate the existing culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
-
Staining Incubation:
-
Add the prepared staining solutions to different wells/dishes of cells.
-
For each concentration, test two different incubation times (e.g., 15 minutes and 30 minutes).
-
Incubate the cells at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
After incubation, aspirate the staining solution.
-
Gently wash the cells twice with pre-warmed serum-free medium or PBS. Each wash should last 2-3 minutes.
-
-
Imaging:
-
After the final wash, add pre-warmed phenol red-free imaging medium to the cells.
-
Image the cells immediately on a fluorescence microscope equipped with the appropriate filter set for this compound (e.g., TRITC/Rhodamine filter set).
-
Use consistent imaging settings (exposure time, laser power, gain) for all conditions to allow for accurate comparison.
-
-
Analysis:
-
Visually inspect the images. Identify the condition that yields bright, crisp mitochondrial structures with the lowest background signal in the cytoplasm and nucleus. This will be your optimal staining condition.
-
Visual Guides
Troubleshooting Workflow for Non-Specific Binding
This diagram outlines the logical steps to diagnose and resolve issues with high background or non-specific staining.
Caption: Troubleshooting workflow for reducing non-specific binding of mitochondrial dyes.
References
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. fmhs.auckland.ac.nz [fmhs.auckland.ac.nz]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Functional Mitochondrial Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 6. cellculturedish.com [cellculturedish.com]
- 7. researchgate.net [researchgate.net]
- 8. What to consider before choosing a stain for mitochondria | Abcam [abcam.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. korambiotech.com [korambiotech.com]
- 11. biopioneer.com.tw [biopioneer.com.tw]
Validation & Comparative
A Head-to-Head Comparison of Two Leading Red Fluorescent Mitochondrial Dyes: MitoTracker Red CMXRos and TMRM
For researchers in cellular biology, neuroscience, and drug development, the accurate visualization and analysis of mitochondria are paramount. These organelles are central to cellular energy production, signaling, and apoptosis. Fluorescent dyes that selectively stain mitochondria are indispensable tools for these investigations. This guide provides a detailed, objective comparison of two widely used red fluorescent mitochondrial probes: MitoTracker Red CMXRos and Tetramethylrhodamine, Methyl Ester (TMRM). We will delve into their mechanisms of action, performance characteristics, and experimental protocols, supported by experimental data, to assist you in selecting the optimal dye for your research needs.
At a Glance: Key Differences
While both MitoTracker Red CMXRos and TMRM are red-fluorescent, cell-permeant dyes that accumulate in mitochondria, they operate on distinct principles that influence their suitability for different applications. The primary distinction lies in their retention mechanism and sensitivity to mitochondrial membrane potential.
| Feature | MitoTracker Red CMXRos | TMRM (Tetramethylrhodamine, Methyl Ester) |
| Mechanism of Action | Accumulates in mitochondria based on membrane potential and covalently binds to thiol groups of mitochondrial proteins.[1][2] | Accumulates in mitochondria based on membrane potential in a Nernstian fashion.[3] |
| Retention after Fixation | Well-retained after aldehyde fixation.[2][4] | Not retained after fixation.[5] |
| Sensitivity to ΔΨm | Less sensitive to changes in mitochondrial membrane potential.[6][7] | Highly sensitive to changes in mitochondrial membrane potential.[6][7] |
| Photostability | Generally considered more photostable.[8] | Less photostable compared to MitoTracker Red CMXRos.[8] |
| Cytotoxicity | Can exhibit significant phototoxicity upon illumination.[9] | Generally low cytotoxicity at working concentrations.[10] |
| Excitation (max) | ~579 nm | ~548 nm[5] |
| Emission (max) | ~599 nm[4] | ~574 nm[5] |
| Typical Working Conc. | 50 - 200 nM[1][11] | 20 - 250 nM[5] |
| Primary Application | Staining and tracking mitochondria, especially in fixed cells. | Measuring changes in mitochondrial membrane potential in live cells.[12] |
Delving Deeper: Mechanism of Action
The differential behavior of these two dyes stems from their unique chemical properties and interactions within the cellular environment.
MitoTracker Red CMXRos: Staining for Localization
MitoTracker Red CMXRos is a cationic dye that passively crosses the plasma membrane of live cells and accumulates in the mitochondria, driven by the negative mitochondrial membrane potential.[1][2] A key feature of this dye is its mildly thiol-reactive chloromethyl group.[1] This group allows the dye to form covalent bonds with thiol-containing proteins and peptides within the mitochondrial matrix. This covalent linkage ensures that the dye is well-retained within the mitochondria even after cell fixation and permeabilization, making it an excellent choice for experiments that require downstream processing, such as immunocytochemistry.[4]
TMRM: A Sensitive Reporter of Mitochondrial Health
TMRM is also a lipophilic, cationic dye that accumulates in the mitochondrial matrix in response to the mitochondrial membrane potential.[3] However, unlike MitoTracker Red CMXRos, TMRM does not form covalent bonds within the mitochondria. Its accumulation is in a dynamic equilibrium, governed by the Nernst equation, where the concentration of the dye inside the mitochondria is directly proportional to the magnitude of the membrane potential.[12] This property makes TMRM an exceptional tool for real-time monitoring of changes in mitochondrial membrane potential in live cells. A decrease in mitochondrial membrane potential, a hallmark of cellular stress and apoptosis, will result in the redistribution of TMRM out of the mitochondria and a corresponding decrease in fluorescence intensity.[5][13]
Performance Comparison: Experimental Evidence
A direct comparison of the performance of these dyes in primary human skin fibroblasts revealed that while both are suitable for automated quantification of mitochondrial morphology under normal conditions, TMRM is significantly more sensitive to depolarization of the mitochondrial membrane potential induced by the uncoupler FCCP.[6][7] The order of sensitivity to depolarization was found to be: TMRM >> MitoTracker Red CMXRos.[6][7]
In terms of photostability, studies have shown that MitoTracker Red CMXRos is more resistant to photobleaching compared to rhodamine-based dyes like TMRM.[8] However, this increased photostability comes with a trade-off. MitoTracker Red CMXRos has been reported to have a strong photosensitizing action, meaning that upon illumination, it can generate reactive oxygen species (ROS) that can lead to mitochondrial damage and induce apoptosis.[9] TMRM, on the other hand, is generally considered to have low cytotoxicity at the concentrations typically used for staining.[10]
Experimental Protocols
Below are detailed protocols for staining adherent cells with MitoTracker Red CMXRos and TMRM. Note that optimal staining concentrations and incubation times may vary depending on the cell type and experimental conditions and should be determined empirically.
MitoTracker Red CMXRos Staining Protocol for Adherent Cells
Materials:
-
MitoTracker Red CMXRos (lyophilized solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (for fixation, optional)
Procedure:
-
Prepare a 1 mM stock solution: Allow the vial of MitoTracker Red CMXRos to warm to room temperature before opening. Dissolve 50 µg of the dye in 94 µL of anhydrous DMSO to create a 1 mM stock solution.[1][11] Mix well by vortexing.
-
Storage of stock solution: Aliquot the stock solution into single-use volumes and store at -20°C, protected from light. The reconstituted stock solution is stable for up to two weeks.[1]
-
Prepare the working solution: On the day of the experiment, dilute the 1 mM stock solution in pre-warmed complete cell culture medium to a final working concentration of 50-200 nM.[1][11]
-
Cell Staining: a. Grow adherent cells on coverslips or in a culture dish to the desired confluency. b. Remove the culture medium and wash the cells once with pre-warmed PBS. c. Add the pre-warmed working solution to the cells, ensuring they are completely covered. d. Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator.[1][11]
-
Wash: Remove the staining solution and wash the cells three times with pre-warmed PBS or complete culture medium.
-
Imaging or Fixation:
-
For live-cell imaging: Add fresh, pre-warmed medium to the cells and image immediately.
-
For fixed-cell imaging: After washing, fix the cells with 3.7% formaldehyde in complete medium for 15 minutes at 37°C.[14] Rinse the cells three times with PBS before proceeding with further processing like immunocytochemistry.
-
TMRM Staining Protocol for Adherent Cells
Materials:
-
TMRM (lyophilized solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare a 10 mM stock solution: TMRM is often supplied as a powder. To make a stock solution, for example, add 5 mL of DMSO to 25 mg of TMRM to get a 10 mM solution.[13] Mix well by vortexing.
-
Storage of stock solution: Store the stock solution at -20°C, protected from light.[13]
-
Prepare the working solution: Due to the low working concentration, it is recommended to make an intermediate dilution first (e.g., 50 µM).[13] Then, dilute the intermediate stock in pre-warmed complete cell culture medium to a final working concentration of 20-250 nM.[5]
-
Cell Staining: a. Grow adherent cells in a suitable imaging dish. b. Remove the culture medium. c. Add the pre-warmed TMRM staining solution to the cells. d. Incubate for 30 minutes at 37°C.[5][13]
-
Wash (optional but recommended): For increased sensitivity, wash the cells three times with pre-warmed PBS.[5]
-
Imaging: Add fresh, pre-warmed medium or PBS to the cells and image immediately using a fluorescence microscope with a TRITC filter set.[13]
Conclusion and Recommendations
The choice between MitoTracker Red CMXRos and TMRM hinges on the specific experimental question.
Choose MitoTracker Red CMXRos if:
-
Your primary goal is to visualize and localize mitochondria.
-
You need to fix and permeabilize your cells for subsequent analysis, such as immunofluorescence.
-
You are performing long-term tracking studies where photostability is a major concern.
Choose TMRM if:
-
You are investigating changes in mitochondrial membrane potential in real-time.
-
Your experiment is focused on studying apoptosis, cellular stress, or the effects of drugs on mitochondrial function.
-
You are working exclusively with live cells.
For a comprehensive analysis of mitochondrial health, researchers may consider using both dyes in parallel experiments or in combination with other mitochondrial probes to gain a more complete picture of both mitochondrial morphology and function. Always remember to include appropriate controls in your experiments, such as treating cells with a mitochondrial uncoupler like FCCP to confirm that the dye's signal is indeed responsive to changes in membrane potential.
References
- 1. MitoTracker® Red CMXRos | Cell Signaling Technology [cellsignal.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. korambiotech.com [korambiotech.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Performance of TMRM and Mitotrackers in mitochondrial morphofunctional analysis of primary human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.wur.nl [research.wur.nl]
- 8. researchgate.net [researchgate.net]
- 9. Effects of mitochondria-selective fluorescent probes on mitochondrial movement in Arabidopsis mesophyll cells evaluated by using the quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. High-Throughput Microscopy Analysis of Mitochondrial Membrane Potential in 2D and 3D Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional Mitochondrial Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - TW [thermofisher.com]
A Researcher's Guide to Mitochondrial Staining: MitoMark Red I in Focus
For researchers in cell biology, neuroscience, and drug development, the accurate assessment of mitochondrial health and function is paramount. Fluorescent dyes that specifically target these vital organelles are indispensable tools in this endeavor. This guide provides a comprehensive comparison of MitoMark Red I with other commonly used red fluorescent mitochondrial dyes, offering insights into their performance based on available experimental data.
This compound , a red fluorescent dye, selectively stains mitochondria in living cells. Its accumulation within the mitochondria is dependent on the mitochondrial membrane potential (ΔΨm), making it a valuable indicator of mitochondrial health.[1] An important consideration for researchers is that this compound is chemically identical to MitoTracker™ Red CMXRos .[2] This allows for the direct application of the extensive body of research available for MitoTracker™ Red CMXRos to this compound.
Comparative Analysis of Mitochondrial Dyes
To aid in the selection of the most appropriate dye for a specific experimental need, this section compares this compound (interchangeably with MitoTracker Red CMXRos) with two other widely used red mitochondrial dyes: Tetramethylrhodamine, Methyl Ester (TMRM) and Tetramethylrhodamine, Ethyl Ester (TMRE).
Key Performance Characteristics
| Property | This compound / MitoTracker Red CMXRos | TMRM | TMRE |
| Excitation Maxima | ~578-579 nm | ~548 nm[3] | ~549 nm[4] |
| Emission Maxima | ~599 nm[5] | ~574 nm[3] | ~575 nm[4] |
| Membrane Potential Dependent | Yes | Yes[6] | Yes[7] |
| Mechanism of Retention | Covalently binds to thiol groups of mitochondrial proteins.[8] | Accumulates based on the Nernstian potential.[9] | Accumulates based on the Nernstian potential.[7] |
| Fixability | Well-retained after formaldehyde[5][10] or methanol fixation.[10] | Not fixable.[3] | Not fixable. |
| Photostability | Generally considered photostable.[11] | Can be sensitive to photobleaching and may exhibit photo-induced flickering.[12] | Reasonably photostable.[4] |
| Toxicity | Can induce apoptosis upon photoirradiation. Low cytotoxicity at typical working concentrations.[4] | Low cytotoxicity at typical working concentrations.[4] | Low cytotoxicity at typical working concentrations.[7] |
| Signal-to-Noise Ratio | High signal-to-noise ratio.[13] | Lower concentrations can improve the signal-to-noise ratio.[14] | High signal-to-noise ratio. |
Signaling Pathways and Experimental Workflows
Mechanism of Mitochondrial Staining
The accumulation of potentiometric dyes like this compound, TMRM, and TMRE is driven by the negative mitochondrial membrane potential. This diagram illustrates the fundamental principle.
Caption: Potentiometric dyes accumulate in the mitochondrial matrix due to the negative membrane potential.
General Experimental Workflow for Mitochondrial Staining
The following diagram outlines a typical workflow for staining live cells with a mitochondrial dye for fluorescence microscopy.
Caption: A streamlined workflow for labeling mitochondria in live cells for microscopic analysis.
Detailed Experimental Protocols
This compound / MitoTracker™ Red CMXRos Staining Protocol
This protocol is optimized for live-cell staining and is suitable for subsequent fixation and immunofluorescence.
Materials:
-
This compound or MitoTracker™ Red CMXRos
-
Anhydrous DMSO
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde or Methanol (for fixation)
Stock Solution Preparation (1 mM):
-
Warm the vial of lyophilized dye to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to achieve a 1 mM concentration (e.g., 94.1 µL DMSO to 50 µg of dye).[5]
-
Vortex briefly to dissolve.
-
Store the stock solution in aliquots at -20°C, protected from light. The reconstituted solution is stable for up to 2 weeks.[5]
Staining Protocol:
-
Culture cells to the desired confluency on coverslips or in an appropriate imaging dish.
-
Prepare a working solution of 50-200 nM this compound in pre-warmed complete culture medium.[5]
-
Remove the culture medium from the cells and replace it with the staining solution.
-
Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator.[5]
-
(Optional) Wash the cells with pre-warmed PBS or fresh culture medium.
-
Image the live cells using a fluorescence microscope with appropriate filter sets (e.g., TRITC/RFP).
Fixation (Optional):
-
After staining, wash the cells with PBS.
-
Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature or with ice-cold methanol for 15 minutes at -20°C.
-
Wash the cells three times with PBS.
-
The cells are now ready for permeabilization and immunofluorescence, if desired.
TMRM Staining Protocol
This protocol is for the dynamic measurement of mitochondrial membrane potential in live cells.
Materials:
-
TMRM
-
Anhydrous DMSO
-
Serum-free cell culture medium or HBSS
-
PBS
Stock Solution Preparation (1 mM):
-
Dissolve TMRM powder in anhydrous DMSO to a final concentration of 1 mM.
-
Store the stock solution in aliquots at -20°C, protected from light.
Staining Protocol:
-
Culture cells on a suitable imaging plate.
-
Prepare a fresh working solution of TMRM in serum-free medium or HBSS. For non-quenching mode, a concentration of 20-50 nM is recommended.[15]
-
Remove the culture medium and wash the cells once with pre-warmed PBS.
-
Add the TMRM working solution to the cells.
-
Incubate for 20-30 minutes at 37°C, protected from light.[15][16]
-
Image the cells immediately in the presence of the dye using a fluorescence microscope.
TMRE Staining Protocol
Similar to TMRM, this protocol is for assessing mitochondrial membrane potential in live cells.
Materials:
-
TMRE
-
Anhydrous DMSO
-
Serum-free cell culture medium or PBS
Stock Solution Preparation (1 mM):
-
Dissolve TMRE powder in anhydrous DMSO to a final concentration of 1 mM.
-
Store the stock solution in aliquots at -20°C, protected from light.
Staining Protocol:
-
Plate cells in an imaging-compatible format.
-
Prepare a fresh working solution of TMRE in serum-free medium or PBS. A typical concentration range is 25-100 nM.
-
Remove the culture medium and add the TMRE staining solution.
-
Incubate for 15-30 minutes at 37°C, protected from light.[17]
-
Image the live cells using a fluorescence microscope. It is recommended to image in the continued presence of the dye to maintain equilibrium.
Logical Framework for Dye Selection
The choice of a mitochondrial dye is contingent on the specific experimental question. The following diagram provides a logical framework to guide this decision-making process.
Caption: A decision-making guide for selecting the appropriate mitochondrial dye based on experimental requirements.
References
- 1. This compound | Other Mitochondria Dyes and Probes | Tocris Bioscience [tocris.com]
- 2. biopioneer.com.tw [biopioneer.com.tw]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. antibodiesinc.com [antibodiesinc.com]
- 5. MitoTracker® Red CMXRos | Cell Signaling Technology [cellsignal.com]
- 6. TMRM Cytotoxicity Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Flow cytometric readout based on Mitotracker Red CMXRos staining of live asexual blood stage malarial parasites reliably assesses antibody dependent cellular inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. korambiotech.com [korambiotech.com]
- 11. Enhancing the photostability of red fluorescent proteins through FRET with Si-rhodamine for dynamic super-resolution fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Red-Emitting Mitochondrial Probe with Ultrahigh Signal-to-Noise Ratio Enables High-Fidelity Fluorescent Images in Two-Photon Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. domainex.co.uk [domainex.co.uk]
- 17. TMRE-Mitochondrial Membrane Potential Assay Kit (ab113852) | Abcam [abcam.com]
A Researcher's Guide: Validating MitoMark Red I Results for Robust Mitochondrial Analysis
For researchers, scientists, and drug development professionals, accurately assessing mitochondrial function is paramount. MitoMark Red I, a fluorescent dye sensitive to mitochondrial membrane potential (ΔΨm), offers a valuable tool for this purpose. However, to ensure the reliability and validity of experimental findings, it is crucial to confirm these results with alternative methodologies. This guide provides an objective comparison of this compound with other established techniques, offering supporting data, detailed experimental protocols, and visual workflows to aid in the design of rigorous and well-controlled studies.
This compound is a red fluorescent, cell-permeant stain that accumulates in mitochondria of viable cells in a manner dependent on the mitochondrial membrane potential[1][2]. A decrease in its fluorescence intensity is indicative of mitochondrial depolarization, a key event in cellular stress and apoptosis. While effective, reliance on a single method can be susceptible to compound-specific artifacts or experimental limitations. Therefore, cross-validation with mechanistically distinct assays is a critical component of robust scientific inquiry.
This guide explores three alternative and complementary methods for validating this compound results: Tetramethylrhodamine, Methyl Ester (TMRM) staining, the ratiometric JC-1 assay, and the functional Seahorse XF Cell Mito Stress Test.
Data Presentation: A Comparative Overview
Direct quantitative comparisons of this compound with other probes are not extensively available in peer-reviewed literature. However, based on the known properties and performance of widely used dyes, we can construct a comparative table to guide researchers in selecting the most appropriate validation method for their specific experimental needs.
| Feature | This compound | TMRM (Tetramethylrhodamine, Methyl Ester) | JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethyl-benzimidazolylcarbocyanine iodide) | Seahorse XF Cell Mito Stress Test |
| Principle of Detection | Accumulates in mitochondria based on ΔΨm; fluorescence intensity is proportional to mitochondrial polarization.[3][4] | A monochromatic, Nernstian dye where fluorescence intensity is directly proportional to ΔΨm.[5][6] | A ratiometric dye that forms red fluorescent J-aggregates in healthy mitochondria with high ΔΨm and exists as green fluorescent monomers in the cytoplasm of apoptotic cells with low ΔΨm.[7] | Measures oxygen consumption rate (OCR) to provide a real-time, functional assessment of mitochondrial respiration.[8] |
| Primary Measurement | Fluorescence Intensity | Fluorescence Intensity | Ratio of Red to Green Fluorescence | Oxygen Consumption Rate (OCR) |
| Key Advantages | Specific for mitochondria; fluorescence is dependent on membrane potential. | Well-characterized and widely used for quantitative ΔΨm measurements; lower mitochondrial toxicity compared to TMRE. | Ratiometric measurement minimizes artifacts from dye concentration, cell number, and mitochondrial mass.[7] | Provides a multiparametric, functional readout of mitochondrial health, including basal respiration, ATP production, and spare respiratory capacity.[8] |
| Key Limitations | Limited publicly available data on photostability and quantitative performance compared to other dyes. | Susceptible to photobleaching; fluorescence intensity can be affected by mitochondrial mass and dye loading. | Complex spectral properties can make analysis challenging; less suitable for dynamic, real-time measurements. | Requires specialized instrumentation; provides an indirect measure of ΔΨm. |
| Fixability | Can be used with fixation. | Not suitable for fixation. | Not suitable for fixation. | Not applicable (live-cell assay). |
| Excitation/Emission (nm) | ~578 / 599 | ~548 / 573 | Monomers: ~514 / 529; J-aggregates: ~585 / 590 | Not applicable (label-free). |
Experimental Workflows and Signaling Pathways
To visualize the experimental processes and the underlying biological principles, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:167095-09-2 | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. antibodiesinc.com [antibodiesinc.com]
- 8. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mitochondrial Staining: MitoMark Red I vs. Alternatives
For researchers, scientists, and drug development professionals seeking to visualize and assess mitochondrial health, the choice of a fluorescent probe is critical. This guide provides an objective comparison of MitoMark Red I with two widely used alternatives, MitoTracker Red CMXRos and Tetramethylrhodamine, Ethyl Ester (TMRE), offering insights into their performance based on available experimental data.
This comparison focuses on the specificity of these dyes for mitochondria, their mechanisms of action, and key performance characteristics to aid in selecting the most appropriate tool for your research needs.
Mechanism of Action: A Tale of Two Strategies
The specificity of these fluorescent dyes for mitochondria hinges on the organelle's unique electrochemical properties, primarily the mitochondrial membrane potential (ΔΨm). In healthy, respiring cells, the mitochondrial inner membrane maintains a significant negative charge (typically -150 to -180 mV) relative to the cytoplasm.[1] This charge gradient is the primary driver for the accumulation of the cationic dyes discussed here.
-
This compound and TMRE (Tetramethylrhodamine, Ethyl Ester) are lipophilic, cationic dyes that passively cross the plasma membrane and accumulate in the mitochondria driven by the negative mitochondrial membrane potential.[1][2][3] The extent of their accumulation and, consequently, their fluorescence intensity, is directly proportional to the magnitude of the ΔΨm. A decrease in mitochondrial membrane potential, a hallmark of cellular stress and apoptosis, leads to a reduction in dye accumulation and a dimmer fluorescent signal.[3]
-
MitoTracker Red CMXRos employs a two-step mechanism. Like this compound and TMRE, it is a cell-permeant, cationic dye that initially accumulates in mitochondria due to the negative membrane potential.[4] However, MitoTracker Red CMXRos possesses a mildly thiol-reactive chloromethyl group. This group allows the dye to covalently bind to mitochondrial proteins, effectively "fixing" it within the organelle.[5] This covalent linkage means that the dye is well-retained even after cell fixation with aldehydes, a significant advantage for experiments requiring subsequent immunocytochemistry or other processing steps.[4][6]
Performance Comparison at a Glance
The selection of a mitochondrial probe often involves a trade-off between sensitivity to membrane potential, fixability, and potential artifacts. The following table summarizes the key characteristics of this compound, MitoTracker Red CMXRos, and TMRE based on available data.
| Feature | This compound | MitoTracker Red CMXRos | TMRE (Tetramethylrhodamine, Ethyl Ester) |
| Mechanism of Action | Accumulates based on ΔΨm[7][8] | Accumulates based on ΔΨm and covalently binds to mitochondrial proteins[5] | Accumulates based on ΔΨm[1][3] |
| Fixability | Reported to be retained after fixation[9] | Well-retained after aldehyde fixation[4] | Not compatible with fixation[3] |
| Excitation Maximum | ~578 nm[7][8] | ~579 nm | ~549 nm[3] |
| Emission Maximum | ~599 nm[7][8] | ~599 nm | ~575 nm[3] |
| Reported Cytotoxicity | Data not readily available | Can induce mitochondrial dysfunction at higher concentrations[10] | Generally considered to have low cytotoxicity at working concentrations[11] |
| Photostability | Data not readily available | Resistant to bleaching[5] | Prone to photobleaching upon repeated laser exposure[5] |
Experimental Protocols
Detailed and optimized protocols are crucial for reliable and reproducible results. Below are representative protocols for each dye. Note that optimal concentrations and incubation times may vary depending on the cell type and experimental conditions.
This compound Staining Protocol (Live Cells)
-
Prepare a stock solution: Prepare a stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO). It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Cell Preparation: Culture cells on a suitable imaging dish or slide.
-
Staining: Dilute the this compound stock solution in pre-warmed cell culture medium to a final working concentration (e.g., 200 nM).[9]
-
Remove the existing culture medium and add the staining solution to the cells.
-
Incubation: Incubate the cells for 30 minutes at 37°C in a CO2 incubator.[9]
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or culture medium.
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine).
MitoTracker Red CMXRos Staining Protocol (Live and Fixed Cells)
-
Prepare a 1 mM stock solution: Dissolve 50 µg of MitoTracker Red CMXRos in 94.1 µl of high-quality DMSO.[12] Store at -20°C, protected from light.
-
Cell Preparation: Seed cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Staining: Dilute the stock solution in pre-warmed cell culture medium to a final working concentration of 50-200 nM.[12]
-
Remove the culture medium and add the staining solution.
-
Incubation: Incubate for 15-45 minutes at 37°C.[12]
-
Washing: Wash the cells twice with pre-warmed PBS or culture medium.
-
(Optional) Fixation: To fix the cells, replace the medium with a 3.7% formaldehyde solution in complete medium and incubate for 15 minutes at 37°C.[6]
-
Rinse the cells several times with PBS.
-
Imaging: Image the live or fixed cells using a fluorescence microscope.
TMRE Staining Protocol (Live Cells)
-
Prepare a stock solution: Prepare a stock solution of TMRE in DMSO.
-
Cell Preparation: Plate cells in a suitable imaging vessel.
-
Staining: Dilute the TMRE stock solution in pre-warmed complete medium to a final working concentration of 20-200 nM.[2]
-
Remove the existing medium and add the TMRE staining solution.
-
Incubation: Incubate for 15-30 minutes at 37°C, protected from light.[2]
-
Washing: Remove the staining solution and replace it with pre-warmed PBS or imaging buffer.[2]
-
Imaging: Analyze the cells promptly by fluorescence microscopy.
Visualizing the Workflow and Mechanisms
To better understand the processes involved, the following diagrams illustrate the experimental workflow for mitochondrial staining and the underlying mechanisms of dye accumulation.
References
- 1. Functional Mitochondrial Staining | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Comparison of mitochondrial fluorescent dyes in stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. takara.co.kr [takara.co.kr]
- 7. Mitotracker staining - Alsford Lab [blogs.lshtm.ac.uk]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. This compound | Other Mitochondria Dyes and Probes | Tocris Bioscience [tocris.com]
- 10. benchchem.com [benchchem.com]
- 11. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MitoTracker® Red CMXRos | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to Mitochondrial Membrane Potential Probes: MitoMark Red I vs. TMRE
For Researchers, Scientists, and Drug Development Professionals
The assessment of mitochondrial membrane potential (ΔΨm) is a critical indicator of cellular health, apoptosis, and the effects of pharmacological agents. Among the arsenal of fluorescent probes available for this purpose, MitoMark Red I (also known as MitoTracker™ Red CMXRos) and Tetramethylrhodamine, Ethyl Ester (TMRE) are two prominent red-fluorescent dyes. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal probe for their specific applications.
Core Principles: Nernstian Distribution of Potentiometric Dyes
Both this compound and TMRE are lipophilic, cationic dyes that accumulate in the mitochondria of healthy, respiring cells.[1] This accumulation is driven by the significant negative mitochondrial membrane potential (typically -150 to -180 mV) established by the electron transport chain. The distribution of these positively charged dyes across the mitochondrial membrane is governed by the Nernst equation, leading to a much higher concentration within the mitochondrial matrix compared to the cytoplasm. A decrease in ΔΨm, a hallmark of mitochondrial dysfunction and early-stage apoptosis, results in a reduced accumulation of these dyes, and consequently, a decrease in fluorescence intensity.[2][3]
Quantitative Data Summary
The following tables summarize the key characteristics and performance parameters of this compound and TMRE based on available experimental data.
| Feature | This compound (MitoTracker™ Red CMXRos) | TMRE (Tetramethylrhodamine, Ethyl Ester) |
| Excitation Maximum | ~578 nm | ~549-552 nm[4] |
| Emission Maximum | ~599 nm | ~574-575 nm[4] |
| Mechanism of Action | Accumulates in mitochondria based on membrane potential; contains a mildly thiol-reactive chloromethyl group that allows it to be retained after fixation.[5][6] | Accumulates in mitochondria based on membrane potential.[2] |
| Fixability | Well-retained after formaldehyde or methanol fixation.[5][7] | Not suitable for fixation; signal is lost after fixation.[8] |
| Photostability | Subject to photobleaching, and has been reported to have higher phototoxicity upon illumination compared to TMRE.[9] | Generally considered to have low photobleaching, but can be susceptible under high-intensity illumination.[10] |
| Cytotoxicity | Can induce phototoxicity, leading to cell death upon illumination.[9] Dark cytotoxicity is low at typical working concentrations.[9] | Generally considered to have minimal cytotoxicity and does not affect cell proliferation at typical working concentrations.[11][12] |
| Quantitative Analysis | Can be used for semi-quantitative analysis of ΔΨm.[13] | Preferred for quantitative measurements of ΔΨm using the Nernst equation.[12] |
Performance Comparison
| Parameter | This compound (MitoTracker™ Red CMXRos) | TMRE (Tetramethylrhodamine, Ethyl Ester) | Supporting Evidence |
| Specificity for Mitochondria | High specificity for mitochondria in respiring cells.[14] | High specificity for mitochondria in respiring cells.[15] | Both dyes effectively label mitochondria in healthy cells due to their cationic nature and the negative mitochondrial membrane potential. |
| Sensitivity to ΔΨm Changes | Sensitive indicator of changes in mitochondrial membrane potential.[14] | Highly sensitive to changes in mitochondrial membrane potential, enabling the detection of early apoptotic events.[4][16] | Both dyes show a decrease in fluorescence upon mitochondrial depolarization induced by uncouplers like FCCP. TMRE is often highlighted for its superior sensitivity in detecting subtle changes.[4] |
| Phototoxicity | Higher phototoxicity observed upon illumination, which can lead to apoptosis.[9] | Lower phototoxicity compared to CMXRos at typical working concentrations.[9][10] | A direct comparative study showed that CMXRos induced more significant cell killing upon photoirradiation than TMRE.[9] |
| Suitability for Live-Cell Imaging | Suitable for live-cell imaging, but phototoxicity needs to be considered.[9] | Excellent for live-cell imaging due to lower phototoxicity and good photostability under controlled illumination.[10][11] | TMRE's lower phototoxicity makes it more suitable for time-lapse imaging and experiments requiring prolonged observation of live cells. |
| Suitability for Flow Cytometry | Can be used for flow cytometry to assess mitochondrial activity.[13] | Well-suited for flow cytometry to quantify changes in ΔΨm in cell populations.[17] | Both dyes are compatible with flow cytometry, but TMRE is often preferred for quantitative analysis of apoptosis. |
Experimental Protocols
Protocol 1: Staining of Adherent Cells with this compound for Fluorescence Microscopy
-
Cell Culture: Seed adherent cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Reagent Preparation: Prepare a 1 mM stock solution of this compound in high-quality anhydrous DMSO. From this, prepare a working solution of 50-200 nM in pre-warmed, serum-free cell culture medium.[18] The optimal concentration should be determined empirically for each cell type.
-
Staining: Remove the culture medium from the cells and add the pre-warmed staining solution.
-
Incubation: Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator.[18]
-
Washing: Remove the staining solution and wash the cells twice with pre-warmed culture medium.
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets (e.g., excitation ~579 nm, emission ~599 nm).
-
(Optional) Fixation: After staining, cells can be fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[19]
Protocol 2: Staining of Adherent Cells with TMRE for Fluorescence Microscopy
-
Cell Culture: Seed adherent cells on glass-bottom dishes or coverslips and culture to the desired confluency.
-
Reagent Preparation: Prepare a 1 mM stock solution of TMRE in DMSO. Dilute the stock solution in pre-warmed, serum-free culture medium to a final working concentration of 50-200 nM for microscopy.[20] The optimal concentration should be determined for each cell type to avoid artifacts.
-
Staining: Remove the culture medium and add the pre-warmed TMRE staining solution to the cells.
-
Incubation: Incubate for 15-30 minutes at 37°C in a CO2 incubator.[17]
-
Washing: Gently remove the staining solution and wash the cells twice with pre-warmed PBS or culture medium.
-
Imaging: Immediately image the cells on a fluorescence microscope equipped with appropriate filters (e.g., excitation ~549 nm, emission ~574 nm). It is crucial to minimize light exposure to prevent phototoxicity and photobleaching.
Mandatory Visualizations
Caption: Experimental workflow for measuring mitochondrial membrane potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring Mitochondrial Transmembrane Potential by TMRE Staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. antibodiesinc.com [antibodiesinc.com]
- 4. p-cresyl.com [p-cresyl.com]
- 5. korambiotech.com [korambiotech.com]
- 6. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. Flow cytometric determination of mitochondrial membrane potential changes during apoptosis of T lymphocytic and pancreatic beta cell lines: comparison of tetramethylrhodamineethylester (TMRE), chloromethyl-X-rosamine (H2-CMX-Ros) and MitoTracker Red 580 (MTR580) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chloromethyl-X-rosamine (MitoTracker Red) photosensitises mitochondria and induces apoptosis in intact human cells | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 10. benchchem.com [benchchem.com]
- 11. Mitochondrial Staining Allows Robust Elimination of Apoptotic and Damaged Cells during Cell Sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotium.com [biotium.com]
- 13. A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of MitoTracker Green and CMXrosamine to measure changes in mitochondrial membrane potentials in living cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. bdbiosciences.com [bdbiosciences.com]
- 18. MitoTracker® Red CMXRos | Cell Signaling Technology [cellsignal.com]
- 19. mdpi.com [mdpi.com]
- 20. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison: MitoMark Red I vs. JC-1 for Apoptosis Studies
For researchers, scientists, and drug development professionals, the accurate detection of apoptosis is crucial for advancing our understanding of cell death pathways and developing novel therapeutics. A key early event in apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). This guide provides an objective comparison of two fluorescent probes used to measure ΔΨm: MitoMark Red I and JC-1, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for your research needs.
The choice between a ratiometric dye like JC-1 and an intensity-based dye such as this compound depends on the specific experimental requirements, including the desired quantitative output and the instrumentation available. While JC-1 offers a clear colorimetric shift to distinguish between healthy and apoptotic cells, this compound provides a straightforward measure of mitochondrial membrane potential through changes in fluorescence intensity.
Mechanism of Action
This compound is a cationic, red fluorescent dye that accumulates in the mitochondria of healthy cells in a manner dependent on the mitochondrial membrane potential. In healthy cells with a high ΔΨm, the dye is sequestered in the mitochondria, resulting in a bright red fluorescence. Upon the loss of ΔΨm during apoptosis, the dye is no longer retained in the mitochondria, leading to a decrease in fluorescence intensity.
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is a ratiometric cationic dye that exhibits a potential-dependent accumulation in mitochondria.[1] In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence.[2] Conversely, in apoptotic cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence.[2] The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential.[2]
Data Presentation: Quantitative Comparison
While direct head-to-head studies with extensive quantitative data are limited, the following table summarizes the key characteristics and performance aspects of this compound and JC-1 based on available information.
| Feature | This compound | JC-1 |
| Principle | Intensity-based | Ratiometric |
| Fluorescence in Healthy Cells | High Red Fluorescence | Red Fluorescence (J-aggregates) |
| Fluorescence in Apoptotic Cells | Decreased Red Fluorescence | Green Fluorescence (Monomers) |
| Excitation/Emission (nm) | ~578 / 599[3] | Monomer: ~485 / 535; J-aggregates: ~540 / 590[2] |
| Quantitative Analysis | Measurement of fluorescence intensity | Ratio of red to green fluorescence |
| Photostability | Data not readily available | Can be susceptible to photobleaching[4] |
| Advantages | Simple, single-color analysis | Ratiometric measurement minimizes artifacts from dye concentration and cell number variations; clear distinction between healthy and apoptotic populations.[1] |
| Disadvantages | Intensity changes can be influenced by factors other than ΔΨm (e.g., mitochondrial mass) | Requires dual-channel detection; can be prone to precipitation in aqueous solutions.[2] |
Experimental Protocols
This compound Staining Protocol for Fluorescence Microscopy
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Preparation: Plate cells on glass coverslips or in glass-bottom dishes and culture overnight.
-
Induction of Apoptosis: Treat cells with the desired apoptotic stimulus. Include a vehicle-treated control group.
-
Staining:
-
Washing:
-
Remove the staining solution and wash the cells twice with pre-warmed HBSS.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope with appropriate filters for red fluorescence (Excitation/Emission: ~578/599 nm).
-
Apoptotic cells will exhibit a significant reduction in red fluorescence intensity compared to healthy control cells.
-
JC-1 Staining Protocol for Flow Cytometry
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Preparation:
-
Induce apoptosis in your cell population using the desired treatment. Include both positive (e.g., treated with a known apoptosis inducer like staurosporine) and negative (vehicle-treated) controls.
-
Harvest and wash the cells once with Phosphate-Buffered Saline (PBS).
-
Resuspend the cells in pre-warmed culture medium or a suitable buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
-
Staining:
-
Prepare a fresh working solution of JC-1 at a final concentration of 1 to 10 µM.[6]
-
Add the JC-1 staining solution to the cell suspension.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Centrifuge the cells at 400 x g for 5 minutes.
-
Discard the supernatant and wash the cells once with 2 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
-
Analysis:
-
Resuspend the cell pellet in 500 µL of PBS.
-
Analyze the cells immediately by flow cytometry.
-
Detect green fluorescence (JC-1 monomers) in the FITC channel and red fluorescence (J-aggregates) in the PE channel. Healthy cells will show high red and low green fluorescence, while apoptotic cells will exhibit a shift to high green and low red fluorescence.
-
Mandatory Visualization
References
- 1. Comprehensive analysis of cellular metrics: From proliferation to mitochondrial membrane potential and cell death in a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Comparison of JC-1 and MitoTracker probes for mitochondrial viability assessment in stored canine platelet concentrates: A flow cytometry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fccf.cdn.mskcc.org [fccf.cdn.mskcc.org]
Unveiling the Advantages of MitoMark Red I for Mitochondrial Analysis
In the dynamic field of cellular research, the accurate assessment of mitochondrial health is paramount. Scientists and drug development professionals require robust tools to investigate mitochondrial function, morphology, and membrane potential. Among the plethora of available fluorescent probes, MitoMark Red I has emerged as a noteworthy contender. This guide provides an in-depth comparison of this compound with other commonly used mitochondrial probes, supported by experimental data and detailed protocols, to assist researchers in making informed decisions for their specific applications.
Key Performance Attributes of Mitochondrial Probes
The selection of an appropriate mitochondrial probe hinges on several critical performance characteristics. These include photostability, retention within the mitochondria after fixation for immunocytochemistry, and the sensitivity of the fluorescent signal to changes in mitochondrial membrane potential (ΔΨm).
This compound is a red fluorescent dye that accumulates in the mitochondria of living cells in a manner dependent on the mitochondrial membrane potential.[1][2] Its fluorescence can be readily visualized using a fluorescence microscope.
Other widely utilized mitochondrial probes include:
-
MitoTracker Red CMXRos : A popular probe that also accumulates in mitochondria based on membrane potential and is well-retained after fixation due to its mild thiol-reactive chloromethyl moiety.[3][4]
-
Tetramethylrhodamine, Methyl Ester (TMRM) : A cell-permeant, cationic dye that is extensively used for quantitative measurements of ΔΨm. However, it is generally not well-retained after fixation.[5]
-
JC-1 : A ratiometric dye that forms J-aggregates with red fluorescence in healthy mitochondria with high ΔΨm and exists as green fluorescent monomers in the cytoplasm and in mitochondria with low ΔΨm. This ratiometric property allows for a more qualitative assessment of membrane potential changes.[6]
Comparative Performance Analysis
While direct, side-by-side quantitative comparisons of this compound with all other probes are not extensively published, we can infer its advantages based on its chemical properties and available data for similar dyes.
| Feature | This compound | MitoTracker Red CMXRos | TMRM | JC-1 |
| Excitation Max (nm) | ~578[1] | ~579[4] | ~548 | Monomer: ~514, J-aggregate: ~585 |
| Emission Max (nm) | ~599[1] | ~599[4] | ~573 | Monomer: ~529, J-aggregate: ~590 |
| Fixability | Yes | Yes[4] | No[5] | No |
| ΔΨm Dependence | Yes[1] | Yes | Yes[5] | Yes (Ratiometric) |
| Photostability | Data not explicitly found in searches. | Generally considered photostable.[7] | Moderate photostability, can be prone to phototoxicity. | Prone to photobleaching, especially the J-aggregates.[6] |
| Retention after Fixation | Good (Implied by fixability) | Excellent[7] | Poor[5] | Poor |
| Signal Linearity with ΔΨm | Data not explicitly found in searches. | Fluorescence intensity can be influenced by factors other than ΔΨm.[6] | Good, often used for quantitative measurements.[5] | Ratiometric, less suitable for precise quantification of ΔΨm. |
Inferred Advantages of this compound
Based on the available information, this compound offers a compelling combination of features:
-
Excellent Retention After Fixation : Like MitoTracker Red CMXRos, this compound is fixable, making it highly suitable for experiments that involve subsequent immunocytochemistry or other multiplexing applications where cell preservation is crucial. This is a significant advantage over non-fixable dyes like TMRM and JC-1.
-
Sensitivity to Mitochondrial Membrane Potential : The fluorescence intensity of this compound is dependent on ΔΨm, allowing for the assessment of mitochondrial health and function.[1]
-
Favorable Spectral Properties : With excitation and emission maxima in the red spectrum, this compound is compatible with multicolor imaging experiments, minimizing spectral overlap with commonly used green fluorescent probes like GFP.
Experimental Protocols
To facilitate the rigorous evaluation of mitochondrial probes, detailed experimental protocols are essential.
Protocol 1: Staining of Mitochondria in Live Cells with this compound
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Live cells in culture
-
37°C incubator
Procedure:
-
Prepare a 1-5 mM stock solution of this compound in high-quality DMSO.
-
On the day of the experiment, dilute the stock solution in pre-warmed HBSS to a final working concentration of 200 nM.
-
Remove the culture medium from the cells and wash once with pre-warmed HBSS.
-
Add the this compound working solution to the cells.
-
Incubate the cells for 30 minutes at 37°C.
-
Wash the cells twice with pre-warmed HBSS.
-
Image the cells using a fluorescence microscope with appropriate filter sets for red fluorescence.
Protocol 2: Fixation and Permeabilization of Cells Stained with this compound
Materials:
-
Stained cells from Protocol 1
-
10% Formalin
-
Phosphate-buffered saline (PBS)
-
Antibody diluent (1X PBS, 0.3% Triton X-100, 1% Normal Donkey Serum, 1% BSA, 0.01% NaN3)
Procedure:
-
Following the staining protocol, add an equal volume of 10% formalin to the HBSS and this compound solution on the cells.
-
Incubate for 20 minutes at room temperature.
-
Remove the fixation solution and wash the cells twice with PBS.
-
Add the antibody diluent to permeabilize the cells and incubate for 30 minutes at room temperature.
-
Proceed with immunocytochemical staining or other downstream applications.
Protocol 3: Comparative Analysis of Photostability
Materials:
-
Cells stained with this compound, MitoTracker Red CMXRos, and TMRM (prepared as per respective protocols)
-
Confocal laser scanning microscope
Procedure:
-
Mount the stained cells on the confocal microscope.
-
Select a region of interest (ROI) containing several well-stained cells for each probe.
-
Set the imaging parameters (laser power, gain, pinhole, scan speed) to obtain a good signal-to-noise ratio without saturating the detector. Keep these parameters constant for all probes.
-
Acquire a time-lapse series of images of the ROI at a defined interval (e.g., every 10 seconds) for a set duration (e.g., 5 minutes) with continuous laser scanning.
-
Quantify the mean fluorescence intensity within the mitochondrial regions of the ROI at each time point using image analysis software (e.g., ImageJ/Fiji).
-
Correct for background fluorescence.
-
Normalize the fluorescence intensity at each time point to the initial fluorescence intensity to generate photobleaching curves.[8]
Visualizing Experimental Workflows
Clear and concise visualization of experimental workflows is crucial for reproducibility and understanding.
Caption: Workflow for comparing mitochondrial probes.
This workflow outlines the key steps for a comprehensive comparison of mitochondrial probes, from initial cell preparation and staining to live-cell and post-fixation analysis.
Signaling Pathway Involvement
Mitochondrial probes are instrumental in studying various signaling pathways where mitochondrial health is a key determinant, such as apoptosis. The mitochondrial membrane potential is a critical indicator of the intrinsic apoptotic pathway.
Caption: Intrinsic apoptosis pathway and ΔΨm.
This diagram illustrates the central role of the loss of mitochondrial membrane potential (ΔΨm) in the intrinsic apoptotic pathway, a change that can be monitored using probes like this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. MitoTracker® Red CMXRos | Cell Signaling Technology [cellsignal.com]
- 5. The Combination of Paraformaldehyde and Glutaraldehyde Is a Potential Fixative for Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of mitochondrial fluorescent dyes in stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison: MitoMark Red I vs. Immunofluorescence for Mitochondrial Staining
For researchers in cellular biology and drug development, accurate visualization of mitochondria is paramount to understanding cellular health, metabolism, and disease. Two prominent techniques for mitochondrial staining are the use of fluorescent dyes like MitoMark Red I and the well-established method of immunofluorescence (IF). This guide provides an objective comparison of these two methods, offering experimental data, detailed protocols, and visual aids to help researchers make an informed decision for their specific experimental needs.
At a Glance: Key Differences and Performance Metrics
This compound is a fluorescent dye that selectively accumulates in mitochondria of live cells, with its intensity being dependent on the mitochondrial membrane potential.[1][2][3] In contrast, immunofluorescence utilizes specific primary antibodies to target mitochondrial proteins, followed by fluorescently labeled secondary antibodies for visualization. This fundamental difference in their mechanism of action dictates their respective advantages and limitations.
Here is a summary of key performance indicators for both methods:
| Feature | This compound | Immunofluorescence (e.g., anti-TOMM20) |
| Principle | Accumulates in active mitochondria based on membrane potential. | Antibody-based detection of specific mitochondrial proteins. |
| Cell Viability | Primarily for live cells, though fixable.[1] | Fixed and permeabilized cells. |
| Protocol Time | ~30-60 minutes. | 4 hours to overnight. |
| Specificity | Specific to mitochondria with an active membrane potential.[1] | Highly specific to the target protein (e.g., outer mitochondrial membrane). |
| Multiplexing | Possible with other fluorescent probes, but spectral overlap must be considered. | Easily multiplexed with antibodies from different host species. |
| Signal Interpretation | Signal intensity correlates with mitochondrial activity. | Signal presence indicates the location of the target protein. |
| Fixation Compatibility | Can be fixed post-staining, but signal may be affected.[4] | Requires fixation and permeabilization. |
Delving into the Mechanisms
The distinct staining patterns of this compound and immunofluorescence arise from their different labeling strategies. This compound provides a dynamic snapshot of mitochondrial function, while immunofluorescence offers a more structural localization of mitochondrial components.
Experimental Protocols
To ensure a fair comparison, the following protocols outline the steps for staining HeLa cells with this compound and for performing immunofluorescence using an antibody against the mitochondrial outer membrane protein TOMM20.
This compound Staining Protocol (Live Cells)
-
Cell Preparation: Seed HeLa cells on glass coverslips in a 24-well plate and culture to 70-80% confluency.
-
Reagent Preparation: Prepare a 200 nM working solution of this compound in pre-warmed Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.[1]
-
Staining: Aspirate the culture medium and wash the cells once with pre-warmed HBSS. Add the this compound working solution to the cells.
-
Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.[1]
-
Washing: Aspirate the staining solution and wash the cells twice with pre-warmed HBSS.
-
Imaging: Mount the coverslips on a slide with a drop of mounting medium and image immediately using a fluorescence microscope with appropriate filters (Excitation/Emission: ~578/599 nm).[1]
Immunofluorescence Protocol for Mitochondrial Staining (Fixed Cells)
-
Cell Preparation: Seed HeLa cells on glass coverslips in a 24-well plate and culture to 70-80% confluency.
-
Fixation: Aspirate the culture medium and wash the cells with Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody (e.g., anti-TOMM20) in the blocking buffer according to the manufacturer's instructions. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.[5]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining and Mounting: If desired, counterstain the nuclei with DAPI. Mount the coverslips on a slide with an antifade mounting medium.[5]
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Comparative Experimental Workflow
The workflows for this compound and immunofluorescence differ significantly in terms of time and complexity. The following diagram illustrates the key steps and decision points in a comparative experiment.
References
A Comparative Guide to MitoMark Red I for Mitochondrial Staining
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of MitoMark Red I, a widely used fluorescent dye for the visualization and analysis of mitochondria in living cells. We will delve into its performance characteristics, compare it with relevant alternatives, and provide detailed experimental protocols to empower your research.
Performance Characteristics at a Glance
This compound, also known as MitoTracker Red CMXRos, is a cell-permeant, red-fluorescent dye that selectively accumulates in mitochondria. Its fluorescence intensity is dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health and function.
| Property | This compound / MitoTracker Red CMXRos | Alternative: MitoTracker Green FM | Alternative: JC-1 |
| Excitation Maximum (nm) | ~578[1][2] | ~490 | Monomer: ~514, J-aggregate: ~585 |
| Emission Maximum (nm) | ~599[1][2] | ~516 | Monomer: ~529, J-aggregate: ~590 |
| Fluorescence Quantum Yield | 0.91[1] | Not specified | Not specified |
| Photostability | More photostable than Rhodamine 123.[3] | Substantially more photostable than Rhodamine 123. | Prone to photobleaching, especially in J-aggregate form. |
| Dependence on Membrane Potential | Yes[4][5][6][7] | No (in some cell types) | Yes (ratiometric) |
| Fixability | Yes, well-retained after aldehyde fixation.[7] | Not well-retained after fixation. | Not ideal for fixation. |
| Cytotoxicity | Can exhibit phototoxicity upon illumination.[8] Dark cytotoxicity is low at typical working concentrations. | Generally low cytotoxicity. | Can be cytotoxic at higher concentrations. |
| Mechanism of Retention | Covalent binding to thiol groups of mitochondrial proteins.[7] | Accumulates in mitochondria regardless of membrane potential in some cells. | Forms J-aggregates in healthy mitochondria with high membrane potential. |
In-Depth Comparison with Alternatives
This compound (MitoTracker Red CMXRos): This dye is a robust choice for many applications due to its high fluorescence quantum yield and good retention after fixation.[1][7] Its dependence on mitochondrial membrane potential allows for the assessment of mitochondrial health. However, researchers should be aware of its potential for phototoxicity, where illumination can induce cellular damage.[8]
MitoTracker Green FM: In contrast to this compound, MitoTracker Green FM accumulates in mitochondria largely independent of membrane potential in certain cell types. This makes it suitable for tracking mitochondrial mass and morphology without being confounded by changes in mitochondrial activity. It is also noted for its high photostability. A significant drawback is its poor retention after cell fixation.
JC-1: This dye is unique in its ability to exhibit a fluorescence emission shift from green (~529 nm) to red (~590 nm) as it forms J-aggregates in mitochondria with high membrane potential. This ratiometric behavior provides a more quantitative measure of mitochondrial polarization. However, JC-1 is known to be susceptible to photobleaching, which can complicate long-term imaging studies.
Experimental Protocols
General Guidelines for Staining with this compound
The optimal staining concentration and incubation time can vary depending on the cell type and experimental conditions. It is recommended to perform a titration to determine the optimal concentration for your specific application, typically in the range of 50-200 nM.[9] Overloading cells with the dye can lead to artifacts and non-specific staining.
Staining Protocol for HeLa Cells
This protocol is adapted from manufacturer's recommendations and published studies.
Materials:
-
This compound (MitoTracker Red CMXRos)
-
Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or appropriate cell culture medium
-
Formaldehyde (for fixation)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
Procedure:
-
Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Culture HeLa cells on coverslips or in imaging dishes to the desired confluency.
-
Prepare the staining solution by diluting the stock solution to a final working concentration of 200 nM in pre-warmed HBSS or serum-free medium.[4]
-
Remove the culture medium from the cells and wash once with pre-warmed HBSS.
-
Add the staining solution to the cells and incubate for 30 minutes at 37°C.[4]
-
(Optional: Fixation)
-
Remove the staining solution and wash the cells with pre-warmed HBSS.
-
Add a freshly prepared 4% formaldehyde solution in PBS and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
(Optional: Permeabilization)
-
If co-staining with antibodies, permeabilize the cells with a suitable buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Image the cells using a fluorescence microscope with appropriate filters for red fluorescence (Excitation/Emission: ~578/599 nm).
Staining Protocol for Fibroblasts
Procedure:
-
Seed fibroblasts on coverslips in a 24-well plate.
-
Prepare a working solution of 100-500 nM this compound in serum-free medium.
-
Incubate the cells with the staining solution for 15-45 minutes at 37°C.
-
Wash the cells with fresh, pre-warmed medium.
-
Fix the cells with 4% formaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS before imaging.
Staining Protocol for Neurons
Procedure:
-
Culture primary neurons or neuronal cell lines on appropriate substrates.
-
Prepare a working solution of 100 nM this compound in the appropriate culture medium.
-
Incubate the cells for 45 minutes at 37°C.
-
Wash the cells once with warm media.
-
Image the live cells or proceed with fixation as described in the general protocol.
Visualizing the Workflow and Mechanism
To better understand the application and underlying principles of this compound, the following diagrams illustrate the experimental workflow and its mechanism of action.
Caption: A generalized workflow for staining mitochondria in cultured cells using this compound.
Caption: A diagram illustrating the mechanism of action of this compound.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Spectral characteristics of the MitoTracker probes—Table 12.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. biocompare.com [biocompare.com]
- 5. Bright red-emitting highly reliable styryl probe with large Stokes shift for visualizing mitochondria in live cells under wash-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. Flow cytometric readout based on Mitotracker Red CMXRos staining of live asexual blood stage malarial parasites reliably assesses antibody dependent cellular inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of MitoTracker Green and CMXrosamine to measure changes in mitochondrial membrane potentials in living cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MitoTracker® Red CMXRos | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of Fixable Mitochondrial Dyes for Cellular Imaging
For researchers in cell biology, drug discovery, and related fields, the accurate visualization of mitochondria is crucial for understanding cellular health, metabolism, and apoptosis. While live-cell imaging of mitochondria is well-established, many experimental workflows require cell fixation for downstream applications such as immunofluorescence or long-term storage. This necessitates the use of fixable mitochondrial dyes that can covalently bind to mitochondrial components, ensuring the fluorescent signal is retained after fixation and permeabilization procedures. This guide provides a comparative analysis of three popular fixable mitochondrial dyes: MitoTracker Red CMXRos, MitoView™ Fix 640, and MitoBrilliant™ 646, to aid researchers in selecting the optimal dye for their experimental needs.
Mechanism of Action: Covalent Bonding for Signal Retention
Unlike dyes that accumulate in mitochondria based solely on membrane potential and are lost upon fixation, fixable mitochondrial dyes possess a reactive group that forms a covalent bond with mitochondrial proteins. For instance, MitoTracker Red CMXRos contains a mildly thiol-reactive chloromethyl group that binds to proteins within the mitochondrial matrix.[1] This covalent linkage ensures that the dye is not washed out during the harsh steps of fixation and permeabilization, allowing for the subsequent analysis of mitochondrial morphology in fixed cells.[1][2] Similarly, MitoView™ Fix 640 has a reactive group that covalently attaches to proteins inside the mitochondria, leading to excellent signal retention after fixation with paraformaldehyde (PFA) or methanol.[3][4][5] The MitoBrilliant™ series, which utilizes the bright and photostable Janelia Fluor® dye technology, also includes a fixable version, MitoBrilliant™ 646, designed for clear staining in both live and fixed cells.[6][7]
Quantitative Comparison of Fixable Mitochondrial Dyes
The selection of a fluorescent dye is often guided by its photophysical properties and performance in specific applications. The following table summarizes the key quantitative and qualitative parameters for MitoTracker Red CMXRos, MitoView™ Fix 640, and MitoBrilliant™ 646.
| Feature | MitoTracker Red CMXRos | MitoView™ Fix 640 | MitoBrilliant™ 646 |
| Excitation Max (nm) | ~579 | ~648[4][5] | ~655[6][7] |
| Emission Max (nm) | ~599 | ~670[4][5] | ~668[6][7] |
| Quantum Yield | 0.91[8] | Not Reported | Not Reported |
| Extinction Coefficient (M⁻¹cm⁻¹) | Not Reported | Not Reported | 125,000[6][7] |
| Photostability | More photostable than Rhodamine 123.[2][9] | Described as bright and photostable.[3][4][5][10] | Utilizes photostable Janelia Fluor® technology.[6][7] |
| Signal Retention after Fixation | ~48% with glutaraldehyde fixation.[11] | Well-retained after PFA or methanol fixation.[3][4][5][10] | Retained after PFA fixation with high resolution.[12] |
| Mitochondrial Membrane Potential Dependence | Accumulation is dependent on mitochondrial membrane potential. | Initial accumulation is dependent on mitochondrial membrane potential.[4] | Initial accumulation is dependent on mitochondrial membrane potential, but retention is independent.[12][13] |
| Fixability | Yes (Formaldehyde or Methanol)[1] | Yes (PFA or Methanol)[4] | Yes (PFA or Acetone-Methanol)[6] |
Signaling Pathways and Experimental Workflow
The general workflow for using fixable mitochondrial dyes involves staining live cells, followed by fixation, permeabilization (if required for subsequent antibody staining), and imaging. The initial accumulation of these dyes within the mitochondria is driven by the mitochondrial membrane potential. Once inside, the reactive group on the dye forms a covalent bond with mitochondrial proteins, anchoring the dye in place.
Workflow for staining with fixable mitochondrial dyes.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are general protocols for staining with fixable mitochondrial dyes, which should be optimized for specific cell types and experimental conditions.
General Stock Solution Preparation
-
Dissolve the lyophilized dye in high-quality, anhydrous dimethyl sulfoxide (DMSO) to make a 1 mM stock solution.
-
Aliquot the stock solution into single-use vials and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Staining Protocol for Adherent Cells
-
Culture cells on coverslips or in imaging-appropriate plates to the desired confluency.
-
Prepare a working solution of the fixable mitochondrial dye in pre-warmed (37°C) complete cell culture medium. The optimal concentration typically ranges from 50 nM to 500 nM and should be determined experimentally.[14]
-
Remove the culture medium from the cells and add the dye-containing medium.
-
Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator, protected from light.[14]
-
Remove the staining solution and wash the cells once or twice with pre-warmed, fresh culture medium.
Fixation and Permeabilization
Formaldehyde Fixation:
-
After staining and washing, add a freshly prepared 3.7-4% paraformaldehyde (PFA) solution in PBS to the cells.
-
Incubate for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
For subsequent immunostaining, permeabilize the cells with a solution of 0.1-0.2% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS before proceeding with antibody incubation.
Methanol Fixation:
-
After staining and washing, add ice-cold methanol to the cells.
-
Incubate for 10-15 minutes at -20°C.
-
Wash the cells three times with PBS. Methanol fixation also permeabilizes the cells, so a separate permeabilization step is usually not required.
Imaging
Mount the coverslips with an appropriate mounting medium containing an anti-fade reagent. Image the cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen dye.
Concluding Remarks
The choice of a fixable mitochondrial dye depends on the specific requirements of the experiment, including the instrumentation available, the need for multiplexing with other fluorophores, and the desired balance between signal brightness, photostability, and retention after fixation. MitoTracker Red CMXRos is a well-established dye with a high quantum yield.[8] MitoView™ Fix 640 is presented as a bright and photostable option with good retention after both PFA and methanol fixation.[4][5] MitoBrilliant™ 646, leveraging the Janelia Fluor® technology, promises high performance in terms of brightness and photostability, making it suitable for demanding imaging applications like super-resolution microscopy.[6][7] Researchers are encouraged to consult the specific product literature and perform pilot experiments to determine the optimal dye and staining conditions for their particular cell type and experimental setup.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of mitochondrial morphology and function with novel fixable fluorescent stains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. maxanim.com [maxanim.com]
- 4. biotium.com [biotium.com]
- 5. genetargetsolutionsshop.com.au [genetargetsolutionsshop.com.au]
- 6. MitoBrilliant™ 646 | MitoBrilliant™ Dyes | Tocris Bioscience [tocris.com]
- 7. rndsystems.com [rndsystems.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. researchgate.net [researchgate.net]
- 10. selectscience.net [selectscience.net]
- 11. pnas.org [pnas.org]
- 12. resources.bio-techne.com [resources.bio-techne.com]
- 13. MitoBrilliant™ Protocol [tocris.com]
- 14. biopioneer.com.tw [biopioneer.com.tw]
A Comparative Guide to Mitochondrial Staining: MitoMark Red I vs. Alternatives
For researchers, scientists, and drug development professionals, the accurate assessment of mitochondrial function and morphology is crucial. This guide provides an objective comparison of MitoMark Red I and a popular alternative, MitoTracker Red CMXRos, for live-cell mitochondrial staining. The information presented is based on publicly available experimental data and product specifications.
Performance Characteristics at a Glance
The selection of a mitochondrial dye depends on various factors, including the cell type, experimental goals, and imaging setup. Below is a summary of the key characteristics of this compound and MitoTracker Red CMXRos.
| Feature | This compound | MitoTracker Red CMXRos |
| Excitation Maximum | ~578 nm[1] | ~579 nm |
| Emission Maximum | ~599 nm[1] | ~599 nm |
| Mechanism of Action | Accumulates in mitochondria based on membrane potential.[1] | Accumulates in mitochondria based on membrane potential and covalently binds to thiol groups of mitochondrial proteins.[2] |
| Cell Permeability | Yes | Yes |
| Fixability | Yes | Yes |
| Reported Photostability | Data not readily available in comparative studies. | Resistant to bleaching.[2] |
| Potential for Cytotoxicity | Data not readily available in comparative studies. | Can be phototoxic, especially at higher concentrations and with prolonged light exposure.[3] |
| Signal Dependency | Primarily dependent on mitochondrial membrane potential.[1] | Fluorescence intensity is influenced by both mitochondrial membrane potential and covalent binding, which may complicate direct potential measurements.[2] |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are representative protocols for staining various cell lines with this compound and MitoTracker Red CMXRos.
This compound Staining Protocol
HeLa Cells
-
Prepare Staining Solution: Dilute the this compound stock solution in Hanks' Balanced Salt Solution (HBSS) to a final working concentration of 200 nM.
-
Cell Staining: Apply the staining solution to live HeLa cells.
-
Incubation: Incubate the cells for 30 minutes at 37°C.
-
Fixation (Optional): Add an equal volume of 10% formalin to the staining solution and incubate for 20 minutes at room temperature.
-
Permeabilization (Optional, post-fixation): Permeabilize the cells with an antibody diluent containing 1X PBS, 0.3% Triton X-100, 1% NDS, 1% BSA, and 0.01% NaN3 for 30 minutes at room temperature.
-
Mounting: Mount the cells with a DAPI-containing mounting medium.
MitoTracker Red CMXRos Staining Protocols
Fibroblasts [4]
-
Prepare Staining Solution: Add 0.3 µL/mL of MitoTracker® Red CMXRos to FBS-free DMEM.
-
Cell Staining: Add the staining solution to the fibroblasts.
-
Incubation: Incubate for 30 minutes.
-
Wash: Wash the cells twice with 1X PBS.
-
Fixation (Optional): Fix the cells for 15 minutes in the dark with warm 4% formaldehyde.
-
Wash: Wash the cells twice with 1X PBS for 5 minutes each.
Jurkat Cells (Suspension)
-
Cell Preparation: Centrifuge Jurkat cells to obtain a pellet and resuspend gently in pre-warmed (37°C) RPMI medium.
-
Prepare Staining Solution: Prepare the desired concentration of the mitochondrial dye in the appropriate medium.
-
Incubation: Incubate the cells for 15-45 minutes under appropriate growth conditions.
-
Wash: Re-pellet the cells by centrifugation and resuspend in fresh pre-warmed medium.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptual understanding of the experimental processes and the underlying biological principles, the following diagrams are provided.
Caption: A generalized workflow for staining mitochondria in live cells.
Caption: Principle of mitochondrial membrane potential-dependent dye accumulation.
References
MitoMark Red I: A Comparative Analysis of Photostability for Mitochondrial Imaging
For researchers, scientists, and drug development professionals, the selection of fluorescent probes for live-cell imaging is a critical decision that directly impacts experimental outcomes. Among the myriad of available dyes, red fluorescent probes are highly valued for their spectral separation from common green fluorophores and reduced phototoxicity. This guide provides a comparative assessment of the photostability of MitoMark Red I against other commonly used red fluorescent mitochondrial dyes, supported by available data and a detailed experimental protocol for independent evaluation.
This compound, which is chemically identical to MitoTracker® Red CMXRos, is a widely utilized fluorescent dye that selectively accumulates in the mitochondria of live cells. Its fluorescence is dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health and function. A key performance characteristic of any fluorescent probe for longitudinal studies is its photostability – the ability to resist photochemical degradation upon exposure to excitation light. High photostability is crucial for time-lapse imaging and quantitative analysis, as it ensures a stable and reliable signal throughout the experiment.
Quantitative Comparison of Photostability
Direct, side-by-side quantitative data on the photostability of this compound (MitoTracker® Red CMXRos) against other red fluorescent mitochondrial dyes under identical conditions is limited in published literature. However, based on available studies, a qualitative and semi-quantitative comparison can be made.
| Dye Name | Chemical Identity/Class | Photostability Profile | Quantitative Data (if available) |
| This compound | Rosamine | Generally considered to have good photostability and is well-retained after fixation.[1][2] | Specific photobleaching half-life or quantum yield data from direct comparative studies is not readily available. However, studies have shown it to be more resistant to bleaching than dyes like JC-1.[1][2] |
| MitoTracker® Red CMXRos | Rosamine | Chemically identical to this compound, thus sharing its photostability characteristics. It is known to be more photostable than rhodamine 123. | In one study, repetitive imaging using confocal laser scanning microscopy showed a higher initial increase in signal intensity for CMXRos compared to TMRM, which may be indicative of complex photophysics rather than simple bleaching.[1] |
| TMRM (Tetramethylrhodamine, Methyl Ester) | Rhodamine | Exhibits moderate photostability. It is known to be susceptible to photobleaching, which can be a limiting factor in long-term imaging experiments.[3] | The slope of relative signal intensity upon repetitive imaging using CLSM was found to be lower for TMRM (-0.03) compared to CMXRos (0.16), suggesting TMRM is less prone to photo-induced increases in fluorescence but may still photobleach over time.[1] |
| MitoTracker® Deep Red FM | Carbocyanine | Generally exhibits good photostability, suitable for longer imaging sessions. | No specific quantitative data from direct comparisons with this compound was found in the provided search results. |
Note: The photostability of a fluorescent dye can be influenced by various factors, including the intensity and wavelength of the excitation light, the duration of exposure, the cellular environment, and the imaging modality used. Therefore, for the most accurate comparison, it is recommended to evaluate the dyes under the specific experimental conditions of your application.
Experimental Protocol for Assessing Photostability
To enable researchers to directly compare the photostability of this compound with other red fluorescent mitochondrial dyes in their own laboratory setting, the following detailed protocol is provided.
Objective: To quantify and compare the photobleaching rates of different red fluorescent mitochondrial dyes in live cells.
Materials:
-
Live cells cultured on glass-bottom imaging dishes or coverslips
-
This compound and other red fluorescent mitochondrial dyes to be tested (e.g., TMRM, MitoTracker® Deep Red FM)
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
Confocal or epifluorescence microscope equipped with a suitable laser line or filter set for red fluorescence (e.g., 561 nm or TRITC filter) and a sensitive camera
-
Image analysis software (e.g., ImageJ/Fiji)
Methodology:
-
Cell Preparation and Staining:
-
Plate cells at an appropriate density on imaging dishes or coverslips and allow them to adhere overnight.
-
Prepare working solutions of each mitochondrial dye in pre-warmed cell culture medium according to the manufacturer's instructions. Typical concentrations range from 25 nM to 500 nM.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Incubate the cells with the dye-containing medium for 15-45 minutes at 37°C, protected from light.[4]
-
After incubation, wash the cells twice with pre-warmed PBS to remove any unbound dye.
-
Add fresh, pre-warmed culture medium to the cells for imaging.
-
-
Microscope Setup and Image Acquisition:
-
Turn on the microscope and allow the light source to stabilize.
-
Select the appropriate objective lens (e.g., 60x or 100x oil immersion).
-
Set the excitation and emission wavelengths/filters appropriate for the red fluorescent dyes.
-
Adjust the laser power/light intensity and camera settings (e.g., exposure time, gain) to obtain a good signal-to-noise ratio without saturating the detector. Crucially, these settings must be kept constant for all dyes being compared.
-
Identify a region of interest (ROI) containing healthy cells with clearly stained mitochondria.
-
-
Photobleaching Experiment:
-
Acquire a time-lapse series of images of the ROI.
-
Continuously illuminate the ROI with the excitation light.
-
Capture images at regular intervals (e.g., every 5-10 seconds) for a total duration sufficient to observe significant photobleaching (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Open the time-lapse image series in image analysis software.
-
Define ROIs around individual mitochondria or clusters of mitochondria within the cells.
-
Measure the mean fluorescence intensity within each ROI for every time point.
-
Measure the background fluorescence from a region without cells and subtract it from the mitochondrial ROI intensities.
-
Normalize the background-corrected fluorescence intensity at each time point to the initial fluorescence intensity (at time t=0).
-
Plot the normalized fluorescence intensity as a function of time for each dye.
-
To quantify photostability, calculate the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. Alternatively, fit the decay curve to an exponential function to determine the photobleaching rate constant.
-
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the experimental process and the underlying biological context, the following diagrams are provided.
References
A Researcher's Guide to Mitochondrial Imaging: A Cost-Benefit Analysis of MitoMark Red I and Alternatives
For researchers, scientists, and professionals in drug development, the accurate visualization and analysis of mitochondria are crucial for understanding cellular health, metabolism, and the effects of novel therapeutics. The selection of an appropriate fluorescent dye for mitochondrial imaging is a critical decision, balancing performance with experimental feasibility. This guide provides a comprehensive cost-benefit analysis of MitoMark Red I, directly comparing its performance with common alternatives such as MitoTracker Red CMXRos, Tetramethylrhodamine, Methyl Ester (TMRM), and Tetramethylrhodamine, Ethyl Ester (TMRE).
This compound is chemically identical to MitoTracker Red CMXRos, a popular dye for mitochondrial staining.[1][2][3][4] This guide will, therefore, treat them as the same entity and compare them against the potentiometric dyes TMRM and TMRE. The core of this analysis rests on a detailed examination of their photostability, toxicity, and signal-to-noise ratio, supported by experimental data and detailed protocols.
Quantitative Performance Comparison
The selection of a mitochondrial dye is often a trade-off between the need for a fixable probe and the desire for a sensitive indicator of mitochondrial membrane potential. The following table summarizes the key characteristics of this compound (MitoTracker Red CMXRos), TMRM, and TMRE based on available data. It is important to note that direct, side-by-side quantitative comparisons in a single study are limited, and thus the presented data is a synthesis from multiple sources.
| Feature | This compound (MitoTracker Red CMXRos) | TMRM (Tetramethylrhodamine, Methyl Ester) | TMRE (Tetramethylrhodamine, Ethyl Ester) |
| Excitation Max. | 579 nm | 548 nm | 549 nm |
| Emission Max. | 599 nm | 573 nm | 575 nm |
| Fixability | Well-retained after fixation | Not well-retained after fixation | Not well-retained after fixation |
| Dependence on ΔΨm | Initial accumulation is dependent, but staining is retained after covalent binding | Accumulation is directly dependent on ΔΨm | Accumulation is directly dependent on ΔΨm |
| Photostability | Resistant to bleaching[5][6] | Generally considered to have low photobleaching[7] | Subject to photobleaching, especially under high-intensity illumination[7] |
| Toxicity | Can induce mitochondrial dysfunction at higher concentrations[8] | Low toxicity at typical working concentrations[7][9] | Can induce phototoxicity, leading to morphological changes[7] |
| Signal-to-Noise Ratio | Generally high | High, due to low non-specific binding[7] | Generally high, but can be affected by non-specific binding[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for staining cultured cells with this compound, TMRM, and TMRE.
This compound (MitoTracker Red CMXRos) Staining Protocol for Live-Cell Imaging and Fixation
-
Prepare Staining Solution: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO. For a working solution, dilute the stock solution in pre-warmed, serum-free culture medium to a final concentration of 50-200 nM.
-
Cell Staining: Remove the culture medium from the cells and add the pre-warmed staining solution. Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator.
-
Washing: After incubation, remove the staining solution and wash the cells three times with pre-warmed phosphate-buffered saline (PBS) or culture medium.
-
Live-Cell Imaging: For live-cell imaging, replace the wash buffer with fresh, pre-warmed culture medium and image the cells immediately using a fluorescence microscope with appropriate filters (e.g., TRITC/RFP filter set).
-
Fixation (Optional): For fixed-cell imaging, after washing, add a 3.7% formaldehyde solution in PBS and incubate for 15 minutes at room temperature.
-
Permeabilization (Optional): After fixation, wash the cells with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes at room temperature for subsequent immunostaining.
TMRM/TMRE Staining Protocol for Mitochondrial Membrane Potential Assessment
-
Prepare Staining Solution: Prepare a 10 mM stock solution of TMRM or TMRE in high-quality, anhydrous DMSO. Create a working solution by diluting the stock in pre-warmed, serum-free culture medium to a final concentration of 20-250 nM. The optimal concentration should be determined empirically for each cell type.
-
Cell Staining: Remove the culture medium and add the pre-warmed TMRM or TMRE staining solution. Incubate for 20-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Washing: Gently remove the staining solution and wash the cells twice with pre-warmed PBS.
-
Imaging: Add fresh, pre-warmed PBS or imaging buffer to the cells and image immediately using a fluorescence microscope with a TRITC/RFP filter set. It is critical to image the cells promptly as the signal is dependent on the mitochondrial membrane potential and can diminish over time.
-
Positive Control (Optional): To confirm that the staining is dependent on the mitochondrial membrane potential, cells can be treated with a mitochondrial uncoupler like FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) at a final concentration of 5-10 µM for 5-10 minutes prior to imaging. This should lead to a significant decrease in fluorescence intensity.
Visualizing the Workflow and Decision-Making Process
To aid in the selection and application of these mitochondrial dyes, the following diagrams, created using the DOT language, illustrate the experimental workflow and the logical considerations for a cost-benefit analysis.
Concluding Remarks
The choice between this compound (MitoTracker Red CMXRos), TMRM, and TMRE for mitochondrial imaging hinges on the specific requirements of the experiment.
-
This compound (MitoTracker Red CMXRos) is the ideal choice when fixation and subsequent immunocytochemistry are necessary. Its covalent binding ensures the mitochondrial staining pattern is preserved through these harsh procedures. While its initial accumulation depends on the mitochondrial membrane potential, the final staining is independent of it, making it a reliable morphological marker.
-
TMRM and TMRE are superior for dynamic, real-time measurements of mitochondrial membrane potential in live cells. Their fluorescence intensity directly correlates with the energetic state of the mitochondria. TMRM is often favored due to its reported lower toxicity and phototoxicity compared to TMRE. However, neither is suitable for protocols involving fixation.
Ultimately, a careful consideration of the experimental goals, coupled with the quantitative data and protocols provided in this guide, will enable researchers to make an informed decision and select the most appropriate mitochondrial dye for their studies, ensuring the generation of robust and meaningful data.
References
- 1. This compound | CAS#:167095-09-2 | Chemsrc [chemsrc.com]
- 2. bio-techne.com [bio-techne.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Comparison of mitochondrial fluorescent dyes in stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Effects of mitochondria-selective fluorescent probes on mitochondrial movement in Arabidopsis mesophyll cells evaluated by using the quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Boundaries: A Comparative Guide to the Limitations of MitoMark Red I in Cellular Research
For researchers in cellular biology and drug development, the precise visualization of mitochondria is paramount. MitoMark Red I, also known as MitoTracker Red CMXRos, has been a widely utilized fluorescent probe for this purpose. However, a nuanced understanding of its limitations is crucial for the rigorous interpretation of experimental data and the selection of appropriate tools for specific research contexts. This guide provides an objective comparison of this compound with other common mitochondrial stains, supported by experimental data, to empower researchers in making informed decisions.
This compound is a red-fluorescent dye that selectively accumulates in mitochondria of live cells, driven by the mitochondrial membrane potential. Its fluorescence intensity is proportional to the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health. A key feature of this compound is its mild thiol-reactivity, which allows it to covalently bind to mitochondrial proteins, leading to its retention even after cell fixation and permeabilization. This property facilitates its use in protocols that require downstream immunocytochemistry.
Performance Comparison of Mitochondrial Dyes
To provide a clear overview of this compound's performance relative to its alternatives, the following tables summarize key quantitative parameters.
| Parameter | This compound / MitoTracker Red CMXRos | TMRM (Tetramethylrhodamine, methyl ester) | TMRE (Tetramethylrhodamine, ethyl ester) | JC-1 |
| Excitation Max. | ~579 nm | ~548 nm | ~549 nm | Monomer: ~514 nm, Aggregate: ~585 nm |
| Emission Max. | ~599 nm | ~573 nm | ~574 nm | Monomer: ~529 nm, Aggregate: ~590 nm |
| Fixability | Yes | No | No | No |
| Mechanism | Accumulates based on mitochondrial membrane potential, covalent binding. | Accumulates based on mitochondrial membrane potential. | Accumulates based on mitochondrial membrane potential. | Forms aggregates in high membrane potential mitochondria (red fluorescence), remains as monomers in low potential mitochondria (green fluorescence). |
| Photostability | More photostable than Rhodamine 123, but can be phototoxic.[1][2] | Generally considered to have good photostability. | Generally considered to have good photostability. | Prone to photobleaching, especially the aggregate form.[2] |
| Cytotoxicity | Can be phototoxic, inducing apoptosis upon irradiation.[3] Dark cytotoxicity is low at typical working concentrations (not evident up to 250 nM).[3] One study found it to be nontoxic based on NADH levels.[4] | Lower cytotoxicity compared to TMRE. | Higher mitochondrial binding and toxicity compared to TMRM. | Generally considered to have low cytotoxicity at working concentrations. |
In-Depth Look at Key Limitations
Phototoxicity: A Double-Edged Sword
While this compound offers the advantage of being retained after fixation, this is a consequence of its reactive nature, which also contributes to its primary limitation: phototoxicity. Upon exposure to light, particularly the high-intensity illumination used in confocal microscopy, this compound can generate reactive oxygen species (ROS), leading to mitochondrial damage and triggering apoptosis.[3] This phenomenon can confound the interpretation of experiments aimed at studying mitochondrial health and cell viability, as the observed effects may be a result of the dye itself rather than the experimental treatment.
Dependence on Both Membrane Potential and Covalent Binding
The fluorescence intensity of this compound is not solely dependent on the mitochondrial membrane potential. Its covalent binding to mitochondrial proteins means that the signal can persist even if the membrane potential is dissipated.[5] This can be a significant drawback in dynamic studies where transient changes in mitochondrial membrane potential are being monitored. The inability to distinguish between changes in membrane potential and changes in mitochondrial mass or protein content can lead to misinterpretation of the results.
Spectral Overlap Considerations
In multi-color fluorescence microscopy, spectral overlap between different fluorophores can be a major challenge. The emission spectrum of this compound (peak at ~599 nm) can overlap with that of other commonly used red fluorescent proteins, such as mCherry or other red-emitting dyes. While its emission is distinct from green fluorescent protein (GFP), careful selection of filters and laser lines, along with spectral unmixing techniques, may be necessary to minimize bleed-through and ensure accurate signal detection in co-localization studies.
Experimental Protocols
General Protocol for Staining with this compound (MitoTracker Red CMXRos)
This protocol is a general guideline and may require optimization for different cell types and experimental conditions.
Materials:
-
This compound (MitoTracker Red CMXRos)
-
Anhydrous DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
Procedure:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.
-
Culture cells to the desired confluency on coverslips or in imaging dishes.
-
Prepare a working solution of this compound by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 50-200 nM. The optimal concentration should be determined empirically for each cell type.
-
Remove the culture medium from the cells and replace it with the this compound working solution.
-
Incubate the cells for 15-45 minutes at 37°C, protected from light.
-
Wash the cells three times with pre-warmed PBS.
-
(Optional) Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Proceed with imaging or subsequent immunofluorescence staining.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound accumulation and fluorescence.
Caption: General experimental workflow for using this compound.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chloromethyl-X-rosamine (MitoTracker Red) photosensitises mitochondria and induces apoptosis in intact human cells | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 4. Efficacy of MitoTracker Green and CMXrosamine to measure changes in mitochondrial membrane potentials in living cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow cytometric readout based on Mitotracker Red CMXRos staining of live asexual blood stage malarial parasites reliably assesses antibody dependent cellular inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MitoMark Red I: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory reagents is a critical component of responsible research. This guide provides essential information and step-by-step procedures for the proper disposal of MitoMark Red I, a fluorescent dye used for staining mitochondria in live cells. Adherence to these protocols is vital for maintaining a safe laboratory environment and ensuring compliance with regulatory standards.
Safety and Hazard Assessment
This compound, also known by its alternative name MitoTracker Red CMXRos and CAS number 167095-09-2, is generally not classified as a hazardous substance. Safety Data Sheets (SDS) from multiple suppliers indicate that the product is not considered a dangerous substance or mixture according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
While this compound is not classified as hazardous, it is imperative to handle all laboratory chemicals with caution. Researchers should always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the substance and its solutions.
Quantitative Data Summary
No specific quantitative data regarding disposal limits or concentrations are provided in the available Safety Data Sheets. The primary guidance is based on the non-hazardous classification of the substance.
| Hazard Classification | According to GHS |
| This compound | Not a hazardous substance or mixture |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound and its associated waste is to follow local, state, and federal regulations. As a non-hazardous substance, the disposal procedure is generally straightforward but requires careful consideration of the form of the waste (solid, liquid, or contaminated materials).
1. Unused or Expired this compound (Solid Powder):
-
Consult Local Regulations: Before disposal, consult your institution's Environmental Health and Safety (EHS) office or equivalent department to confirm the appropriate disposal pathway for non-hazardous chemical waste.
-
Packaging: Ensure the original container is securely sealed. If the original container is damaged, place it inside a larger, leak-proof, and clearly labeled secondary container.
-
Labeling: Label the container as "Non-hazardous waste: this compound" and include the CAS number (167095-09-2).
-
Disposal: Dispose of the container in the designated chemical waste stream as advised by your institution's EHS department.
2. This compound Solutions (e.g., in DMSO or culture medium):
-
Waste Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled waste container.
-
Labeling: The waste container should be labeled as "Non-hazardous aqueous waste containing this compound" or as per your institution's specific guidelines. List all chemical components of the solution (e.g., DMSO, buffer components).
-
Disposal: Dispose of the liquid waste through your institution's chemical waste management program. Do not pour solutions containing this compound down the drain unless explicitly permitted by your institution's EHS guidelines for non-hazardous substances.
3. Contaminated Materials (e.g., pipette tips, gloves, cell culture plates):
-
Segregation: Segregate solid waste contaminated with this compound from regular laboratory trash.
-
Packaging: Place all contaminated solid waste into a designated biohazard bag or a clearly labeled chemical waste bag, as per your laboratory's standard operating procedures.
-
Disposal: Dispose of the contaminated solid waste according to your institution's guidelines for non-hazardous chemical or biological waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound.
Personal protective equipment for handling MitoMark Red I
For researchers, scientists, and drug development professionals utilizing MitoMark Red I, a fluorescent dye for mitochondrial staining, adherence to proper safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this vital laboratory reagent.
Personal Protective Equipment (PPE) and Safety Precautions
While this compound is not classified as a hazardous substance, standard laboratory safety practices should always be observed.[1][2] The recommended personal protective equipment (PPE) when handling this compound includes:
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Impervious gloves, such as nitrile or latex, should be worn.[1] |
| Eye Protection | Safety Glasses | Safety glasses with side-shields are required to protect from splashes.[1] |
| Body Protection | Lab Coat | A standard lightweight protective lab coat should be worn.[1] |
All handling of this compound, especially when in its powdered form or as a concentrated stock solution in dimethyl sulfoxide (DMSO), should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
Operational Plan: From Stock Solution to Cellular Staining
This compound is typically supplied as a solid and needs to be dissolved in a suitable solvent, most commonly DMSO, to create a concentrated stock solution before being diluted to a working concentration for staining live cells.
Experimental Protocol: Preparing and Using this compound
1. Preparation of Stock Solution (e.g., 1 mM):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve a 1 mM concentration. For example, for 50 µg of this compound (Molecular Weight: 531.52 g/mol ), add 94.1 µL of DMSO.
-
Vortex briefly to ensure the dye is fully dissolved.
-
Store the stock solution at -20°C, protected from light. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.
2. Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution in a suitable buffer or cell culture medium to the desired working concentration. The optimal concentration can vary depending on the cell type but is typically in the range of 25-500 nM. It is advisable to perform a titration to determine the ideal concentration for your specific experimental conditions.
3. Staining Procedure for Live Cells:
-
Culture cells on a suitable imaging dish or plate.
-
Remove the culture medium and replace it with the pre-warmed working solution of this compound.
-
Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator. The optimal incubation time may need to be determined empirically.
-
After incubation, remove the staining solution and wash the cells with fresh, pre-warmed culture medium or buffer.
-
The cells are now ready for imaging using a fluorescence microscope with appropriate filters for red fluorescence (Excitation/Emission maxima: ~578/599 nm).
Below is a workflow diagram for the safe handling and use of this compound.
Caption: Workflow for the safe preparation, use, and disposal of this compound.Disposal Plan
Proper disposal of this compound and associated materials is crucial to maintain a safe laboratory environment.
-
Liquid Waste: All solutions containing this compound, including the staining solution and subsequent washes, should be collected as hazardous chemical waste. Do not pour these solutions down the drain. The waste should be collected in a clearly labeled, sealed container.
-
Solid Waste: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be disposed of as solid chemical waste.
-
DMSO Waste: Since this compound is dissolved in DMSO, the waste should be handled according to your institution's guidelines for organic solvent waste.[3]
Always consult and follow your institution's specific Environmental Health and Safety (EHS) guidelines for the disposal of chemical waste. When in doubt, contact your institution's EHS department for guidance.[3]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
